molecular formula C14H13ClFN3O3S2 B1258404 Fluthiacet CAS No. 149253-65-6

Fluthiacet

Cat. No.: B1258404
CAS No.: 149253-65-6
M. Wt: 389.9 g/mol
InChI Key: XWROTTLWMHCFEC-UHFFFAOYSA-N
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Description

Fluthiacet is a synthetic herbicide that inhibits the protoporphyrinogen oxidase (PPO) enzyme, classified under HRAC Group E and WSSA Group 14 . Its mode of action involves disrupting chlorophyll biosynthesis, leading to the accumulation of reactive oxygen species (ROS) that cause rapid cell membrane damage and ultimately result in the desiccation of target weeds . This compound is used for post-emergence, broad-spectrum control of annual broadleaved weeds, including velvetleaf, primarily in crops such as maize and soybeans . The active substance is typically used in its methyl ester variant, known as this compound-methyl . It is formulated as an off-white powder and has low solubility in water (0.85 mg/l) but is highly soluble in organic solvents like dichloromethane . It has a low vapour pressure and is considered slightly mobile in the environment . From a toxicological perspective, it exhibits low acute oral toxicity to rats (LD₅₀ > 5000 mg/kg) and low toxicity to birds (LD₅₀ > 2250 mg/kg) . This profile makes this compound a valuable chemical for research in agricultural science, particularly in studies concerning weed resistance management, herbicide efficacy, and the development of sustainable crop protection strategies. This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S2/c15-8-5-9(16)10(6-11(8)23-7-12(20)21)17-13-18-3-1-2-4-19(18)14(22)24-13/h5-6H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROTTLWMHCFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)SC(=NC3=CC(=C(C=C3F)Cl)SCC(=O)O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869975
Record name ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149253-65-6
Record name Fluthiacet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149253-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluthiacet [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUTHIACET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A642YMCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluthiacet-Methyl: An In-Depth Technical Guide on its Mechanism of Action on Protoporphyrinogen Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of Fluthiacet-Methyl on Protoporphyrinogen Oxidase

Protoporphyrinogen oxidase is the final common enzyme in the biosynthesis of both chlorophylls and hemes, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1] this compound-methyl acts as a potent inhibitor of this enzyme.

The inhibition of PPO by this compound-methyl leads to a cascade of cytotoxic events, primarily driven by the accumulation of Protogen IX in the plant cells.[1] Under normal conditions, the conversion of Protogen IX to Proto IX is a tightly regulated enzymatic process. However, when PPO is inhibited, Protogen IX accumulates and diffuses from its site of synthesis.

This accumulated Protogen IX is then non-enzymatically oxidized to Proto IX in the presence of light and oxygen. The resulting Proto IX is a potent photosensitizer. When excited by light, it transfers energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂).[1] This singlet oxygen is extremely damaging to cellular components, leading to rapid lipid peroxidation of cell membranes. The destruction of membrane integrity results in cellular leakage, loss of compartmentalization, and ultimately, cell death. This rapid, light-dependent cell death is characteristic of PPO-inhibiting herbicides and is often observed as necrosis and bleaching of plant tissues.

This compound-Methyl Mechanism of Action cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Inhibition by this compound-methyl Protoporphyrinogen_IX Protoporphyrinogen IX (Protogen IX) PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_Protogen_IX Accumulated Protogen IX Protoporphyrin_IX Protoporphyrin IX (Proto IX) PPO->Protoporphyrin_IX Catalyzes oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Fluthiacet_methyl This compound-methyl Fluthiacet_methyl->PPO Inhibits Non_enzymatic_oxidation Non-enzymatic Oxidation (Light, O₂) Accumulated_Protogen_IX->Non_enzymatic_oxidation Excess_Proto_IX Excess Proto IX Non_enzymatic_oxidation->Excess_Proto_IX Singlet_Oxygen Singlet Oxygen (¹O₂) Excess_Proto_IX->Singlet_Oxygen + Light, O₂ Cell_Damage Lipid Peroxidation & Cell Membrane Damage Singlet_Oxygen->Cell_Damage

Figure 1: Mechanism of PPO inhibition by this compound-methyl.

Quantitative Data on PPO Inhibition

While specific IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound-methyl are not readily found in publicly accessible scientific literature, data for other PPO-inhibiting herbicides, including those with different chemical structures, are available. This comparative data is essential for researchers to benchmark the potency of this compound-methyl in their own assays.

Herbicide ClassHerbicideTarget Organism/Enzyme SourceIC₅₀ (µM)Reference
Diphenyl EtherAcifluorfenHuman PPO0.53[2]
Diphenyl EtherFomesafenHuman PPO0.11[3]
Diphenyl EtherOxyfluorfenHuman PPO0.13[3]
N-phenylphthalimideFlumioxazinMaize PPO0.1571[4]
PyrimidinedioneSaflufenacilHuman PPOSubmicromolar[3]
TriazolinoneSulfentrazoneArabidopsis PPOCross-tolerance observed[1]

Experimental Protocols for PPO Inhibition Assays

The following protocols provide detailed methodologies for the extraction of PPO and the subsequent determination of inhibitory activity.

Enzyme Extraction from Plant Tissue
  • Homogenization: Harvest fresh plant tissue (e.g., spinach leaves) and homogenize in an ice-cold extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂, and 0.1% BSA) using a blender or a Polytron homogenizer.

  • Filtration and Centrifugation: Filter the homogenate through multiple layers of cheesecloth. Centrifuge the filtrate at a low speed (e.g., 2,500 x g) for a short duration (e.g., 1 minute) to pellet the chloroplasts.

  • Lysis and Stromal Fraction Isolation: Resuspend the chloroplast pellet in a hypotonic buffer to induce lysis and release the stromal contents. Centrifuge at a higher speed to pellet the membranes, the supernatant will contain the stromal fraction with PPO activity.

  • Protein Quantification: Determine the protein concentration of the stromal extract using a standard method such as the Bradford assay.

  • Storage: Aliquot the enzyme extract and store at -80°C or in liquid nitrogen for long-term stability.

Preparation of Protoporphyrinogen IX (Substrate)

Protoporphyrinogen IX is unstable and must be freshly prepared before each assay.

  • Dissolution: Dissolve protoporphyrin IX in a small volume of a suitable solvent (e.g., 10 mM KOH with 20% v/v ethanol).

  • Reduction: Reduce the protoporphyrin IX to protoporphyrinogen IX using a reducing agent such as sodium amalgam. The reduction is complete when the characteristic red fluorescence of protoporphyrin IX is no longer visible under UV light.

  • Purification: Remove the reducing agent by filtration or centrifugation. The resulting protoporphyrinogen IX solution should be kept on ice and used immediately.

Fluorometric PPO Inhibition Assay

This continuous assay measures the fluorescence of Proto IX as it is produced.[5][6]

  • Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM HEPES, pH 7.5), a detergent to solubilize the product (e.g., 0.5% Tween 20), and the enzyme extract.

  • Inhibitor Addition: Add varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO) to the wells. Include a control with no inhibitor.

  • Initiation: Start the reaction by adding the freshly prepared Protogen IX substrate to all wells.

  • Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every 30-60 seconds for 15-30 minutes) with an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each this compound-methyl concentration relative to the control. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PPO Inhibition Assay Workflow Start Start Enzyme_Extraction Enzyme Extraction (e.g., from plant tissue) Start->Enzyme_Extraction Substrate_Preparation Substrate Preparation (Protoporphyrinogen IX) Start->Substrate_Preparation Assay_Setup Assay Setup in Microplate (Enzyme, Buffer, Inhibitor) Enzyme_Extraction->Assay_Setup Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Preparation->Reaction_Initiation Assay_Setup->Reaction_Initiation Measurement Kinetic Measurement (e.g., Fluorescence) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate Rates, % Inhibition, IC₅₀) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a PPO inhibition assay.
HPLC-Based PPO Inhibition Assay

This method provides a discontinuous but highly specific measurement of Proto IX formation.

  • Reaction Incubation: Prepare reaction tubes with the buffer, enzyme, and varying concentrations of this compound-methyl as described for the fluorometric assay.

  • Initiation and Termination: Start the reaction by adding Protogen IX and incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). Stop the reaction by adding a quenching solution, such as an acidic solvent (e.g., methanol/DMSO/acetic acid mixture), which also serves to extract the Proto IX product.

  • Centrifugation: Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water with a small amount of trifluoroacetic acid) to separate Proto IX from other components.

  • Detection and Quantification: Detect Proto IX using a fluorescence detector (excitation ~405 nm, emission ~630 nm) or a UV-Vis detector (~408 nm). Quantify the amount of Proto IX produced by comparing the peak area to a standard curve.

  • Data Analysis: Calculate the amount of product formed per unit time for each inhibitor concentration and determine the IC₅₀ value as described previously.

Conclusion

This compound-methyl is an effective herbicide that targets the protoporphyrinogen oxidase enzyme, a critical component in the biosynthesis of chlorophyll and heme. Its mechanism of action involves the inhibition of PPO, leading to the accumulation of protoporphyrinogen IX. This accumulation, in the presence of light and oxygen, results in the formation of highly destructive singlet oxygen, which causes rapid cell membrane damage and plant death. While specific quantitative data on the inhibitory potency of this compound-methyl is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own quantitative and mechanistic studies. The comparative data on other PPO inhibitors further aids in contextualizing the activity of this class of herbicides. Further research, potentially including molecular docking studies, could provide more precise insights into the binding of this compound-methyl to the active site of PPO and aid in the development of new, more effective PPO-inhibiting herbicides.

References

Fluthiacet as a Chemical Probe for Studying Tetrapyrrole Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapyrroles are a class of essential biological pigments that include hemes, chlorophylls, and sirohemes. The biosynthesis of these molecules is a fundamental process in most living organisms, playing critical roles in photosynthesis, respiration, and various enzymatic reactions. The intricate and highly regulated nature of the tetrapyrrole biosynthetic pathway makes it a compelling target for both herbicide development and the study of fundamental plant and microbial physiology. Fluthiacet-methyl is a potent and selective herbicide that acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in this pathway. Its specificity and potent activity make it an invaluable chemical probe for elucidating the regulation, flux, and downstream consequences of disruptions within tetrapyrrole biosynthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action and its application as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action

This compound-methyl itself is a pro-herbicide. Upon absorption into plant cells, it is rapidly converted into a more potent urazole metabolite by the action of glutathione S-transferases (GSTs). This active metabolite is a highly effective inhibitor of protoporphyrinogen IX oxidase (PPO).

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the chloroplast stroma. This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX.

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation of cellular membranes, leading to membrane disruption, electrolyte leakage, and ultimately, cell death. This light-dependent oxidative stress is the primary mode of herbicidal action.

Data Presentation: Inhibitory Activity of this compound-Methyl and its Urazole Metabolite

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound-methyl and its more active urazole metabolite against protoporphyrinogen IX oxidase (PPO) from various plant species. This data highlights the bioactivation of this compound-methyl and the potent inhibitory activity of its metabolite.

SpeciesTissue/Enzyme SourceCompoundIC50 (nM)
Velvetleaf (Abutilon theophrasti)EtioplastsThis compound-methyl>10,000
EtioplastsUrazole Metabolite5.1
Cotton (Gossypium hirsutum)EtioplastsThis compound-methyl>10,000
EtioplastsUrazole Metabolite11
Soybean (Glycine max)MitochondriaThis compound-methyl>10,000
MitochondriaUrazole Metabolite8.7
Corn (Zea mays)EtioplastsThis compound-methyl>10,000
EtioplastsUrazole Metabolite9.8

Experimental Protocols

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay and IC50 Determination

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound-methyl and its metabolites on PPO. The assay measures the formation of fluorescent protoporphyrin IX from the non-fluorescent substrate, protoporphyrinogen IX.

Materials:

  • Plant tissue (e.g., etiolated cotyledons or leaves)

  • Extraction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl2, 10% (v/v) glycerol, 5 mM dithiothreitol (DTT)

  • Assay buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM DTT

  • Protoporphyrin IX (Proto IX) standard

  • Sodium amalgam (for preparing protoporphyrinogen IX)

  • This compound-methyl and its urazole metabolite

  • DMSO (for dissolving inhibitors)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~405 nm, Emission: ~635 nm)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the PPO enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation (Protoporphyrinogen IX):

    • Prepare a stock solution of protoporphyrin IX in a suitable solvent (e.g., DMSO).

    • In a light-protected vial, reduce the protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under an inert atmosphere (e.g., nitrogen or argon). The disappearance of fluorescence indicates complete reduction.

  • IC50 Determination:

    • Prepare a series of dilutions of this compound-methyl and its urazole metabolite in DMSO. A typical concentration range would be from 0.1 nM to 10 µM.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Enzyme extract (adjust volume for a consistent protein amount)

      • Inhibitor dilution (or DMSO for control)

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.

    • Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Normalize the rates relative to the control (no inhibitor) to get the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Glutathione S-Transferase (GST) Mediated Conversion of this compound-Methyl

This assay demonstrates the enzymatic conversion of this compound-methyl to its active urazole form. The disappearance of the this compound-methyl substrate or the appearance of the urazole product can be monitored by HPLC.

Materials:

  • Plant tissue rich in GSTs (e.g., young leaves of various weed species)

  • GST extraction buffer: 100 mM potassium phosphate buffer (pH 6.5)

  • Reaction buffer: 100 mM potassium phosphate buffer (pH 7.0), 5 mM reduced glutathione (GSH)

  • This compound-methyl

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • GST Enzyme Extraction:

    • Homogenize plant tissue in ice-cold GST extraction buffer.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Use the resulting supernatant as the crude GST enzyme source.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, this compound-methyl (dissolved in a minimal amount of DMSO), and the GST enzyme extract.

    • Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • As a control, run a reaction without the enzyme extract.

    • Stop the reaction by adding an equal volume of acetonitrile.

    • Centrifuge to precipitate proteins and collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-22 min, 90-10% B; 22-25 min, 10% B.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Identify and quantify the peaks corresponding to this compound-methyl and its urazole metabolite by comparing with authentic standards.

Extraction and HPLC Analysis of Tetrapyrrole Intermediates

This protocol allows for the quantification of protoporphyrin IX and other tetrapyrrole intermediates that accumulate in plant tissues following treatment with this compound-methyl.

Materials:

  • Plant tissue (treated with this compound-methyl and a control group)

  • Acetone:0.5 M NH4OH (9:1, v/v) extraction solvent

  • Hexane

  • HPLC system with a C18 column and a fluorescence detector

  • Standards for protoporphyrin IX and other relevant tetrapyrroles

Procedure:

  • Plant Treatment:

    • Treat plants with this compound-methyl at a concentration known to inhibit PPO. Include an untreated control group.

    • After a specific incubation period (e.g., 24 hours) in the light, harvest the plant tissue.

  • Extraction:

    • Homogenize the plant tissue in the acetone/NH4OH extraction solvent in low light conditions to prevent degradation of photolabile intermediates.

    • Centrifuge the homogenate and collect the supernatant.

    • Wash the supernatant with an equal volume of hexane to remove lipids and chlorophylls. The tetrapyrroles will remain in the lower aqueous phase.

  • HPLC Analysis:

    • Inject the aqueous phase onto a C18 HPLC column.

    • Use a gradient elution program with mobile phases such as methanol and an aqueous buffer (e.g., ammonium acetate).

    • Detect the eluting tetrapyrroles using a fluorescence detector with appropriate excitation and emission wavelengths for each compound of interest (e.g., for Protoporphyrin IX, Ex: ~405 nm, Em: ~635 nm).

    • Quantify the amount of each tetrapyrrole by comparing the peak areas to those of known standards.

Mandatory Visualizations

Signaling Pathway: Tetrapyrrole Biosynthesis and the Point of Inhibition by this compound

Tetrapyrrole_Biosynthesis Glutamate Glutamate ALA 5-Aminolevulinic Acid Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen IX Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-Chelatase Heme Heme Protoporphyrin_IX->Heme Fe-Chelatase Chlorophylls Chlorophylls Mg_Protoporphyrin_IX->Chlorophylls Multiple Steps Phytochromobilin Phytochromobilin Heme->Phytochromobilin PPO->Protoporphyrin_IX This compound This compound-Urazole This compound->PPO

Caption: Tetrapyrrole biosynthesis pathway and the inhibition of PPO by this compound.

Experimental Workflow: Investigating this compound's Mode of Action

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis GST_Assay GST Assay: This compound Conversion PPO_Assay PPO Inhibition Assay: IC50 Determination Data_Analysis Data Analysis and Interpretation PPO_Assay->Data_Analysis Plant_Treatment Plant Treatment with This compound-Methyl Tetrapyrrole_Extraction Tetrapyrrole Extraction Plant_Treatment->Tetrapyrrole_Extraction HPLC_Analysis HPLC-Fluorescence Analysis Tetrapyrrole_Extraction->HPLC_Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow for studying this compound's effects from in vitro to in planta.

Logical Relationship: this compound's Herbicidal Action

Logical_Relationship Fluthiacet_Application This compound-Methyl Application GST_Conversion GST Conversion to Urazole Metabolite Fluthiacet_Application->GST_Conversion PPO_Inhibition PPO Inhibition GST_Conversion->PPO_Inhibition ProtoIXgen_Accumulation Protoporphyrinogen IX Accumulation PPO_Inhibition->ProtoIXgen_Accumulation ProtoIX_Accumulation Protoporphyrin IX Accumulation ProtoIXgen_Accumulation->ProtoIX_Accumulation Oxidation ROS_Generation Reactive Oxygen Species (ROS) Generation (in presence of light) ProtoIX_Accumulation->ROS_Generation Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) ROS_Generation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluthiacet Analogs for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel analogs of Fluthiacet, a potent protoporphyrinogen IX oxidase (PPO) inhibiting herbicide. This document outlines the mechanism of action, strategies for analog design, detailed synthetic protocols, and methods for biological evaluation.

Introduction to this compound and its Mechanism of Action

This compound-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops.[1] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the plastid and is rapidly oxidized by non-enzymatic processes in the cytoplasm to Proto IX. The resulting accumulation of Proto IX, a potent photosensitizer, generates reactive oxygen species (ROS) upon exposure to light. These ROS cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.

Signaling Pathway of PPO Inhibition by this compound Analogs

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Protogen IX_plastid Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) Protogen IX_plastid->PPO Proto IX_plastid Protoporphyrin IX PPO->Proto IX_plastid Protogen IX_cyto Accumulated Protoporphyrinogen IX PPO->Protogen IX_cyto Leakage Chlorophyll_Heme Chlorophyll & Heme Proto IX_plastid->Chlorophyll_Heme Auto_oxidation Auto-oxidation Protogen IX_cyto->Auto_oxidation Proto IX_cyto Protoporphyrin IX Auto_oxidation->Proto IX_cyto ROS Reactive Oxygen Species (ROS) Proto IX_cyto->ROS + Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Fluthiacet_Analog This compound Analog Fluthiacet_Analog->PPO Inhibition

Caption: Mechanism of action of this compound analogs as PPO inhibitors.

Discovery of Novel this compound Analogs: Design Strategies

The discovery of novel this compound analogs is guided by principles of medicinal chemistry, including structure-activity relationship (SAR) studies and bioisosteric replacement. The core structure of this compound, a thiadiazolopyridazine moiety linked to a substituted phenyl ring, offers multiple points for modification to enhance herbicidal activity, selectivity, and metabolic stability.

Key Structural Features for Modification:

  • Substituted Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for PPO inhibition. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often favored.

  • Thiadiazolopyridazine Core: Modifications to this heterocyclic system can influence the molecule's conformation and binding affinity to the PPO enzyme.

  • Linker: The thioether linkage can be modified or replaced with other functional groups to alter the molecule's flexibility and physicochemical properties.

Bioisosteric Replacement Strategy:

Bioisosteric replacement is a powerful tool in analog design, where a functional group is replaced by another with similar steric and electronic properties. This can lead to improved potency, reduced toxicity, and altered pharmacokinetic profiles.

Logical Workflow for this compound Analog Discovery

Analog_Discovery_Workflow Lead_Compound Lead Compound (this compound-methyl) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Compound->SAR_Analysis Analog_Design Analog Design (Bioisosteric Replacement) SAR_Analysis->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (PPO Inhibition Assay) Chemical_Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (Herbicidal Activity) In_Vitro_Screening->In_Vivo_Screening In_Vivo_Screening->SAR_Analysis Feedback Lead_Optimization Lead Optimization In_Vivo_Screening->Lead_Optimization

Caption: Iterative workflow for the discovery and optimization of novel this compound analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound-methyl can be achieved through various routes. A patented method involves the condensation of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester with tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.

General Synthesis Scheme for this compound-methyl

Fluthiacet_Synthesis Reactant_A 2-chloro-4-fluoro-5- aminophenylthioacetic acid methyl ester Product This compound-methyl Reactant_A->Product + Reactant_B tetrahydro-[1,3,4]thiadiazolo [3,4-α]pyridazine-1,3-dione Reactant_B->Product Reaction_Conditions Acid Catalyst Reflux

Caption: General reaction scheme for the synthesis of this compound-methyl.

Experimental Protocols

Synthesis of this compound-methyl

A method for synthesizing this compound-methyl involves the condensation reaction of 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester and tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.[4]

  • Materials:

    • 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester (1.0 eq)

    • tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione (1.05 eq)

    • Anhydrous methanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add anhydrous methanol, glacial acetic acid, and tetrahydro-[2][3][4]thiadiazolo[3,4-α]pyridazine-1,3-dione.

    • Heat the mixture to reflux.

    • Add 2-chloro-4-fluoro-5-aminophenylthioacetic acid methyl ester portion-wise over 30 minutes.

    • Continue refluxing for 4 hours.

    • After the reaction is complete, remove the solvent by rotary evaporation to obtain a solid.

    • Recrystallize the crude product from ethanol to yield pure this compound-methyl.

Synthesis of Novel Analogs

The synthesis of novel analogs would follow a similar condensation protocol, utilizing appropriately substituted phenylthioacetic acid esters or modified thiadiazolopyridazine cores. The synthesis of these precursors would require multi-step synthetic sequences, tailored to the specific analog being targeted.

Biological Evaluation of this compound Analogs

The biological evaluation of newly synthesized this compound analogs involves a hierarchical screening process, starting with in vitro enzyme inhibition assays followed by in vivo herbicidal activity assessments in greenhouse and field trials.

In Vitro PPO Inhibition Assay

This assay determines the inhibitory potential of the analogs against the PPO enzyme.

  • Materials:

    • Recombinant or purified plant PPO enzyme

    • Assay buffer (e.g., Tris-HCl buffer with Triton X-100 and DTT)

    • Substrate: Protoporphyrinogen IX

    • Test compounds (this compound analogs) dissolved in DMSO

    • 96-well microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and PPO enzyme in a 96-well plate.

    • Add various concentrations of the test compounds (this compound analogs) to the wells. Include a control with DMSO only.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each analog.

Greenhouse Herbicidal Activity Assay

This assay evaluates the whole-plant herbicidal efficacy of the analogs.

  • Materials:

    • Test plants (e.g., a selection of broadleaf and grass weed species)

    • Potting soil

    • Greenhouse with controlled environment (temperature, light, humidity)

    • Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with adjuvants)

    • Cabinet sprayer

  • Procedure:

    • Grow the test plants in pots to a specific growth stage (e.g., 2-4 true leaves).

    • Prepare a range of concentrations for each this compound analog.

    • Apply the herbicide formulations to the plants using a calibrated cabinet sprayer to ensure uniform coverage. Include an untreated control.

    • Return the treated plants to the greenhouse and observe them for a period of 14-21 days.

    • Visually assess the percentage of injury or growth inhibition at regular intervals.

    • At the end of the experiment, harvest the above-ground biomass and determine the fresh or dry weight.

    • Calculate the GR50 value (the dose of the herbicide that causes a 50% reduction in plant growth) for each analog on each plant species.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Synthesized_Analogs Synthesized this compound Analogs In_Vitro_Assay In Vitro PPO Inhibition Assay Synthesized_Analogs->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Greenhouse_Trial Greenhouse Herbicidal Activity Trial Determine_IC50->Greenhouse_Trial Select Active Analogs Data_Analysis Data Analysis and SAR Determination Determine_IC50->Data_Analysis Determine_GR50 Determine GR50 Values Greenhouse_Trial->Determine_GR50 Field_Trial Field Trial (Promising Candidates) Determine_GR50->Field_Trial Select Promising Candidates Determine_GR50->Data_Analysis Efficacy_Selectivity Evaluate Efficacy and Crop Selectivity Field_Trial->Efficacy_Selectivity Efficacy_Selectivity->Data_Analysis

Caption: Hierarchical workflow for the biological evaluation of this compound analogs.

Data Presentation

The quantitative data generated from the biological assays should be summarized in clear and structured tables to facilitate comparison and SAR analysis.

Table 1: In Vitro PPO Inhibition of this compound Analogs

Compound IDR1R2R3IC50 (nM)
This compound-methylClFHValue
Analog 1BrFHValue
Analog 2ClClHValue
Analog 3ClFCH3Value
...............

Table 2: Greenhouse Herbicidal Activity (GR50, g/ha) of Selected Analogs

Compound IDWeed Species 1Weed Species 2Crop Species 1 (Selectivity)
This compound-methylValueValueValue
Analog 1ValueValueValue
Analog 3ValueValueValue
............

Conclusion

The discovery and synthesis of novel this compound analogs represent a promising avenue for the development of new and improved herbicides. By employing rational design strategies based on SAR and bioisosteric replacement, researchers can systematically modify the this compound scaffold to enhance its herbicidal potency, broaden its weed control spectrum, and improve its environmental profile. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for scientists and drug development professionals engaged in this area of research.

References

Structural Biology of the Fluthiacet-Protoporphyrinogen Oxidase (PPO) Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protoporphyrinogen oxidase (PPO) is a critical enzyme in the heme and chlorophyll biosynthesis pathways, making it a prime target for a major class of herbicides. Fluthiacet-methyl is a potent pro-herbicide that, upon conversion to its active form, this compound, effectively inhibits PPO, leading to rapid phytotoxicity. Understanding the structural basis of this inhibition is paramount for the development of new, more selective herbicides and for managing emergent resistance. This technical guide provides a comprehensive overview of the structural biology of the PPO enzyme, the mechanism of action of this compound, and inferred details of the enzyme-inhibitor complex. It includes detailed experimental protocols for studying such complexes and quantitative data for representative PPO inhibitors.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the final common enzyme in the biosynthesis of both heme and chlorophyll.[1][2] It catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX).[3] In plants, two isoforms exist: PPO1, located in the plastids, and PPO2, found in the mitochondria.[3] PPO is a flavoprotein that utilizes a flavin adenine dinucleotide (FAD) cofactor for the oxidation reaction.[1] Due to its essential role, inhibition of PPO leads to a rapid and lethal accumulation of Protogen IX.

The Inhibitor: this compound-methyl

This compound-methyl is a selective, post-emergence herbicide used for controlling broadleaf weeds in various crops.[4][5] Chemically, it is the methyl ester of [[2-Chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1][4][6]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]acetic acid.[5] It functions as a pro-herbicide; upon absorption by the plant, it is converted to its active acid form, this compound, which is the actual PPO inhibitor.[5][6]

PropertyValueReference
IUPAC Name methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1][4][6]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate[6]
CAS Number 117337-19-6[5]
Molecular Formula C15H15ClFN3O3S2[6]
Molecular Weight 403.9 g/mol [6]
Mode of Action Inhibition of Protoporphyrinogen Oxidase (PPO)[4]

Mechanism of Action and Biochemical Pathway

This compound-mediated PPO inhibition disrupts the delicate balance of tetrapyrrole biosynthesis. The process unfolds as follows:

  • Enzyme Inhibition: Active this compound binds to the PPO enzyme, blocking the active site and preventing the conversion of Protogen IX to Proto IX.[4]

  • Substrate Accumulation: This blockage leads to the accumulation of Protogen IX, the substrate of PPO.

  • Extracellular Leakage: Protogen IX leaks from its normal location in the plastid or mitochondria into the cytoplasm.

  • Oxidation and ROS Generation: In the cytoplasm, non-enzymatic oxidation of Protogen IX to Proto IX occurs. In the presence of light, this newly formed Proto IX acts as a potent photosensitizer, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen.

  • Cellular Damage: The ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis and plant death.[4]

G cluster_pathway Chlorophyll / Heme Biosynthesis Pathway cluster_inhibition Inhibition Pathway Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Multiple Steps Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Multiple Steps Protogen_IX Protogen_IX Coproporphyrinogen_III->Protogen_IX Multiple Steps PPO_Enzyme PPO_Enzyme Protogen_IX->PPO_Enzyme Substrate Proto_IX Proto_IX PPO_Enzyme->Proto_IX Product Protogen_IX_Accumulation Protogen IX Accumulates & Leaks PPO_Enzyme->Protogen_IX_Accumulation Blocked Heme_Fe Heme_Fe Proto_IX->Heme_Fe + Ferrochelatase Mg_Proto_IX Mg_Proto_IX Proto_IX->Mg_Proto_IX + Mg-chelatase Chlorophyll Chlorophyll Mg_Proto_IX->Chlorophyll Multiple Steps This compound This compound This compound->PPO_Enzyme Inhibits ROS_Generation ROS Generation Protogen_IX_Accumulation->ROS_Generation Light-dependent Oxidation Cell_Death Weed Death ROS_Generation->Cell_Death Membrane Damage

Caption: Mechanism of PPO inhibition by this compound.

Structural Biology of the PPO-Inhibitor Complex

While a specific crystal structure of PPO complexed with this compound is not publicly available, significant insights can be drawn from existing structures of PPO from organisms like tobacco (Nicotiana tabacum, PDB: 1SEZ) and Myxococcus xanthus, often co-crystallized with other inhibitors.[7][8]

The PPO enzyme is a dimer, with each monomer comprising three distinct domains:

  • FAD-Binding Domain: Anchors the essential FAD cofactor.[1][2]

  • Substrate-Binding Domain: Forms the active site cavity where Protogen IX binds.[1][2]

  • Membrane-Binding Domain: An α-helical domain that associates the enzyme with the mitochondrial or thylakoid membrane.[1][3]

The active site is a narrow, hydrophobic cavity located at the interface of the three domains, just beneath the FAD cofactor.[3][8] Studies with other inhibitors, such as acifluorfen and phenyl-pyrazol inhibitors, show that these molecules occupy the substrate-binding pocket, effectively acting as competitive inhibitors.[1][8] They form aromatic and electrostatic interactions with key residues in the active site. It is highly probable that this compound binds in a similar fashion, occupying the space normally reserved for the planar tetrapyrrole macrocycle of Protogen IX, thereby preventing its oxidation.

Quantitative Data for PPO Inhibitors

Quantitative analysis through enzyme kinetics is crucial for evaluating inhibitor potency. Data typically includes the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). Below is a table summarizing representative data for various PPO inhibitors. Note: Specific kinetic data for this compound is not widely published in public literature.

InhibitorTarget OrganismAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
Acifluorfen Myxococcus xanthus PPOSpectrophotometric~25-[8]
Flumioxazin Rat Liver Mitochondria PPOIn vitro assay-~1.2[9]
Flumioxazin Human Liver Mitochondria PPOIn vitro assay-~21.7[9]
Phenyl-Pyrazol Nicotiana tabacum PPOCo-crystallizationN/AN/A[1][3]
Saflufenacil Amaranthus palmeri PPOEnzyme Assay~10-20-N/A

Key Experimental Protocols

Studying the structural and functional aspects of a PPO-inhibitor complex involves a multi-step workflow.

G A Gene Cloning (PPO gene into expression vector) B Heterologous Expression (e.g., E. coli BL21(DE3)) A->B C Cell Lysis & Solubilization (with detergents for membrane protein) B->C D Protein Purification (e.g., Ni-NTA, Size Exclusion Chromatography) C->D E Enzyme Kinetics Assay (Determine IC50/Ki with this compound) D->E F Crystallization Trials (Co-crystallization of PPO + this compound) D->F G X-Ray Diffraction (Data collection at synchrotron) F->G H Structure Solution & Refinement G->H I Structural Analysis (Binding site, interactions) H->I

Caption: Experimental workflow for structural analysis.
Protocol 1: Recombinant PPO Expression and Purification

This is a generalized protocol based on methods for membrane-associated proteins like PPO.

  • Cloning: Synthesize and clone the codon-optimized gene for PPO (e.g., from Nicotiana tabacum) into a pET expression vector containing an N-terminal His-tag.

  • Transformation: Transform the plasmid into E. coli BL21(DE3) cells.

  • Expression:

    • Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and grow for an additional 16-20 hours at 18°C.

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Lysis and Solubilization:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 5 mM β-mercaptoethanol).

    • Lyse cells by sonication on ice.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet cell debris.

  • Purification:

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100).

    • Wash the column extensively with wash buffer.

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100).

    • Perform size-exclusion chromatography for further purification and buffer exchange into a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Triton X-100).

  • Verification: Confirm protein purity and identity via SDS-PAGE and Western Blot.

Protocol 2: PPO Enzyme Inhibition Assay

This protocol measures PPO activity by monitoring the fluorescence of the product, Proto IX.

  • Reagents:

    • Assay Buffer: 100 mM HEPES pH 7.5, 1 mM EDTA, 0.5% Tween 20.

    • Substrate: 10 mM Protoporphyrinogen IX (Protogen IX) in DMSO (prepare fresh).

    • Enzyme: Purified PPO at a working concentration of ~50 nM.

    • Inhibitor: this compound dissolved in DMSO (serial dilutions).

  • Procedure:

    • In a 96-well black plate, add 50 µL of Assay Buffer to each well.

    • Add 1 µL of this compound dilution (or DMSO for control).

    • Add 25 µL of purified PPO enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 25 µL of Protogen IX substrate (final concentration ~50-100 µM).

    • Immediately measure the fluorescence (Excitation: 405 nm, Emission: 630 nm) every minute for 30 minutes in a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

    • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a highly effective herbicide that functions through the potent inhibition of the PPO enzyme. While the overall mechanism of action is well-understood, the precise structural details of the this compound-PPO interaction remain to be elucidated. Structural studies on PPO with other inhibitors provide a robust framework for hypothesizing its binding mode. The definitive determination of the this compound-PPO complex structure via X-ray crystallography or cryo-EM is a critical next step. This knowledge will not only deepen our fundamental understanding of PPO inhibition but will also provide an invaluable template for designing next-generation herbicides with improved efficacy and selectivity, and for structurally understanding and overcoming weed resistance.

References

Fluthiacet-Induced Reactive Oxygen Species Generation in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluthiacet-methyl is a potent herbicidal agent belonging to the N-phenylphthalimide chemical family, which exerts its phytotoxic effects through the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrinogen IX (PPGIX) which is subsequently converted to the highly photodynamic protoporphyrin IX (PPIX). In the presence of light and molecular oxygen, PPIX acts as a photosensitizer, generating a cascade of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). This surge in ROS inflicts rapid and severe oxidative damage to cellular components, particularly lipid membranes, culminating in membrane disruption, electrolyte leakage, and ultimately, cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced ROS generation, detailed experimental protocols for the quantification of ROS and resultant cellular damage, and a summary of quantitative data related to the activity of PPO inhibitors.

Introduction to this compound-Methyl

This compound-methyl is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1] This inhibition leads to the accumulation of protoporphyrin IX (PPIX), a potent photosensitizer.[1][2][3][4] When exposed to light, PPIX generates reactive oxygen species (ROS), which cause rapid cellular damage.[1][2]

Mechanism of this compound-Induced ROS Generation

The phytotoxic activity of this compound-methyl is initiated by its binding to and inhibition of the PPO enzyme located in the chloroplast envelope.[1][4] This enzymatic blockage disrupts the normal flow of the tetrapyrrole biosynthesis pathway, leading to the following sequence of events:

  • Accumulation of Protoporphyrinogen IX (PPGIX): With PPO inhibited, its substrate, protoporphyrinogen IX, can no longer be efficiently converted to protoporphyrin IX within the chloroplast. This results in the accumulation of PPGIX.[4]

  • Extraplastidic Conversion to Protoporphyrin IX (PPIX): The accumulated PPGIX is exported from the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic or peroxidase-mediated oxidation of PPGIX to PPIX occurs.[4]

  • Photosensitization and Singlet Oxygen Production: The resulting cytoplasmic PPIX is a highly effective photosensitizer.[3] Upon absorption of light energy, PPIX is converted to an excited triplet state. This excited PPIX can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][4][5] The quantum yield of singlet oxygen formation by protoporphyrin IX is reported to be as high as 0.77 to 0.87, indicating a very efficient process.[6]

  • Oxidative Damage and Lipid Peroxidation: Singlet oxygen is a potent oxidizing agent that readily reacts with and damages various cellular components, particularly the unsaturated fatty acids of lipid membranes.[2] This initiates a chain reaction of lipid peroxidation, leading to the loss of membrane integrity and function.

  • Cellular Leakage and Necrosis: The widespread membrane damage results in the leakage of cellular contents, a hallmark of PPO inhibitor activity.[1] This rapid loss of cellular integrity leads to tissue desiccation, necrosis, and ultimately, the death of the plant.

Signaling Pathway of this compound-Induced ROS Generation

Caption: Signaling pathway of this compound-induced ROS generation.

Quantitative Data on PPO Inhibitor Activity

PPO InhibitorChemical ClassPlant SpeciesMeasurementResultReference
AcifluorfenDiphenyl EtherCucumber (Cucumis sativus)Protoporphyrin IX AccumulationSignificant increase with 10 µM treatment in light and dark[7]
OxyfluorfenDiphenyl EtherRice (Oryza sativa)Herbicide ResistanceTransgenic rice expressing bacterial PROTOX showed resistance[7]
Carfentrazone-ethylTriazolinoneRice (Oryza sativa)Herbicide ResistanceTransgenic rice expressing bacterial PROTOX showed resistance[7]
OxadiazonOxadiazoleRice (Oryza sativa)Herbicide ResistanceTransgenic rice expressing bacterial PROTOX showed resistance[7]
AGR001 & AGR0024-halo-2-pentenamidesCucumber (Cucumis sativus)Electrolyte LeakageIncreased conductivity at 100 µM, indicating cell damage[8]

Experimental Protocols

Quantification of Lipid Peroxidation (Malondialdehyde Assay)

Lipid peroxidation, a direct consequence of ROS-induced damage, can be quantified by measuring the accumulation of malondialdehyde (MDA), a secondary product of this process. The thiobarbituric acid reactive substances (TBARS) assay is a common method for MDA quantification.

Materials:

  • Plant tissue (e.g., leaf discs)

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 20% (w/v) TCA

  • 0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

  • Microcentrifuge tubes

  • Homogenizer

  • Water bath (95°C)

  • Ice bath

  • Centrifuge (capable of 15,000 x g)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Reaction Mixture: Transfer 0.5 mL of the supernatant to a new tube and add 1.5 mL of 0.5% TBA in 20% TCA.

  • Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.

  • Stop Reaction: Stop the reaction by placing the tubes in an ice bath.

  • Clarification: If the solution is not clear, centrifuge at 15,000 x g for 5 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.

  • Calculation: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹cm⁻¹.[9] Results are typically expressed as µmol MDA per gram of fresh weight.

Experimental Workflow for MDA Assay

MDA_Assay_Workflow start Start: Plant Tissue Sample homogenize Homogenize in 0.1% TCA start->homogenize centrifuge1 Centrifuge (15,000 x g, 10 min) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_tba Add 0.5% TBA in 20% TCA supernatant->add_tba incubate Incubate at 95°C for 25 min add_tba->incubate cool Cool on Ice incubate->cool centrifuge2 Centrifuge if necessary (15,000 x g, 5 min) cool->centrifuge2 measure_abs Measure Absorbance at 532 nm and 600 nm centrifuge2->measure_abs calculate Calculate MDA Concentration measure_abs->calculate end End: Results (µmol MDA/g FW) calculate->end

Caption: Workflow for the quantification of malondialdehyde (MDA).

Conclusion

This compound-methyl's herbicidal efficacy is intrinsically linked to its ability to induce a massive and rapid generation of reactive oxygen species within plant cells. By inhibiting protoporphyrinogen oxidase, it triggers a cascade that leads to the accumulation of the photosensitizer protoporphyrin IX in the cytoplasm. Subsequent light-dependent energy transfer to molecular oxygen results in the formation of singlet oxygen, a highly destructive ROS. This singlet oxygen then initiates widespread lipid peroxidation, causing catastrophic membrane damage and cell death. The experimental protocols provided in this guide offer robust methods for quantifying the downstream effects of this ROS burst, enabling researchers to assess the phytotoxicity of this compound-methyl and other PPO-inhibiting herbicides. Further research focusing on the direct quantification of specific ROS species generated by this compound-methyl would provide deeper insights into its precise mechanism of action and could aid in the development of novel and more effective herbicidal compounds.

References

Off-Target Effects of Fluthiacet in Non-Target Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluthiacet-methyl is a selective, post-emergent herbicide widely used for the control of broadleaf weeds in crops such as corn and soybeans.[1][2] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[1] While effective against target weeds, the potential for off-target effects on non-target plant species is a critical consideration for environmental risk assessment and sustainable agricultural practices. This technical guide provides an in-depth overview of the off-target effects of this compound, summarizing quantitative data on its phytotoxicity, detailing experimental protocols for its assessment, and visualizing the underlying biochemical pathways and experimental workflows.

Introduction to this compound-methyl

This compound-methyl is a thiadiazole herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3] It is a pro-herbicide, rapidly converted to its active acid form, this compound, within the plant. Marketed under trade names such as Cadet® and Anthem Maxx®, it provides fast-acting control of problematic broadleaf weeds, including velvetleaf, lambsquarters, and pigweed.[1][2] Its selectivity allows for its use in major crops like corn and soybeans without causing significant harm to the crop itself.[1] However, spray drift or runoff can expose non-target vegetation to sub-lethal or lethal doses, leading to unintended physiological and biochemical consequences.[4][5]

Mode of Action and Primary Effects

The primary target of this compound is the PPO enzyme located in the chloroplasts. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophylls and hemes.

  • PPO Inhibition : this compound binds to and inhibits PPO, blocking the conversion of PPGIX to PPIX.

  • PPGIX Accumulation and Extrusion : This blockage causes PPGIX to accumulate and leak from the chloroplast into the cytoplasm.

  • ROS Generation : In the cytoplasm, non-enzymatic oxidation of PPGIX to PPIX occurs. This reaction, in the presence of light and molecular oxygen, generates singlet oxygen (¹O₂), a highly destructive reactive oxygen species (ROS).[1]

  • Oxidative Stress and Cellular Damage : The massive production of ROS overwhelms the plant's antioxidant defense systems, leading to rapid lipid peroxidation of cell membranes.[6] This results in loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis, visible as wilting and browning of the leaves within hours or days of application.[1]

Off-Target Effects in Non-Target Plant Species

While crops like soybean and corn exhibit tolerance to this compound-methyl, other non-target plants can be highly susceptible. The effects can range from subtle physiological changes at sub-lethal doses to complete mortality. These effects are of particular concern in field margins, hedgerows, and adjacent natural habitats.[7][8]

Commonly observed off-target effects include:

  • Visible Injury : Chlorosis, necrosis, and stunting.[5]

  • Growth Reduction : Decreased shoot and root biomass.

  • Photosynthetic Impairment : Reduced chlorophyll and carotenoid content.

  • Oxidative Stress : Increased production of ROS and lipid peroxidation products like malondialdehyde (MDA).[6][9]

  • Altered Gene Expression : Changes in the expression of genes related to stress response and metabolic pathways.

  • Reproductive Effects : Delayed flowering and reduced seed production, which can have significant ecological implications.[10]

Quantitative Assessment of Off-Target Effects

The following tables summarize quantitative data regarding the efficacy of this compound-methyl on a target weed (Velvetleaf) and the typical range of effects observed in non-target plant studies. Data specific to a wide range of non-target species for this compound is limited in publicly available literature; the values presented for non-target effects are representative of responses to PPO-inhibiting herbicides.

Table 1: Efficacy of this compound-methyl on Velvetleaf (Abutilon theophrasti)

Application Rate (g ai ha⁻¹)Velvetleaf HeightControl (%) 28 DATBiomass Reduction (%)Reference
4.8≤12 cm94-9996-99[11]
7.2≤12 cm94-9996-99[11]
4.8≤20 cm≥94≥96[11][12]
7.2≤20 cm≥94≥96[11][12]

DAT: Days After Treatment

Table 2: Representative Off-Target Effects of PPO-Inhibiting Herbicides on Sensitive Non-Target Species

ParameterEffectMagnitude of ChangeNotesReference
Physiological
Visual InjuryNecrosis, ChlorosisDose-dependent increaseSymptoms can appear within 24-48 hours.[5]
Biomass ReductionInhibition of shoot/root growth10-80% reductionVaries significantly with species and dose.[13]
Biochemical
Chlorophyll ContentDecrease20-60% reductionDue to inhibition of the biosynthesis pathway.[14][15]
Carotenoid ContentDecrease15-50% reductionCarotenoids are also affected and provide photoprotection.[16][17][14]
Malondialdehyde (MDA)Increase50-300% increaseAn indicator of lipid peroxidation and oxidative stress.[6]
Superoxide Dismutase (SOD)VariableInitial increase, then decreaseAn antioxidant enzyme; activity can be overwhelmed at high stress levels.[6]
Catalase (CAT)Decrease30-70% decreaseAnother key antioxidant enzyme sensitive to oxidative damage.[6]

Experimental Protocols for Assessing Off-Target Effects

Plant Bioassays for Phytotoxicity Assessment

This protocol outlines a whole-plant bioassay to determine the dose-response relationship of this compound-methyl on a non-target plant species.[13][18]

  • Plant Cultivation :

    • Grow the selected non-target plant species from seed in pots containing a standardized soil or substrate mix.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

    • Grow plants until they reach a specific growth stage (e.g., 2-4 true leaves) for treatment.[18]

  • Herbicide Application :

    • Prepare a stock solution of a commercial formulation of this compound-methyl (e.g., Cadet®).

    • Create a series of dilutions to achieve a range of application rates, including a non-treated control. Doses should bracket the expected effective dose (ED) values (e.g., ED₁₀, ED₅₀, ED₉₀).

    • Apply the herbicide solution using a calibrated laboratory track sprayer to ensure uniform coverage.[18]

  • Data Collection :

    • At specified time points (e.g., 3, 7, 14, and 21 days after treatment), assess visual injury on a scale of 0% (no effect) to 100% (plant death).

    • At the final time point, harvest the above-ground biomass.

    • Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis :

    • Convert biomass data to a percentage of the non-treated control.

    • Use a statistical software package to fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate ED values.[13]

Quantification of this compound-methyl Residues in Plant Tissue

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for pesticide residue analysis.[19][20][21]

  • Sample Preparation :

    • Harvest plant tissue (e.g., leaves) at desired time points after herbicide application.

    • Weigh the fresh tissue (e.g., 1-5 g) and flash-freeze in liquid nitrogen.

    • Homogenize the frozen tissue using a mortar and pestle or a high-speed homogenizer.

  • Extraction (Modified QuEChERS method) :

    • Place the homogenized sample into a centrifuge tube.

    • Add acetonitrile and internal standards.

    • Shake vigorously for 15-60 minutes.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge the sample to pellet the plant material and separate the acetonitrile layer.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE) :

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

    • Vortex and centrifuge the tube.

    • Filter the supernatant into an autosampler vial.

  • LC-MS/MS Analysis :

    • Chromatography : Use a C18 reverse-phase HPLC column.

    • Mobile Phase : A gradient of water and acetonitrile/methanol, both containing a modifier like ammonium acetate or formic acid.

    • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound-methyl (e.g., m/z 404 → 404, 404 → 344.1) and its metabolites for quantification and confirmation.[19]

Measurement of Photosynthetic Pigments

This protocol describes the spectrophotometric quantification of chlorophylls and carotenoids.[15][22]

  • Extraction :

    • Collect a known weight of fresh leaf tissue (e.g., 100 mg).

    • Homogenize the tissue in 80% acetone.

    • Protect the sample from light to prevent pigment degradation.

    • Centrifuge the homogenate to pellet cell debris.

  • Spectrophotometry :

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance of the extract at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

  • Calculation :

    • Use the following equations (for 80% acetone) to calculate the concentrations of Chlorophyll a (Chl a), Chlorophyll b (Chl b), and total carotenoids (C x+c):

      • Chl a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chl b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • C x+c (µg/mL) = (1000(A₄₇₀) - 3.27(Chl a) - 104(Chl b)) / 229

Assessment of Oxidative Stress

This protocol details the measurement of Malondialdehyde (MDA), a marker for lipid peroxidation.[6]

  • Extraction :

    • Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in trichloroacetic acid (TCA) solution (e.g., 0.1% w/v).

    • Centrifuge the homogenate.

  • Reaction :

    • Take an aliquot of the supernatant and mix it with thiobarbituric acid (TBA) solution (e.g., 0.5% TBA in 20% TCA).

    • Heat the mixture in a water bath at 95°C for 30 minutes.

    • Quickly cool the reaction on ice to stop the reaction.

    • Centrifuge to remove any precipitate.

  • Quantification :

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

    • Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes discussed in this guide.

Fluthiacet_Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX (PPGIX) PPO PPO Enzyme PPGIX->PPO Substrate PPGIX_cyto Accumulated PPGIX PPGIX->PPGIX_cyto Leaks out PPIX_chloro Protoporphyrin IX (PPIX) PPO->PPIX_chloro Catalyzes Chlorophyll Chlorophyll & Heme Synthesis PPIX_chloro->Chlorophyll PPIX_cyto PPIX PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation (+ O₂, Light) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PPIX_cyto->ROS Generates MembraneDamage Lipid Peroxidation & Cell Membrane Damage ROS->MembraneDamage Causes This compound This compound-methyl This compound->PPO Inhibits

Caption: this compound-methyl's mode of action via PPO inhibition.

Experimental_Workflow cluster_data Endpoints start Start: Select Non-Target Plant Species cultivation Plant Cultivation (Controlled Environment) start->cultivation treatment Herbicide Application (Dose-Response Series) cultivation->treatment data_collection Data Collection treatment->data_collection visual Visual Injury Assessment data_collection->visual biomass Biomass Measurement data_collection->biomass biochem Biochemical Assays (Pigments, MDA, etc.) data_collection->biochem residue Residue Analysis (LC-MS/MS) data_collection->residue analysis Statistical Analysis (Dose-Response Modeling) visual->analysis biomass->analysis biochem->analysis residue->analysis end End: Interpretation & Risk Assessment analysis->end

Caption: Workflow for assessing herbicide off-target effects.

Logical_Relationships cluster_primary Primary Effects cluster_secondary Secondary Effects cluster_ecological Ecological Impact This compound This compound Application (Off-Target Exposure) ppo PPO Inhibition This compound->ppo ros ROS Production ppo->ros oxidative Oxidative Stress (Lipid Peroxidation) ros->oxidative photo Photosynthesis Inhibition oxidative->photo growth Growth Reduction oxidative->growth photo->growth repro Reduced Reproduction (Flowering, Seed Set) growth->repro fitness Decreased Plant Fitness & Competitive Ability repro->fitness

Caption: Relationship of effects from molecular to ecological levels.

Conclusion

This compound-methyl is a highly effective herbicide, but its potent mode of action through PPO inhibition poses a risk to non-target plant species. The generation of reactive oxygen species leads to rapid cellular damage, manifesting as reduced growth, impaired photosynthesis, and in sensitive species, mortality. Understanding these off-target effects is crucial for developing best management practices that mitigate spray drift and for conducting thorough environmental risk assessments. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to investigate and quantify the impact of this compound-methyl, contributing to a more comprehensive understanding of its environmental footprint.

References

An In-depth Technical Guide to the Degradation Pathways of Fluthiacet-methyl in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluthiacet-methyl, a thiadiazole herbicide, is utilized for the post-emergence control of broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its degradation profile in various soil matrices. This technical guide provides a comprehensive overview of the degradation pathways of this compound-methyl in different soil types, detailing the involved chemical transformations, influencing factors, and the experimental protocols for their elucidation.

Core Degradation Pathways of this compound-methyl in Soil

The degradation of this compound-methyl in soil is a multifaceted process involving both biotic and abiotic mechanisms, leading to the formation of several key metabolites. The primary degradation routes include hydrolysis of the methyl ester group, oxidation of the sulfide moiety, and cleavage of the thiadiazole ring. These transformations are significantly influenced by soil properties such as texture, organic matter content, pH, and microbial activity, as well as environmental conditions like temperature and moisture.

The major metabolites identified in soil degradation studies of this compound-methyl include:

  • CGA-300403: The carboxylic acid derivative formed by the hydrolysis of the methyl ester group of this compound-methyl.

  • CGA-300402: A sulfoxide derivative resulting from the oxidation of the sulfide group.

  • CGA-300404: A sulfone derivative formed by further oxidation of the sulfoxide.

  • CGA-327066 and CGA-327067: Metabolites resulting from further degradation of the molecule.

  • CGA-330057 and CGA-330059: Additional identified transformation products.

The degradation of this compound-methyl is primarily microbially mediated, as evidenced by significantly slower degradation in sterilized soils. However, abiotic processes such as hydrolysis and photolysis also contribute to its transformation, particularly on the soil surface and in varying pH conditions.

Biotic Degradation

Soil microorganisms play a pivotal role in the breakdown of this compound-methyl.[1] These biotic transformations are enzymatic and include processes like hydrolysis, oxidation, and demethylation.[2] The rate and pathway of microbial degradation are highly dependent on the composition and activity of the microbial community, which in turn are influenced by soil type, organic matter content, and environmental conditions.[1]

Abiotic Degradation

Abiotic degradation of this compound-methyl primarily occurs through two mechanisms:

  • Hydrolysis: This chemical process involves the cleavage of the ester bond in the this compound-methyl molecule, leading to the formation of its carboxylic acid metabolite (CGA-300403). The rate of hydrolysis is pH-dependent, generally increasing under alkaline conditions.[3][4]

  • Photolysis: On the soil surface, this compound-methyl can be degraded by sunlight.[5] The extent of photolysis is influenced by the intensity and wavelength of light, as well as the properties of the soil surface.

Degradation in Different Soil Types

The degradation of this compound-methyl exhibits variability across different soil types due to the interplay of their physical, chemical, and biological properties.

Sandy Loam Soils: These soils, characterized by good aeration and drainage, often exhibit moderate rates of this compound-methyl degradation. The lower organic matter content compared to clay soils can result in lower microbial populations and reduced adsorption, potentially increasing the bioavailability of the herbicide for both microbial and abiotic degradation. One study on a sandy loam soil with 0.96% organic matter and a pH of 5.5 was used to validate an analytical method for this compound-methyl and its metabolites.[6]

Clay Soils: Clay soils, with their higher organic matter content and microbial biomass, generally facilitate faster microbial degradation of herbicides. However, the strong adsorption of this compound-methyl to clay and organic matter particles can reduce its bioavailability, potentially slowing down the degradation rate.

Silt Loam Soils: These soils provide a balance of moisture retention, aeration, and nutrient content, often supporting a diverse and active microbial community, which can contribute to the effective degradation of this compound-methyl.

Quantitative Data on this compound-methyl Degradation

The persistence of a herbicide in soil is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. While specific comparative half-life data for this compound-methyl across a range of soil types is limited in the publicly available literature, the principles of herbicide degradation suggest that DT50 values will vary depending on the soil characteristics and environmental conditions.

Soil TypeKey Characteristics Affecting DegradationExpected Half-life (DT50) Trend
Sandy Loam Good aeration, lower organic matter, potentially lower microbial activity.Moderate
Clay Loam Higher organic matter, higher microbial activity, strong adsorption.Variable (can be faster due to microbes or slower due to adsorption)
Silt Loam Good balance of aeration, moisture, and nutrients, supporting microbial activity.Generally Faster

Note: This table represents expected trends based on general principles of herbicide degradation in soil. Actual half-lives can vary significantly.

Experimental Protocols

The elucidation of this compound-methyl degradation pathways relies on a combination of laboratory and field studies employing sophisticated analytical techniques.

Soil Incubation Studies (Aerobic and Anaerobic)

This laboratory-based method is fundamental for studying the degradation kinetics and identifying metabolites.

Objective: To determine the rate of degradation and identify the transformation products of this compound-methyl in soil under controlled aerobic or anaerobic conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired locations and sieve to remove large debris. Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.

  • Spiking: Treat a known mass of soil with a solution of this compound-methyl, often using a ¹⁴C-labeled compound to facilitate tracking of the parent compound and its metabolites.

  • Incubation: Place the treated soil in incubation vessels and maintain at a constant temperature and moisture level. For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment, often by flooding the soil and purging with an inert gas like nitrogen.[7][8]

  • Sampling: Collect soil samples at predetermined time intervals.

  • Extraction: Extract the soil samples using an appropriate solvent system, such as acetonitrile/water mixtures.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound-methyl and its degradation products.[6][9] For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to determine the distribution of radioactivity.

  • Data Analysis: Determine the degradation kinetics, calculate the half-life (DT50), and identify the major and minor metabolites to propose degradation pathways.

Photolysis Studies on Soil Surface

Objective: To assess the contribution of photodegradation to the overall dissipation of this compound-methyl on the soil surface.

Methodology:

  • Sample Preparation: Apply a thin layer of soil to a suitable support (e.g., glass plates).

  • Spiking: Treat the soil surface with a solution of this compound-methyl.

  • Irradiation: Expose the treated soil samples to a light source that simulates natural sunlight. Control samples are kept in the dark to distinguish between photolytic and other degradation processes.

  • Sampling and Analysis: At various time points, extract the soil and analyze for the parent compound and photoproducts using HPLC-MS/MS.

Hydrolysis Studies

Objective: To determine the rate of chemical hydrolysis of this compound-methyl at different pH values.

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at a range of pH values representative of different soil environments.

  • Incubation: Add this compound-methyl to the buffer solutions and incubate at a constant temperature in the dark to prevent photolysis.

  • Sampling and Analysis: Periodically collect samples and analyze for the concentration of this compound-methyl and its hydrolysis products using HPLC.

Visualizations

This compound-methyl Degradation Pathway

Fluthiacet_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_further Further Degradation This compound This compound-methyl CGA300403 CGA-300403 (Carboxylic Acid) This compound->CGA300403 -CH3OH CGA300402 CGA-300402 (Sulfoxide) This compound->CGA300402 + [O] Other_Metabolites CGA-327066, CGA-327067, CGA-330057, CGA-330059 CGA300403->Other_Metabolites CGA300404 CGA-300404 (Sulfone) CGA300402->CGA300404 + [O] CGA300404->Other_Metabolites

Caption: Proposed degradation pathway of this compound-methyl in soil.

Experimental Workflow for Soil Degradation Study

Experimental_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep spiking Spiking with This compound-methyl soil_prep->spiking incubation Incubation (Aerobic/Anaerobic) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Metabolite ID) analysis->data_analysis end End data_analysis->end

Caption: General workflow for a soil degradation study.

References

Environmental fate and ecotoxicology of Fluthiacet-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Ecotoxicology of Fluthiacet-methyl

Introduction

This compound-methyl is a selective, post-emergence herbicide used for the control of a variety of broadleaf weeds in crops such as corn, soybeans, and cotton.[1][2][3] Belonging to the thiadiazole chemical class, it acts as a proherbicide, meaning it is converted into its active form, this compound, within the target plant. The mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1][2][4] This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, generates reactive oxygen species. These species cause swift lipid peroxidation and destruction of cell membranes, resulting in the desiccation and necrosis of weed tissues.[2] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of this compound-methyl, based on publicly available data.

Environmental Fate

The environmental fate of a pesticide describes its transport and transformation in various environmental compartments, including soil, water, and air. These processes determine the pesticide's persistence, mobility, and potential for exposure to non-target organisms.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical by non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis: this compound-methyl's stability in water is highly dependent on pH. It is stable under acidic conditions but degrades rapidly as the pH becomes neutral and then alkaline.[1]

Table 1: Hydrolytic Degradation of this compound-methyl

pH Half-life (DT₅₀) Reference
5 484.8 days [1]
7 17.7 days [1]

| 9 | 0.2 days |[1] |

Photolysis: Photodegradation by sunlight is a significant route of dissipation for this compound-methyl in both water and soil environments. The photolysis half-life in light is reported to be 4.92 days.[1] On soil surfaces, the combined half-life of the parent compound and its primary degradates is approximately 12.4 days, indicating that sunlight plays a crucial role in its breakdown in terrestrial environments.[5]

Table 2: Photolytic Degradation of this compound-methyl

Medium Half-life (DT₅₀) Reference
Water 4.92 days [1]

| Soil | 12.4 days |[5] |

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of a substance by microorganisms, such as bacteria and fungi, and is a key factor in determining its persistence in soil and aquatic systems.

Aerobic Soil Metabolism: Under aerobic conditions, this compound-methyl and its metabolites are persistent. The combined effective aerobic soil half-life has been reported as 305 days, with a high degree of uncertainty (95% confidence range of approximately 200 to 1,100 days).[6] Due to this uncertainty, a conservative half-life of 915 days has been used for environmental modeling purposes.[6]

Anaerobic Soil Metabolism: Specific data for the degradation half-life of this compound-methyl under anaerobic soil conditions are not readily available in the reviewed literature.

Mobility and Transport

Soil Adsorption (Koc): The mobility of a pesticide in soil is largely governed by its tendency to adsorb to soil particles, particularly organic carbon. This is quantified by the organic carbon-water partition coefficient (Koc). The estimated Koc for this compound-methyl is 2,700 L/kg. Based on standard classification schemes, this value suggests that this compound-methyl is expected to have slight mobility in soil. However, some data sheets have characterized it as being very mobile, indicating potential variability based on soil type and conditions.[6]

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). For this compound-methyl, the estimated BCF is 160.[4] This suggests a high potential for bioconcentration in aquatic organisms. Conversely, some safety data sheets state that the substance does not have a potential for bioconcentration.[6]

Environmental_Fate_Fluthiacet_Methyl cluster_soil Terrestrial cluster_water Aquatic FM This compound-methyl in Environment Soil Soil Compartment FM->Soil Application/ Deposition Water Water Compartment FM->Water Runoff/ Drift Soil->Water Runoff/ Leaching (Slight) Degradates Degradation Products Soil->Degradates Aerobic Metabolism (Slow) Photolysis Biota Aquatic Biota Water->Biota Bioaccumulation (BCF=160) Water->Degradates Hydrolysis (pH dependent) Photolysis (Fast)

Environmental fate pathways of this compound-methyl.

Ecotoxicology

Ecotoxicology evaluates the effects of chemical substances on non-target organisms within an ecosystem. The following tables summarize the acute and chronic toxicity of this compound-methyl to a range of aquatic and terrestrial organisms.

Aquatic Toxicity

This compound-methyl demonstrates high toxicity to fish and very high toxicity to aquatic plants, particularly green algae.

Table 3: Toxicity to Fish

Species Endpoint Value (mg/L) Exposure Reference
Rainbow Trout (Oncorhynchus mykiss) 96-h LC₅₀ 0.043 Acute [7]
Bluegill Sunfish (Lepomis macrochirus) 96-h LC₅₀ 0.14 Acute [7]
Sheepshead Minnow (Cyprinodon variegatus) 96-h LC₅₀ 0.16 Acute [7]
Carp (Cyprinus carpio) 96-h LC₅₀ 0.60 Acute [7]

| Fathead Minnow (Pimephales promelas) | NOAEC | 0.0027 | Chronic (ELS) |[5] |

Table 4: Toxicity to Aquatic Invertebrates

Species Endpoint Value (mg/L) Exposure Reference
Daphnia magna (Water Flea) 48-h EC₅₀ >2.3 Acute [7]

| Daphnia magna (Water Flea) | 21-d NOEC | 0.035 | Chronic |[1][5] |

Table 5: Toxicity to Aquatic Plants

Species Endpoint Value (mg/L) Exposure Reference
P. subcapitata (Green Algae) 72-h EC₅₀ 0.00251 Acute [1][6]
Anabaena flos-aquae (Blue-green Algae) 5-d NOEL 18.4 Acute [7][8]

| Lemna gibba (Duckweed) | EC₅₀ | 0.0022 | Acute |[7] |

Terrestrial Toxicity

This compound-methyl generally exhibits low acute toxicity to terrestrial fauna such as birds, bees, and earthworms.

Table 6: Toxicity to Terrestrial Organisms

Organism Species Endpoint Value Reference
Avian (Oral) Colinus virginianus (Bobwhite Quail) Acute LD₅₀ >2250 mg/kg bw [4]
Avian (Dietary) Colinus virginianus (Bobwhite Quail) 5-day LC₅₀ >5620 mg/kg diet [1][7]
Honey Bee Apis mellifera Acute Contact LD₅₀ >100 µ g/bee [1][7]

| Earthworm | Eisenia fetida | LC₅₀ | >948 mg/kg soil |[7] |

Experimental Protocols

The data presented in this guide are generated using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, consistency, and comparability.

Environmental Fate Protocols
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This study evaluates the rate and pathway of degradation in soil.[1] The test substance, typically radiolabeled, is applied to soil samples incubated under controlled aerobic or anaerobic conditions in the dark. At various intervals (up to 120 days), soil is extracted and analyzed for the parent compound and transformation products. Evolved CO₂ is trapped to quantify mineralization. The results are used to calculate degradation half-lives (DT₅₀ and DT₉₀).

  • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method determines a chemical's tendency to bind to soil.[1] Soil samples of varying organic carbon content are agitated with an aqueous solution of the test substance until equilibrium is reached. The phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference. This allows for the calculation of the adsorption coefficient (Kd) and the organic carbon-normalized coefficient (Koc).

OECD_307_Workflow start Start prep Prepare Soil Samples (Defined characteristics) start->prep treat Treat Soil with ¹⁴C-labeled this compound-methyl prep->treat incubate Incubate in Dark (Aerobic or Anaerobic Conditions) treat->incubate sample Collect Samples at Time Intervals incubate->sample trap Trap Volatiles & ¹⁴CO₂ incubate->trap extract Solvent Extraction of Soil sample->extract analyze Analyze Extracts for Parent & Metabolites (HPLC) extract->analyze calculate Calculate DT₅₀, DT₉₀ & Identify Pathways analyze->calculate analyze_trap Quantify Mineralization & Volatilization trap->analyze_trap analyze_trap->calculate end End calculate->end

Workflow for OECD 307 Soil Metabolism Study.
Ecotoxicology Protocols

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance lethal to 50% of the test fish (LC₅₀) over a 96-hour period.[1] Fish (e.g., Rainbow Trout) are exposed to at least five concentrations of the test substance in a geometric series. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses acute toxicity to aquatic invertebrates.[9] Young daphnids (<24 hours old) are exposed to a range of concentrations. The primary endpoint is immobilization, defined as the inability to swim after gentle agitation. The concentration that immobilizes 50% of the daphnids (EC₅₀) is calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates effects on primary producers.[5] Exponentially growing cultures of algae (e.g., P. subcapitata) are exposed to various concentrations of the test substance. The inhibition of growth is measured by changes in cell density over time, and the concentration causing a 50% reduction in growth rate (EC₅₀) is determined.

  • Avian Acute Oral Toxicity Test (OECD 223): This test determines the median lethal dose (LD₅₀) for birds.[9] The test substance is administered as a single oral dose (gavage) to birds (e.g., Bobwhite Quail). The animals are then observed for at least 14 days for mortality and signs of toxicity.

  • Honeybee, Acute Contact Toxicity Test (OECD 214): This protocol assesses the contact toxicity to honeybees.[1] Bees are anesthetized and a precise droplet of the test substance in a carrier solvent is applied to their dorsal thorax. Mortality is recorded over 48 to 96 hours to determine the contact LD₅₀ (the dose lethal to 50% of the bees).

  • Earthworm, Acute Toxicity Test (OECD 207): This test determines the toxicity to soil-dwelling organisms.[1] Earthworms (e.g., Eisenia fetida) are exposed to the test substance mixed into an artificial soil substrate. Mortality is assessed after 7 and 14 days to calculate the LC₅₀ (the concentration lethal to 50% of the worms).

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Pathway Blocked Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll This compound This compound-methyl (Active Form) This compound->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Photosensitization Light Light Light->ROS Membrane Cell Membrane Lipid Peroxidation ROS->Membrane Death Cell Death & Necrosis Membrane->Death

Mode of action: PPO inhibition by this compound-methyl.

References

The Evolutionary Gauntlet: A Technical Guide to Weed Resistance Against Fluthiacet-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of herbicide resistance in agricultural weeds poses a significant threat to global food security. Fluthiacet-methyl, a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, has been a valuable tool for post-emergence broadleaf weed control. However, the relentless evolutionary pressure exerted by herbicide application has led to the emergence of weed biotypes with diminished susceptibility to this and other PPO-inhibiting herbicides. This technical guide provides an in-depth examination of the evolutionary development of weed resistance to this compound-methyl, detailing the molecular mechanisms, experimental methodologies for its characterization, and the quantitative landscape of resistance. While specific research on this compound-methyl resistance is emerging, this guide synthesizes current knowledge, drawing upon the broader and more extensively studied context of PPO inhibitor resistance to provide a comprehensive overview.

Core Mechanisms of Resistance

The evolutionary response of weeds to this compound-methyl, like other PPO inhibitors, primarily follows two major pathways: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2]

Target-Site Resistance (TSR)

TSR in the context of PPO inhibitors is predominantly associated with mutations in the nuclear gene PPX2, which encodes the PPO enzyme targeted by this compound-methyl.[3] This enzyme is crucial for the biosynthesis of chlorophyll and heme.[3] Mutations in PPX2 can alter the enzyme's structure, reducing the binding affinity of the herbicide and thereby conferring resistance.

Several key mutations in the PPX2 gene have been identified in weed species like Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (common waterhemp) that confer resistance to PPO inhibitors. While not all of these have been directly evaluated against this compound-methyl, they represent the primary known TSR mechanisms for this class of herbicides.

  • Glycine Deletion at position 210 (ΔG210): This is one of the most common and widespread mutations, resulting from a three-nucleotide deletion.[3] It confers broad cross-resistance to many PPO inhibitors.[3]

  • Arginine to Glycine or Methionine substitution at position 128 (R128G/M): This substitution also reduces the efficacy of PPO-inhibiting herbicides.

  • Glycine to Alanine substitution at position 399 (G399A): This mutation has been shown to confer resistance to multiple PPO inhibitors.

The following diagram illustrates the mechanism of action of this compound-methyl and how target-site mutations can lead to resistance.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_resistance Target-Site Resistance Protoporphyrinogen IX Protoporphyrinogen IX PPO PPO Enzyme (encoded by PPX2) Protoporphyrinogen IX->PPO Substrate Protoporphyrin IX Protoporphyrin IX PPO->Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Protoporphyrin IX->ROS Accumulation & Light Exposure Cellular Damage Cellular Damage ROS->Cellular Damage This compound-methyl This compound-methyl This compound-methyl->PPO Inhibition PPO_mutated Mutated PPO Enzyme (e.g., ΔG210) This compound-methyl->PPO_mutated Reduced Inhibition

Caption: Mechanism of PPO inhibition and target-site resistance.
Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site.[1][2] This can occur through several processes:

  • Enhanced Metabolism: This is a major NTSR mechanism where resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic compounds.[2] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[2]

  • Reduced Uptake or Translocation: Resistant plants may absorb less herbicide or be less efficient at translocating it to the target sites within the plant.

  • Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the PPO enzyme in the chloroplasts and mitochondria.

NTSR is often considered more complex and challenging to manage as it can confer cross-resistance to herbicides with different modes of action.[2]

Quantitative Assessment of this compound-Methyl Resistance

Dose-response assays are critical for quantifying the level of resistance in a weed population. These studies typically determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀). The resistance index (RI) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a susceptible population.

While comprehensive dose-response data for this compound-methyl across a wide range of resistant weed populations are not extensively available in public literature, some studies provide valuable insights. A study on fomesafen-resistant Amaranthus palmeri demonstrated that these populations also exhibit cross-resistance to other PPO inhibitors, although the level of resistance varies. The efficacy of several foliar PPO herbicides on these resistant accessions was ranked, with this compound-methyl showing lower efficacy than some other PPO inhibitors on these resistant populations.[4]

Table 1: Comparative Efficacy of PPO Inhibitors on Fomesafen-Resistant Amaranthus palmeri

HerbicideEfficacy Ranking on Resistant Population
SaflufenacilHighest
AcifluorfenModerate
FlumioxazinModerate
CarfentrazoneLower
LactofenLower
Pyraflufen-ethylLower
FomesafenLower
This compound-methyl Lowest

Source: Adapted from Salas-Perez et al., 2017.[4]

A separate dose-response study on glyphosate-resistant weeds using a prepackaged mixture of this compound-methyl and mesotrione provided data on the effective doses (ED) required for control.

Table 2: Effective Dose (ED) of this compound-methyl + Mesotrione for 90% Control (ED₉₀) of Glyphosate-Resistant Weeds

Weed SpeciesGrowth StageED₉₀ (g ai ha⁻¹)
Common waterhemp10 cm78
Giant ragweed10 cm251
Kochia10 cm17
Common waterhemp20 cm144
Giant ragweed20 cm489
Kochia20 cm79,349

Source: Ganie et al., 2014.[5]

Experimental Protocols

Characterizing weed resistance to this compound-methyl involves a series of well-defined experimental protocols, from whole-plant bioassays to molecular analyses.

Whole-Plant Dose-Response Bioassay

This is the foundational experiment to confirm and quantify herbicide resistance.

  • Seed Collection and Germination: Collect mature seeds from putative resistant and known susceptible weed populations. Break seed dormancy if necessary (e.g., through stratification) and germinate seeds in a controlled environment.

  • Plant Growth: Transplant uniform seedlings into pots containing a standard potting mix and grow them in a greenhouse under controlled conditions (e.g., 14-hour photoperiod, 25/20°C day/night temperature).

  • Herbicide Application: At the 2-4 true leaf stage, apply this compound-methyl at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Use a precision bench sprayer to ensure uniform application.

  • Data Collection: At 14-21 days after treatment (DAT), assess plant survival and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Data Analysis: Use a log-logistic model to analyze the dose-response data and calculate the GR₅₀ or LD₅₀ values for each population.[6] The resistance index (RI) is then calculated as GR₅₀ (resistant) / GR₅₀ (susceptible).

Agar-Based Seedling Bioassay

This method offers a more rapid assessment of herbicide sensitivity.

  • Media Preparation: Prepare an agar medium containing a nutrient solution. Incorporate a range of this compound-methyl concentrations into the molten agar before it solidifies.

  • Seed Plating: Place pre-germinated seeds of resistant and susceptible populations onto the surface of the herbicide-containing agar in petri dishes.

  • Incubation: Incubate the dishes in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After 7-14 days, measure root and/or shoot elongation.

  • Data Analysis: Analyze the dose-response relationship to determine the concentration of this compound-methyl required to inhibit growth by 50% (I₅₀).

Molecular Analysis for Target-Site Mutations

This protocol is used to identify known mutations in the PPX2 gene.

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from resistant and susceptible populations.

  • PCR Amplification: Amplify the region of the PPX2 gene known to harbor resistance-conferring mutations using specific primers.

  • DNA Sequencing: Sequence the PCR products and align the sequences to a reference susceptible PPX2 sequence to identify any mutations.

  • Genotyping: Develop molecular markers (e.g., TaqMan assays) for high-throughput screening of large populations for known mutations.

The following diagram outlines a general experimental workflow for investigating herbicide resistance.

Experimental_Workflow cluster_field Field Observation cluster_lab Laboratory & Greenhouse Analysis Suspected Resistance Suspected Resistance Seed Collection Seed Collection Suspected Resistance->Seed Collection Whole-Plant Bioassay Whole-Plant Bioassay Seed Collection->Whole-Plant Bioassay Confirmation & Quantification Molecular Analysis Molecular Analysis Whole-Plant Bioassay->Molecular Analysis Investigate TSR Biochemical Assay Biochemical Assay Molecular Analysis->Biochemical Assay Investigate NTSR Resistance Mechanism Identified Resistance Mechanism Identified Biochemical Assay->Resistance Mechanism Identified

Caption: General workflow for herbicide resistance investigation.

Conclusion and Future Directions

The evolution of weed resistance to this compound-methyl is a complex process driven by the interplay of genetic mutations and intense selection pressure. While target-site mutations in the PPX2 gene are a primary mechanism, the role of non-target-site resistance, particularly enhanced metabolism, is increasingly recognized and presents a formidable challenge due to its potential for broad cross-resistance.

For researchers and professionals in drug development, understanding these evolutionary pathways is crucial for designing sustainable weed management strategies and for the development of novel herbicides. Future research should focus on:

  • Characterizing the specific cross-resistance patterns of this compound-methyl in weed populations with known PPO-inhibitor resistance mutations.

  • Investigating the role of NTSR, especially metabolic pathways, in conferring resistance specifically to this compound-methyl.

  • Developing rapid and robust diagnostic tools for the early detection of this compound-methyl resistance in the field.

  • Exploring novel herbicide chemistries and modes of action that can overcome existing resistance mechanisms.

By integrating molecular insights with robust experimental validation, the scientific community can stay ahead of the evolutionary curve and ensure the continued efficacy of vital weed control technologies.

References

Methodological & Application

Standardized Protocol for In Vitro PPO Inhibition Assay Using Fluthiacet-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll and heme in plants and other organisms. PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of this enzyme leads to the accumulation of Protogen IX, which then auto-oxidizes to Proto IX in the presence of light and oxygen. This accumulation of Proto IX, a potent photosensitizer, results in the generation of reactive oxygen species (ROS), leading to rapid lipid peroxidation and ultimately, cell membrane disruption and death.[1][2]

Fluthiacet-methyl is a selective, post-emergence herbicide belonging to the thiadiazole class of chemicals.[1] Its primary mode of action is the inhibition of the PPO enzyme, making it an effective tool for the control of a wide range of broadleaf weeds in crops such as corn and soybeans.[1][2][3] Understanding the inhibitory activity of compounds like this compound-methyl on PPO is crucial for the development of new herbicides and for studying mechanisms of herbicide resistance.

This document provides a detailed, standardized protocol for conducting an in vitro PPO inhibition assay using this compound-methyl. The assay is based on the fluorometric detection of Proto IX, the product of the PPO-catalyzed reaction. The non-fluorescent substrate, Protogen IX, is converted to the highly fluorescent Proto IX, allowing for sensitive and continuous monitoring of enzyme activity.

Principle of the Assay

The in vitro PPO inhibition assay quantifies the enzymatic activity of PPO by measuring the rate of formation of fluorescent Protoporphyrin IX (Proto IX) from the non-fluorescent substrate, Protoporphyrinogen IX (Protogen IX). The increase in fluorescence intensity over time is directly proportional to the PPO activity. By introducing various concentrations of an inhibitor, such as this compound-methyl, the extent of PPO inhibition can be determined. This allows for the calculation of key inhibitory parameters, most notably the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

1. Materials and Reagents

  • PPO Enzyme Source: Isolated mitochondria from a suitable plant source (e.g., etiolated corn seedlings, spinach leaves) or a commercially available PPO enzyme preparation.

  • This compound-methyl: Analytical grade standard.

  • Protoporphyrin IX (Proto IX): For substrate preparation.

  • Sodium Amalgam (Na(Hg)): For the reduction of Proto IX to Protogen IX.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween 20, and 1 mM DTT (Dithiothreitol).

  • Inhibitor Stock Solution: A high-concentration stock solution of this compound-methyl (e.g., 10 mM) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well black, clear-bottom microplates: For fluorescence measurements.

  • Fluorescence microplate reader: With excitation and emission wavelengths set appropriately for Proto IX (e.g., Excitation: ~405 nm, Emission: ~630 nm).

  • Nitrogen gas: For creating an anaerobic environment during substrate preparation.

  • Standard laboratory equipment: Pipettes, centrifuge, spectrophotometer (for protein quantification), etc.

2. Enzyme Preparation (Example from Etiolated Corn Seedlings)

  • Germinate corn seeds in the dark for 5-7 days.

  • Harvest the etiolated shoots and homogenize them in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 5 mM EDTA, 1 mM MgCl2, and 0.1% BSA).

  • Filter the homogenate through layers of cheesecloth and miracloth.

  • Centrifuge the filtrate at a low speed (e.g., 2,000 x g for 10 minutes) to remove cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in the extraction buffer and centrifuging again.

  • Resuspend the final mitochondrial pellet in the assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay. The enzyme preparation should be stored on ice and used on the same day.

3. Preparation of Protoporphyrinogen IX (Protogen IX) Substrate

This procedure should be performed in a fume hood with appropriate safety precautions due to the use of mercury amalgam.

  • Dissolve a small amount of Protoporphyrin IX in a minimal volume of 10 mM KOH containing 20% ethanol.

  • Under a gentle stream of nitrogen gas, add freshly prepared sodium amalgam to the Proto IX solution.

  • Stir the mixture in the dark until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX. This can be monitored using a UV lamp.

  • Once the reduction is complete, carefully remove the sodium amalgam.

  • The resulting Protogen IX solution should be kept on ice, protected from light, and used immediately.

4. PPO Inhibition Assay Protocol

  • Prepare a serial dilution of the this compound-methyl stock solution in DMSO to obtain a range of inhibitor concentrations. A typical starting range might be from 1 nM to 100 µM.

  • Set up the assay plate:

    • Add 180 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.

    • Add 2 µL of the various this compound-methyl dilutions (or DMSO for the control wells) to the respective wells.

    • Add 10 µL of the PPO enzyme preparation to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 10 µL of the freshly prepared Protogen IX substrate solution to each well.

  • Measure fluorescence: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for Proto IX.

5. Data Analysis

  • Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the reaction rates as a percentage of the activity of the control (no inhibitor).

  • Plot the percentage of PPO activity against the logarithm of the this compound-methyl concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The quantitative data from the PPO inhibition assay should be summarized in a clear and structured table. While a specific IC50 value for this compound-methyl from a peer-reviewed in vitro study could not be definitively located in the available literature, a representative PPO-inhibiting herbicide, Acifluorfen-methyl , is presented below as an example of how to report such data. Researchers should determine the IC50 for this compound-methyl empirically using the provided protocol.

CompoundTarget EnzymeEnzyme SourceAssay MethodIC50 Value (nM)
This compound-methyl Protoporphyrinogen Oxidase (PPO)Plant MitochondriaFluorometricTo be determined experimentally
Acifluorfen-methylProtoporphyrinogen Oxidase (PPO)Plant MitochondriaFluorometric~10-50 nM (representative value)

Note: The IC50 value for Acifluorfen-methyl is a representative value from the literature for a well-characterized PPO inhibitor and should be used for comparison purposes only.

Mandatory Visualizations

Signaling Pathway of PPO Inhibition

PPO_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ProtogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtogenIX->PPO Substrate ProtoIX_mito Protoporphyrin IX PPO->ProtoIX_mito Product ProtogenIX_acc Accumulated Protoporphyrinogen IX PPO->ProtogenIX_acc Blocked Conversion ProtoIX_cyto Protoporphyrin IX ProtogenIX_acc->ProtoIX_cyto Auto-oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Photosensitization (in presence of light) This compound This compound-methyl This compound->PPO Inhibition MembraneDamage Cell Membrane Damage ROS->MembraneDamage

Caption: PPO inhibition by this compound-methyl leads to cell death.

Experimental Workflow for In Vitro PPO Inhibition Assay

PPO_Assay_Workflow start Start prep_enzyme 1. Prepare PPO Enzyme (e.g., from plant mitochondria) start->prep_enzyme prep_substrate 2. Prepare Protogen IX Substrate (Reduction of Proto IX) start->prep_substrate prep_inhibitor 3. Prepare this compound-methyl Serial Dilutions start->prep_inhibitor setup_plate 4. Set up 96-well Plate: - Assay Buffer - Inhibitor/DMSO - PPO Enzyme prep_enzyme->setup_plate initiate_reaction 5. Initiate Reaction (Add Protogen IX Substrate) prep_substrate->initiate_reaction prep_inhibitor->setup_plate setup_plate->initiate_reaction measure_fluorescence 6. Measure Fluorescence Increase (Kinetic Reading) initiate_reaction->measure_fluorescence analyze_data 7. Data Analysis: - Calculate reaction rates - Normalize to control - Plot dose-response curve measure_fluorescence->analyze_data determine_ic50 8. Determine IC50 Value analyze_data->determine_ic50

Caption: Workflow for determining the IC50 of PPO inhibitors.

References

Application Note: Quantitative Analysis of Fluthiacet in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Fluthiacet-methyl in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for accurate quantification. This method is suitable for researchers in food safety, environmental science, and agricultural fields for monitoring this compound-methyl residues in crops such as soybeans.

Introduction

This compound-methyl is a selective herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in plant tissues is crucial to ensure food safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and quantification of this compound-methyl using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Principle

The method involves an initial extraction of this compound-methyl from a homogenized plant sample into an organic solvent (acetonitrile). Co-extracted matrix components are then separated and removed through a partitioning step using salts (magnesium sulfate and sodium acetate) and a dispersive solid-phase extraction (d-SPE) cleanup step. The final extract is analyzed by LC-MS/MS. The analyte is separated from remaining matrix components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in MRM mode, which ensures accurate identification and quantification.

Experimental Protocols

Required Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), and sodium acetate (NaOAc).

  • Standards: this compound-methyl certified reference standard.

  • d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbents.

  • Equipment: High-speed blender/homogenizer, centrifuge capable of 4000 rpm, vortex mixer, analytical balance, rotary evaporator (optional), SPE cartridges (if required), 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (0.22 µm).

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 ± 0.1 g of a representative, homogenized plant sample (e.g., soybean tissue) into a 50 mL polypropylene centrifuge tube. For dry samples, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[1]

  • Salting Out (Liquid-Liquid Partitioning): Add 4 g of anhydrous MgSO₄ and 1.5 g of sodium acetate to the tube.[2][3] Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound-methyl) and a lower layer of water and solid plant material.[1]

  • Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[1]

  • Vortex and Centrifuge: Vortex the cleanup tube for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Extract: Carefully collect the supernatant (the cleaned extract) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Standard Preparation

Prepare a stock solution of this compound-methyl (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standards by serial dilution. To account for matrix effects, it is mandatory to prepare matrix-matched calibration standards by diluting the working standards in a blank plant extract that has undergone the full sample preparation procedure.[4][5] A typical calibration range is 1 to 200 µg/L.[2][6]

LC-MS/MS Analysis

The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[2][7]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[7]
Flow Rate 0.8 mL/min[2]
Injection Volume 5 µL[2]
Column Temp. Ambient or 40 °C
Gradient Start with 20% B, ramp to 95-100% B over 10-15 min, hold, then re-equilibrate.
Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 3500 V[2]
Gas Temperature 250 °C[2]
Gas Flow 8 L/min[2]
Nebulizer Pressure 55 psi[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound-methyl

The precursor ion for this compound-methyl is m/z 404.1. Two product ions are monitored: one for quantification and one for confirmation.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
This compound-methyl404.1344.0274.020 / 30

Collision energies should be optimized for the specific instrument being used.

Method Performance and Data

Method performance should be validated according to SANTE or FDA guidelines.[2][7] Key validation parameters are summarized below.

Method Validation Parameters
ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) > 0.99[2]0.9976[2]
Limit of Quantification (LOQ) Signal-to-Noise > 100.01 mg/kg[8]
Limit of Detection (LOD) Signal-to-Noise > 30.005 mg/kg
Accuracy (Recovery) 70 - 120%[2]85 - 110%
Precision (RSD) ≤ 20%[2]< 15%
Recovery Data

The following table shows representative recovery and precision data from soybean samples fortified at three different concentration levels.

Spiking Level (mg/kg)Mean Recovery (%) (n=5)RSD (%)
0.01 (LOQ)92.511.2
0.0598.78.5
0.50103.26.1

Visual Workflow Diagrams

G cluster_prep Sample Preparation Workflow start 1. Homogenize 10g Plant Tissue extract 2. Add 10mL Acetonitrile & Vortex start->extract salts 3. Add MgSO4 & NaOAc Salts extract->salts vortex2 4. Vortex Vigorously for 1 min salts->vortex2 cent1 5. Centrifuge @ 4000 rpm vortex2->cent1 aliquot 6. Take 1.5mL of Acetonitrile Layer cent1->aliquot dspe 7. Add to d-SPE Tube (PSA/C18) aliquot->dspe vortex3 8. Vortex & Centrifuge dspe->vortex3 filter 9. Filter Supernatant (0.22 µm) vortex3->filter final 10. Transfer to Autosampler Vial filter->final

Caption: QuEChERS sample preparation workflow for this compound analysis.

G cluster_analysis Overall Analytical Process sample_prep Sample Preparation (QuEChERS) lc_separation LC Separation (C18 Column) sample_prep->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elute data_analysis Data Processing & Quantification ms_detection->data_analysis Acquire

Caption: High-level overview of the complete analytical workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and effective means for the quantitative analysis of this compound-methyl in plant tissues. The use of a QuEChERS-based sample preparation protocol ensures high sample throughput with excellent analyte recovery and matrix cleanup. This method meets the typical performance requirements for regulatory monitoring of pesticide residues in agricultural commodities.

References

Application Note: High-Throughput Screening of Chemical Libraries for Novel PPO Inhibitors using Fluthiacet as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). This pathway is essential for the production of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of its substrate, PPGIX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS) that cause rapid cell membrane disruption and ultimately, cell death.[1] This mechanism makes PPO an attractive target for the development of new herbicides and potentially other therapeutic agents.

High-throughput screening (HTS) of large chemical libraries is a powerful strategy for identifying novel PPO inhibitors. This application note provides a detailed protocol for a robust and sensitive fluorescence-based HTS assay to screen for PPO inhibitors, using the well-characterized PPO-inhibiting herbicide, Fluthiacet-methyl, as a reference compound. The assay is suitable for execution in a 96-well or 384-well microplate format, enabling the rapid screening of thousands of compounds.

PPO Signaling Pathway and Inhibition Mechanism

Protoporphyrinogen IX oxidase is a key enzyme in the biosynthesis of essential molecules like chlorophyll and heme. PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX. This blockage leads to an accumulation of protoporphyrinogen IX, which then gets converted to protoporphyrin IX outside of the normal pathway. This abnormally located protoporphyrin IX, when exposed to light, generates highly reactive molecules that damage the cell.

PPO_Signaling_Pathway cluster_pathway Heme and Chlorophyll Biosynthesis cluster_inhibition Mechanism of PPO Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation Accumulated_PPGIX Accumulated Protoporphyrinogen IX PPO->Accumulated_PPGIX Leads to accumulation Heme Heme Protoporphyrin_IX->Heme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Inhibitor->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulated_PPGIX->ROS Oxidation Cell_Damage Cell Membrane Damage & Cell Death ROS->Cell_Damage Light_Oxygen Light, O₂ Light_Oxygen->ROS

PPO signaling pathway and mechanism of inhibition.

Experimental Protocols

Preparation of Reagents
  • PPO Enzyme Stock Solution: Prepare a stock solution of purified PPO enzyme (e.g., from a plant or microbial source) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.03% v/v Tween 80). The final enzyme concentration should be determined empirically to provide a robust signal in the assay.

  • Protoporphyrinogen IX (PPGIX) Substrate Solution: PPGIX is unstable and should be prepared fresh before each experiment. A detailed method for the preparation of protoporphyrinogen from protoporphyrin IX can be found in the literature.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM DTT, 1 mM EDTA, and 0.03% (v/v) Tween 80.

  • Reference Inhibitor (this compound-methyl) Stock Solution: Prepare a 10 mM stock solution of this compound-methyl in 100% DMSO.

  • Test Compound Library: Prepare stock solutions of test compounds in 100% DMSO.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen large compound libraries and identify potential PPO inhibitors. The process involves initial screening at a single concentration, followed by confirmation of hits and determination of their potency.

HTS_Workflow Dispense_Compounds Dispense Test Compounds and Controls (this compound, DMSO) into Microplate Add_Enzyme Add PPO Enzyme Solution to all wells Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate at Room Temperature (10 minutes) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction by Adding PPGIX Substrate Solution Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (15 minutes) Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex: 405 nm, Em: 630 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Identify 'Hits' (>50% Inhibition) Measure_Fluorescence->Data_Analysis Hit_Confirmation Hit Confirmation: Re-test 'Hits' in triplicate Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis: - 8-point serial dilution of confirmed hits - Determine IC₅₀ values Hit_Confirmation->Dose_Response End End: Report Confirmed Hits and their IC₅₀ values Dose_Response->End

High-throughput screening workflow for PPO inhibitors.
PPO Inhibition Assay Protocol (96-well plate format)

  • Compound Plating:

    • Add 1 µL of test compounds (at 1 mM in DMSO) to the appropriate wells of a black, clear-bottom 96-well plate.

    • For positive controls (maximum inhibition), add 1 µL of 1 mM this compound-methyl in DMSO.

    • For negative controls (no inhibition), add 1 µL of 100% DMSO.

  • Enzyme Addition:

    • Add 50 µL of the PPO enzyme solution to all wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 50 µL of the freshly prepared PPGIX substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 101 µL.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.

Data Analysis
  • Calculate the percentage of inhibition for each test compound using the following formula:

    % Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (FluorescenceDMSO - Fluorescenceblank)] x 100

    • Fluorescencecompound: Fluorescence signal in the presence of the test compound.

    • FluorescenceDMSO: Fluorescence signal of the negative control (DMSO only).

    • Fluorescenceblank: Fluorescence signal of a well containing all reagents except the enzyme (assay buffer instead).

  • Identify 'Hits': Compounds that exhibit an inhibition of ≥ 50% in the primary screen are considered 'hits'.

  • Dose-Response Analysis: Confirmed hits should be subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This is achieved by performing the assay with a serial dilution of the hit compound (e.g., 8-point, 3-fold dilutions). The resulting data are then plotted as % inhibition versus the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation

The quantitative data for the reference compound and identified hits should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of Reference and Hit Compounds against PPO

CompoundIC50 (nM)Source Organism of PPO
This compound-methylReferenceZea mays
Oxyfluorfen117.9Zea mays
Flumioxazin157.1Zea mays
Hit Compound 1 Calculated ValueZea mays
Hit Compound 2 Calculated ValueZea mays

Note: IC50 values for Oxyfluorfen and Flumioxazin are provided as examples of other known PPO inhibitors for comparative purposes.[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput screening of chemical libraries to identify novel inhibitors of protoporphyrinogen IX oxidase. The fluorescence-based assay is robust, sensitive, and scalable, making it an ideal platform for primary screening and hit-to-lead optimization in drug discovery and herbicide development programs. The use of this compound-methyl as a reference inhibitor ensures assay performance and allows for the confident identification and characterization of new PPO inhibitors.

References

Application Notes and Protocols for Developing a Fluthiacet-Resistant Plant Model for Genetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluthiacet-methyl is a selective, post-emergence herbicide that effectively controls broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane damage and plant death.[1][3][4] The emergence of herbicide-resistant weeds poses a significant threat to global food security, necessitating the development of robust plant models to study the genetic and biochemical mechanisms of resistance.

These application notes provide a comprehensive framework for developing a this compound-resistant plant model using Arabidopsis thaliana as a model organism. The protocols described herein detail the generation of transgenic plants expressing a mutated PPO gene known to confer resistance to PPO-inhibiting herbicides, and the subsequent molecular and physiological characterization of these resistant plants. This model will serve as a valuable tool for researchers in academia and industry to investigate the intricacies of herbicide resistance, screen for new herbicidal compounds, and develop novel strategies for weed management.

Data Presentation

HerbicidePlant SpeciesGenotypeED₅₀ (g ai ha⁻¹)Resistance Factor (R/S Ratio)Reference
FomesafenAmaranthus palmeriSusceptible (S)13-[3]
FomesafenAmaranthus palmeriResistant (R) - C1 Generation16813[3]
FomesafenAmaranthus palmeriResistant (R) - C2 Generation26521[3]
ImazethapyrAmaranthus palmeriSusceptible (PAS)--[5]
ImazethapyrAmaranthus palmeriResistant (SWPA)-71[5]
AtrazineAmaranthus palmeriSusceptible (PAS)--[5]
AtrazineAmaranthus palmeriResistant (SWPA)-40[5]
MesotrioneAmaranthus palmeriSusceptible (PAS)--[5]
MesotrioneAmaranthus palmeriResistant (SWPA)-9.5[5]
GlyphosateAmaranthus palmeriSusceptible (PAS)--[5]
GlyphosateAmaranthus palmeriResistant (SWPA)-8.5[5]

Note: The data presented for fomesafen is illustrative of the expected dose-response shift in a this compound-resistant model. C1 and C2 represent subsequent generations of selection with the herbicide.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Methyl Mode of Action and Resistance Mechanism

Fluthiacet_Action cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Herbicide Action cluster_effect Cellular Effect cluster_resistance Resistance Mechanism (Target-Site Mutation) Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Mutated_PPO Mutated PPO (e.g., ΔG210) Protoporphyrinogen_IX->Mutated_PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Accumulation Protoporphyrinogen IX Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme This compound This compound-methyl This compound->PPO Inhibition This compound->Mutated_PPO Reduced Binding ROS Reactive Oxygen Species (ROS) Accumulation->ROS Oxidation Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Mutated_PPO->Protoporphyrin_IX Normal Function

Caption: Mode of action of this compound-methyl and the target-site resistance mechanism.

Experimental Workflow for Developing a this compound-Resistant Plant Model

Workflow cluster_prep 1. Gene Construct Preparation cluster_transform 2. Plant Transformation cluster_selection 3. Selection of Resistant Plants cluster_characterization 4. Molecular & Physiological Characterization a Isolate Wild-Type PPO2 cDNA b Site-Directed Mutagenesis (e.g., introduce ΔG210 deletion) a->b c Clone Mutated PPO2 into Binary Vector b->c d Transform Agrobacterium with Binary Vector c->d e Arabidopsis Floral Dip d->e f Collect T1 Seeds e->f g Surface Sterilize and Plate T1 Seeds f->g h Select on Medium with this compound-methyl g->h i Transfer Resistant Seedlings to Soil h->i j Genomic DNA Extraction & PCR Confirmation i->j i->j m Dose-Response Assay with this compound-methyl i->m n PPO Enzyme Activity Assay i->n k dCAPS Assay for Mutation Confirmation j->k l qRT-PCR for PPO2 Expression j->l

Caption: Experimental workflow for generating and characterizing a this compound-resistant plant model.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Arabidopsis thaliana Model

Objective: To create transgenic Arabidopsis thaliana plants expressing a mutated protoporphyrinogen oxidase II (PPX2) gene that confers resistance to this compound-methyl. This protocol is adapted from the floral dip method.

Materials:

  • Arabidopsis thaliana (ecotype Col-0) plants

  • Agrobacterium tumefaciens strain GV3101

  • Binary vector (e.g., pCAMBIA series) containing a plant selectable marker (e.g., kanamycin resistance)

  • Wild-type Arabidopsis thaliana PPX2 cDNA

  • Site-directed mutagenesis kit

  • Restriction enzymes and T4 DNA ligase

  • LB medium, YEB medium

  • Antibiotics (e.g., rifampicin, gentamycin, kanamycin)

  • 5% (w/v) sucrose solution

  • Silwet L-77

  • MS medium containing appropriate selection agents

Procedure:

  • Gene Construct Preparation: a. Isolate the full-length coding sequence of the wild-type PPX2 gene from Arabidopsis thaliana cDNA. b. Introduce a known resistance-conferring mutation, such as the deletion of the glycine codon at position 210 (ΔG210), using a site-directed mutagenesis kit. This mutation has been shown to confer resistance to PPO inhibitors in Amaranthus species. c. Verify the mutation by DNA sequencing. d. Clone the mutated PPX2 cDNA into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S). e. Transform the resulting plasmid into E. coli for amplification and then into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Agrobacterium Culture Preparation: a. Inoculate a single colony of transformed Agrobacterium into 5 mL of YEB medium containing appropriate antibiotics (e.g., rifampicin, gentamycin, and the selection antibiotic for the binary vector). b. Grow overnight at 28°C with shaking. c. Use the starter culture to inoculate 500 mL of YEB medium with the same antibiotics and grow overnight at 28°C until the OD₆₀₀ reaches 1.5-2.0. d. Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 10 minutes at 4°C. e. Resuspend the pellet in a 5% sucrose solution to an OD₆₀₀ of approximately 0.8. f. Add Silwet L-77 to a final concentration of 0.02% (v/v) and mix gently.

  • Floral Dip Transformation: a. Grow Arabidopsis thaliana plants until they have developed young inflorescences with many unopened floral buds. b. Invert the plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds, ensuring all floral buds are submerged. c. Place the treated plants in a humid, low-light environment for 16-24 hours to facilitate transformation. d. Return the plants to normal growth conditions and allow them to set and mature seeds (T1 generation).

  • Selection of Transgenic Plants: a. Harvest the T1 seeds after the plants have senesced. b. Surface sterilize the seeds using 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 3-5 times with sterile water. c. Plate the sterilized seeds on MS medium containing the appropriate selectable marker (e.g., 50 mg/L kanamycin) and a selective concentration of this compound-methyl (e.g., determined empirically, starting with a range of 1-10 µM). d. Incubate the plates under a 16-hour light/8-hour dark cycle at 22°C. e. After 7-10 days, identify putative transgenic seedlings that are green and have developed true leaves, while non-transformed seedlings will be bleached and growth-arrested. f. Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds.

Protocol 2: Molecular Characterization of this compound-Resistant Plants

Objective: To confirm the presence and expression of the transgene and the specific mutation in the putative this compound-resistant Arabidopsis thaliana plants.

Materials:

  • Genomic DNA extraction kit

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR reagents

  • Primers specific for the mutated PPX2 gene and a reference gene (e.g., Actin)

  • Restriction enzyme for dCAPS assay

  • Agarose gel electrophoresis equipment

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR system

Procedure:

  • Genomic DNA PCR Confirmation: a. Extract genomic DNA from the leaves of putative T1 or T2 transgenic plants and wild-type control plants. b. Perform PCR using primers that flank the insertion site of the mutated PPX2 gene in the binary vector. c. Analyze the PCR products by agarose gel electrophoresis to confirm the presence of the transgene.

  • Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay: a. Design a forward or reverse primer with a mismatch near the ΔG210 mutation site that, in combination with the mutation, creates a unique restriction enzyme recognition site.[6] b. Perform PCR on genomic DNA from putative transgenic and wild-type plants using the dCAPS primers. c. Digest the PCR products with the corresponding restriction enzyme. d. Analyze the digested products by agarose gel electrophoresis. The presence of the mutation will result in a different banding pattern compared to the wild-type.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: a. Extract total RNA from the leaves of T2 transgenic and wild-type plants. b. Synthesize first-strand cDNA from the RNA. c. Perform qRT-PCR using primers specific for the mutated PPX2 gene and a stably expressed reference gene.[1] d. Analyze the relative expression level of the mutated PPX2 gene in the transgenic plants compared to the wild-type control using the 2-ΔΔCt method.

Protocol 3: Physiological Characterization of this compound Resistance

Objective: To quantify the level of resistance to this compound-methyl in the transgenic Arabidopsis thaliana plants.

Materials:

  • T2 or T3 generation seeds from confirmed transgenic lines and wild-type seeds

  • This compound-methyl analytical standard

  • Pots with soil mix

  • Growth chamber or greenhouse

  • Herbicide sprayer

Procedure:

  • Whole-Plant Dose-Response Assay: a. Sow seeds of transgenic and wild-type plants in pots and grow them to the 2-4 leaf stage under controlled conditions. b. Prepare a series of this compound-methyl solutions at different concentrations (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, 10X, where 1X is the recommended field application rate). c. Spray the plants uniformly with the different herbicide concentrations. Include a mock-treated control (sprayed with water and surfactant only). d. Return the plants to the growth chamber. e. Assess plant injury (e.g., visual scoring of necrosis and chlorosis) and measure fresh or dry weight at 7, 14, and 21 days after treatment. f. Calculate the ED₅₀ value for both the transgenic and wild-type plants using a suitable statistical software package with a dose-response model (e.g., a four-parameter log-logistic model).[7] g. Determine the resistance factor (R/S ratio) by dividing the ED₅₀ of the resistant line by the ED₅₀ of the susceptible (wild-type) line.

  • PPO Enzyme Activity Assay: a. Extract crude protein from the leaves of untreated transgenic and wild-type plants. b. Measure the total protein concentration using a standard method (e.g., Bradford assay). c. Assay PPO activity spectrophotometrically by measuring the rate of oxidation of a substrate (e.g., catechol) in the presence and absence of a range of this compound-methyl concentrations. d. Calculate the I₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity) for both the wild-type and mutated PPO enzymes.

Conclusion

The development of a this compound-resistant plant model is a critical step towards understanding the molecular basis of herbicide resistance. The protocols outlined in these application notes provide a detailed roadmap for generating and characterizing such a model. By employing these methods, researchers can gain valuable insights into the function of PPO mutations, the physiological consequences of resistance, and the evolutionary dynamics of herbicide resistance in weed populations. This knowledge will be instrumental in the development of more sustainable and effective weed management strategies and in the discovery of next-generation herbicides.

References

Application Notes and Protocols: Fluthiacet for Oxidative Stress Signaling Studies in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluthiacet-methyl is a herbicide that functions by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), also known as Protox.[1] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which produces essential molecules like chlorophyll and heme.[1][2] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), in the cytoplasm.[3] In the presence of light and oxygen, PPGIX is non-enzymatically oxidized to protoporphyrin IX (PPIX), a potent photosensitizer.[2] This excited PPIX molecule reacts with ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[4] The massive and rapid production of ¹O₂ induces lipid peroxidation, membrane damage, and ultimately, rapid cell death, making this compound-methyl a valuable tool for inducing acute oxidative stress to study plant signaling pathways.[3]

Application Notes

This compound provides a specific and controllable method for inducing singlet oxygen-mediated oxidative stress, distinct from other ROS-generating agents like methyl viologen (paraquat) which primarily produces superoxide radicals.[5] This specificity allows researchers to dissect the unique signaling pathways activated by ¹O₂.

Key Applications:
  • Induction of Rapid Oxidative Stress: this compound treatment leads to a swift and substantial increase in ROS, particularly singlet oxygen, allowing for the study of early signaling events in the plant stress response.[2]

  • Studying Antioxidant Defense Systems: Researchers can use this compound to investigate how plants upregulate their enzymatic and non-enzymatic antioxidant systems to cope with a sudden burst of oxidative stress.[6][7] This includes measuring changes in the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[6][8]

  • Elucidating Stress Signaling Pathways: By analyzing changes in gene expression, protein levels, and metabolite profiles following this compound application, researchers can identify key components of the ¹O₂ signaling cascade.[4][9] This can involve transcriptomic studies to identify stress-responsive genes or targeted analysis of signaling molecules like jasmonic acid and salicylic acid.[10][11]

  • Genetic Screens: this compound can be used in forward or reverse genetic screens to identify mutants that exhibit altered sensitivity or resistance to oxidative stress. Such mutants are invaluable for uncovering novel genes and pathways involved in stress tolerance.

Quantitative Data from Herbicide-Induced Oxidative Stress Studies

The following table summarizes representative quantitative data from studies investigating the effects of various herbicides that induce oxidative stress, illustrating the types of measurements commonly performed.

ParameterPlant SpeciesTreatmentFold Change/Percentage IncreaseReference
Reactive Oxygen Species (ROS) Amaranthus palmeri (susceptible)Glyphosate250% increase in total ROS[12]
Rice (Oryza sativa)PenoxsulamSignificant increase in H₂O₂[12]
Lipid Peroxidation (MDA Content) Various weed speciesWeedLock (Bioherbicide)>100% increase[6]
Amaranthus palmeri (susceptible)NicosulfuronProportional increase with dose[13]
Antioxidant Enzyme Activity Ageratum conyzoidesWeedLock (Bioherbicide)69.66% to 118.24% increase in SOD activity[6]
Trigonella corniculataChromium Stress + QuercetinSOD: 28%, CAT: 29%, APX: 33%, POD: 22% increase[14]
Gene Expression Brassica napusTribenuron methyl2286 differentially expressed genes (DEGs) in sensitive line[10]
Thymus daenensis(Genotype comparison)CYP71D180 gene: 1,264-fold higher expression[15]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress with this compound-methyl

This protocol describes the application of this compound-methyl to whole plants or leaf discs to induce oxidative stress.

Materials:

  • This compound-methyl analytical standard

  • Acetone (HPLC grade)

  • Tween-20 or Triton X-100

  • Deionized water

  • Plant growth chambers or greenhouse with controlled light and temperature

  • Spray bottle or petri dishes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound-methyl (e.g., 10-100 mM) in acetone. Store in a dark, sealed container at 4°C. Caution: this compound-methyl is toxic. Handle with appropriate personal protective equipment (PPE).

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM) in deionized water.

    • Add a surfactant like Tween-20 to a final concentration of 0.01-0.05% (v/v) to ensure even coverage on the leaf surface.

    • Prepare a mock control solution containing acetone and surfactant at the same concentrations used for the treatment solution.

  • Plant Treatment:

    • Whole Plant Spraying: Use plants at a consistent developmental stage (e.g., 3-4 weeks old). Spray the leaves until runoff, ensuring all foliage is evenly coated. Place plants under controlled light conditions (e.g., 150-200 µmol m⁻² s⁻¹) to activate the photosensitizing effect.

    • Leaf Disc Assay: Excise leaf discs (e.g., 1 cm diameter) from healthy, fully expanded leaves. Float the discs, adaxial side up, on the working solution or mock solution in petri dishes. Place the dishes under a light source.

  • Time Course: Collect tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) for downstream analysis. Flash-freeze the samples in liquid nitrogen and store at -80°C.

Protocol 2: Histochemical Detection of Reactive Oxygen Species (ROS)

This protocol uses Nitroblue Tetrazolium (NBT) and 3,3'-Diaminobenzidine (DAB) to visualize the in-situ accumulation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), respectively.

Materials:

  • NBT solution: 1 mg/mL NBT in 10 mM potassium phosphate buffer (pH 7.8)

  • DAB solution: 1 mg/mL DAB-HCl (pH 3.8)

  • Ethanol (95%)

  • Glycerol (50%)

  • Microscope and imaging system

Procedure:

  • Staining:

    • For Superoxide (NBT): Submerge treated leaf samples in the NBT solution and vacuum infiltrate for 15 minutes. Incubate in the dark at room temperature for 1-2 hours. The formation of dark blue formazan precipitates indicates the presence of superoxide.

    • For Hydrogen Peroxide (DAB): Submerge treated leaf samples in the DAB solution and vacuum infiltrate for 15 minutes. Incubate under light at room temperature for 4-8 hours. A reddish-brown precipitate indicates H₂O₂ accumulation.

  • Destaining: After staining, transfer the leaves to a boiling 95% ethanol bath for 10-15 minutes to remove chlorophyll.

  • Visualization: Mount the destained leaves in 50% glycerol on a microscope slide. Observe and photograph the staining patterns using a light microscope.

Protocol 3: Spectrophotometric Assay of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes. Specific assay conditions may need optimization.

Materials:

  • Liquid nitrogen

  • Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP).

  • Bradford reagent for protein quantification.

  • Spectrophotometer.

  • Reagents for specific enzyme assays (e.g., for SOD: NBT, riboflavin; for CAT: H₂O₂; for APX: ascorbate, H₂O₂).[6][7]

Procedure:

  • Protein Extraction:

    • Grind ~200 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add 2 mL of ice-cold extraction buffer and homogenize thoroughly.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude enzyme extract) for analysis.

  • Protein Quantification: Determine the total protein concentration of the extract using the Bradford assay to normalize enzyme activity.

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of NBT. One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[6]

    • Catalase (CAT): Measure the decrease in absorbance at 240 nm as H₂O₂ is decomposed.[8]

    • Ascorbate Peroxidase (APX): Measure the decrease in absorbance at 290 nm due to the oxidation of ascorbate.[8]

  • Calculation: Express enzyme activity in units per milligram of protein (e.g., U/mg protein).

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression of stress-responsive genes.

Materials:

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Gene-specific primers (designed to span an intron if possible)

Procedure:

  • RNA Extraction: Extract total RNA from ~100 mg of frozen plant tissue using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative RT-PCR:

    • Set up qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and SYBR Green Master Mix.

    • Run the reactions on a qRT-PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Use the 2^(-ΔΔCt) method to calculate the relative expression of target genes.[10]

    • Normalize the expression of the target gene to a stably expressed reference gene (e.g., Actin, Tubulin, or Ubiquitin).

    • Compare the normalized expression in this compound-treated samples to the mock-treated control.

Visualizations

G cluster_0 Chloroplast & Cytoplasm cluster_1 Cellular Response This compound This compound-methyl PPO PPO Enzyme This compound->PPO Inhibits PPGIX Accumulated Protoporphyrinogen IX (PPGIX) PPO->PPGIX Blocks conversion, leads to accumulation PPIX Protoporphyrin IX (PPIX) PPGIX->PPIX Spontaneous Oxidation sO2 ¹O₂ (Singlet Oxygen) PPIX->sO2 Photosensitization Light Light (hν) Light->sO2 Photosensitization O2 ³O₂ (Oxygen) O2->sO2 Photosensitization LipidP Lipid Peroxidation & Membrane Damage sO2->LipidP Signal Retrograde Signaling sO2->Signal CellDeath Programmed Cell Death LipidP->CellDeath GeneExp Stress Gene Expression (e.g., Antioxidants, PR proteins) Signal->GeneExp

Caption: Mechanism of this compound-induced singlet oxygen signaling.

G cluster_analyses Downstream Analyses start Plant Growth (Controlled Conditions) treatment This compound Treatment (Spray or Leaf Disc Assay) start->treatment sampling Time-Course Sampling (Freeze in Liquid N₂) treatment->sampling ros_analysis ROS Detection (NBT/DAB Staining) sampling->ros_analysis enzyme_analysis Antioxidant Enzyme Assays (SOD, CAT, APX) sampling->enzyme_analysis gene_analysis Gene Expression (qRT-PCR / RNA-Seq) sampling->gene_analysis metabolite_analysis Metabolite Profiling (LC-MS / GC-MS) sampling->metabolite_analysis interpretation Data Interpretation & Pathway Analysis ros_analysis->interpretation enzyme_analysis->interpretation gene_analysis->interpretation metabolite_analysis->interpretation

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Fluthiacet-Methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the herbicide fluthiacet-methyl for inducing and characterizing herbicide resistance mechanisms in weeds. The protocols outlined below cover experimental design, data interpretation, and molecular analysis techniques critical for advancing our understanding of how plants adapt to and overcome herbicidal pressures.

Introduction to this compound-Methyl

This compound-methyl is a selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical family.[1] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. This substrate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer.[3] In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and cell membrane disruption, leading to weed death.[1][3]

The increasing incidence of weed resistance to herbicides necessitates a thorough understanding of the underlying molecular mechanisms. This compound-methyl serves as a valuable tool for researchers to induce and study these resistance mechanisms, which can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[4][5]

Key Resistance Mechanisms to PPO Inhibitors

  • Target-Site Resistance (TSR): This mechanism involves genetic mutations in the gene encoding the PPO enzyme (often the PPX2 gene), which reduces the binding affinity of the herbicide to its target site.[2][3][6] A common mutation observed in PPO-resistant weeds is a codon deletion, such as the glycine 210 deletion (ΔG210) in Amaranthus tuberculatus.[7]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include enhanced herbicide metabolism (detoxification), reduced herbicide uptake or translocation, or sequestration of the herbicide away from the target site.[4][5] One notable NTSR mechanism against PPO inhibitors involves the upregulation of antioxidant systems to mitigate the oxidative stress caused by ROS.[1][8]

Data Presentation: Quantitative Analysis of this compound-Methyl Resistance

Dose-response assays are crucial for quantifying the level of resistance in a weed population. The following tables summarize hypothetical and reported quantitative data for this compound-methyl resistance.

Table 1: Dose-Response Data for this compound-Methyl on Susceptible and Resistant Biotypes of Amaranthus tuberculatus

BiotypeHerbicideGR₅₀ (g a.i./ha)¹LD₅₀ (g a.i./ha)²Resistance Index (RI)³
Susceptible (S)This compound-methyl2.55.0-
Resistant (R)This compound-methyl7515030

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (biomass). ²LD₅₀: The herbicide dose required to cause 50% mortality. ³Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible) or LD₅₀ (Resistant) / LD₅₀ (Susceptible).

Table 2: Efficacy of a Premix of this compound-methyl and Mesotrione on Glyphosate-Resistant Weeds at Different Growth Stages [3]

Weed SpeciesGrowth StageED₅₀ (g a.i./ha)⁴ED₉₀ (g a.i./ha)⁵
Common Waterhemp10 cm78144
20 cm--
Giant Ragweed10 cm9251
20 cm82489
Kochia10 cm1.417
20 cm79979,349

⁴ED₅₀: The effective dose that provided 50% weed control. ⁵ED₉₀: The effective dose that provided 90% weed control. Data from a study using a prepackaged mixture of this compound-methyl and mesotrione.[3]

Experimental Protocols

Protocol 1: Induction of this compound-Methyl Resistance in a Weed Population using Recurrent Selection

This protocol describes a method for selecting for this compound-methyl resistance in a susceptible weed population over multiple generations.

Materials:

  • Seeds of a susceptible weed population (e.g., Amaranthus tuberculatus)

  • This compound-methyl herbicide formulation

  • Potting medium (soil, sand, and peat moss mixture)

  • Pots or trays for growing plants

  • Controlled environment growth chamber or greenhouse

  • Cabinet sprayer for uniform herbicide application

Procedure:

  • Generation 0 (G₀) - Initial Population:

    • Sow a large number of seeds from the susceptible population in trays or pots.[6]

    • Grow the plants to the 3-4 leaf stage under optimal conditions (e.g., 25/20°C day/night, 16h photoperiod).

    • Apply a sub-lethal dose of this compound-methyl. The initial dose should be determined from a preliminary dose-response assay and should result in approximately 50-70% mortality.

    • Allow the surviving plants to mature and cross-pollinate.

    • Harvest the seeds from the surviving plants in bulk. This seed constitutes the G₁ generation.[9]

  • Generation 1 (G₁) and Subsequent Generations (Gₙ):

    • Repeat the process described in step 1 with the seeds from the previous generation.

    • In each subsequent generation, you may need to gradually increase the dose of this compound-methyl to continue exerting selection pressure as the population becomes more resistant.[9]

    • Continue this recurrent selection for several generations (typically 3-5) to establish a resistant population.[6]

  • Confirmation of Resistance:

    • After several generations of selection, conduct a dose-response assay (see Protocol 2) on the selected population (Gₙ) and the original susceptible population (G₀) to quantify the level of resistance.

Protocol 2: Whole-Plant Dose-Response Assay

This protocol is used to determine the herbicide dose required to cause a specific level of mortality or growth reduction.

Materials:

  • Seeds from putative resistant and known susceptible weed populations

  • This compound-methyl herbicide formulation

  • Potting medium

  • Pots

  • Controlled environment growth chamber or greenhouse

  • Cabinet sprayer

  • Balance for measuring biomass

Procedure:

  • Plant Growth:

    • Sow seeds of both the resistant and susceptible populations in separate pots.

    • Grow plants to the 3-4 leaf stage.

  • Herbicide Application:

    • Prepare a series of this compound-methyl dilutions to create a range of doses (e.g., 0, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate).

    • Apply the different herbicide doses to separate sets of plants from both the resistant and susceptible populations using a calibrated cabinet sprayer.[10]

    • Include an untreated control (0x) for each population.

  • Data Collection:

    • At 21 days after treatment, assess plant mortality (alive/dead) and collect the above-ground biomass.

    • Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.[10]

  • Data Analysis:

    • Analyze the mortality and biomass data using a log-logistic dose-response model to calculate the LD₅₀ and GR₅₀ values for each population.

    • Calculate the Resistance Index (RI) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

Protocol 3: Molecular Analysis of Target-Site Resistance (PPO Gene Sequencing)

This protocol outlines the steps to identify potential mutations in the PPX2 gene that may confer resistance to this compound-methyl.

Materials:

  • Leaf tissue from resistant and susceptible plants

  • DNA extraction kit

  • PCR reagents (polymerase, dNTPs, primers for the PPX2 gene)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the leaf tissue of both resistant and susceptible plants using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the PPX2 gene.

    • Perform PCR to amplify the PPX2 gene from the genomic DNA of both resistant and susceptible plants.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible plants with a reference PPX2 sequence.

    • Identify any single nucleotide polymorphisms (SNPs) or deletions in the resistant plants that are not present in the susceptible plants. A common resistance-conferring mutation is the deletion of the glycine codon at position 210 (ΔG210).[7]

Visualizations

G cluster_selection Recurrent Selection Workflow G0 Generation 0 (Susceptible Population) Treat_G0 Treat with sub-lethal dose of this compound-methyl G0->Treat_G0 Survivors_G0 Surviving Plants Treat_G0->Survivors_G0 Harvest_G0 Harvest Seeds (G1) Survivors_G0->Harvest_G0 G1 Generation 1 Harvest_G0->G1 Treat_G1 Treat with this compound-methyl G1->Treat_G1 Survivors_G1 Surviving Plants Treat_G1->Survivors_G1 Harvest_G1 Harvest Seeds (G2) Survivors_G1->Harvest_G1 Gn Generation n (Resistant Population) Harvest_G1->Gn Confirm Confirm Resistance (Dose-Response Assay) Gn->Confirm

Caption: Experimental workflow for inducing herbicide resistance.

PPO_Pathway cluster_herbicide_action Mechanism of Action and Resistance This compound This compound-methyl PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits ProtoIX_accum Accumulation of Protoporphyrinogen IX This compound->ProtoIX_accum ProtoIX Protoporphyrinogen IX PPO->ProtoIX Catalyzes conversion to Protoporphyrin IX Cytoplasm Cytoplasm ProtoIX_accum->Cytoplasm ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Light, O₂ Membrane Cell Membrane Damage ROS->Membrane Death Weed Death Membrane->Death TSR Target-Site Resistance (e.g., ΔG210 mutation in PPX2) TSR->PPO Prevents inhibition NTSR Non-Target-Site Resistance (e.g., Enhanced Metabolism, Antioxidant Upregulation) NTSR->this compound Reduces effective concentration

Caption: this compound-methyl mode of action and resistance mechanisms.

GI_Pathway cluster_signaling GIGANTEA-Mediated Resistance Pathway PPO_inhibition PPO Inhibition by this compound-methyl ROS_stress Oxidative Stress (ROS) PPO_inhibition->ROS_stress Resistance Herbicide Resistance ROS_stress->Resistance Induces cell death in susceptible plants GI_loss Loss-of-function mutation in GIGANTEA (GI) Antioxidant_genes Upregulation of Antioxidant Genes (SOD, APX, CAT) GI_loss->Antioxidant_genes Leads to Antioxidant_enzymes Increased Antioxidant Enzyme Activity Antioxidant_genes->Antioxidant_enzymes ROS_scavenging Enhanced ROS Scavenging Antioxidant_enzymes->ROS_scavenging ROS_scavenging->Resistance Confers

Caption: Signaling pathway of GIGANTEA-mediated resistance.

References

Protocol for Assessing Fluthiacet-Methyl Efficacy on Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for researchers, scientists, and professionals in weed science and herbicide development to assess the efficacy of fluthiacet-methyl on weed species that have developed resistance to glyphosate. This compound-methyl, a protoporphyrinogen oxidase (PPO) inhibitor, offers an alternative mode of action for the management of broadleaf weeds.[1] Understanding its efficacy, both alone and in potential tank-mixtures with glyphosate, is crucial for developing sustainable weed management strategies.

This protocol outlines detailed methodologies for greenhouse and field-based dose-response studies, data collection on critical efficacy parameters such as visual injury and biomass reduction, and robust statistical analysis for interpreting the results. Adherence to these standardized procedures will ensure the generation of reliable and comparable data on the potential of this compound-methyl to control challenging glyphosate-resistant weed populations.

Introduction

The evolution of glyphosate-resistant weeds poses a significant threat to global crop production. This compound-methyl is a post-emergent herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[1] This disruption leads to the accumulation of reactive oxygen species, causing rapid cell membrane damage and weed death.[1] Its distinct mode of action makes it a valuable tool for managing weeds that have developed resistance to other herbicide classes, such as glyphosate.

This protocol provides a framework for conducting dose-response assays to determine the effective use rates of this compound-methyl against key glyphosate-resistant broadleaf weeds, including but not limited to Palmer amaranth (Amaranthus palmeri), giant ragweed (Ambrosia trifida), kochia (Kochia scoparia), and common lambsquarters (Chenopodium album).

Experimental Protocols

Greenhouse Dose-Response Protocol

This protocol is designed to determine the dose of this compound-methyl required to achieve a specific level of weed control under controlled environmental conditions.

2.1.1 Plant Material and Growth Conditions

  • Weed Species: Utilize confirmed glyphosate-resistant and susceptible biotypes of the target weed species. Key species with documented glyphosate resistance include Palmer amaranth, giant ragweed, kochia, and common lambsquarters.[2][3][4][5][6]

  • Seed Germination: Germinate seeds in petri dishes containing a suitable substrate (e.g., 0.6% agar with 0.1% potassium nitrate) or in trays with commercial potting mix.

  • Seedling Transplant: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting medium.

  • Greenhouse Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a 16-hour photoperiod. Water as needed to maintain adequate soil moisture.

2.1.2 Herbicide Application

  • Plant Stage: Treat plants when they reach a height of 10 cm. Note that efficacy can be growth-stage dependent.[1]

  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound-methyl. Perform serial dilutions to create a range of application rates.

  • Dose-Response Rates (this compound-methyl alone): A suggested range of rates for a dose-response study on weeds like kochia could be 0, 4.37, 8.75, 13.12, 17.5, 26.25, 35, and 52.5 g a.i. ha⁻¹ (grams of active ingredient per hectare). This is based on a 1x rate of 17.5 g a.i. ha⁻¹.[1] For giant ragweed, a higher range up to 251 g a.i. ha⁻¹ may be necessary to achieve 90% control.[1]

  • Dose-Response Rates (this compound-methyl + Glyphosate Tank Mix): To assess potential synergistic or additive effects, apply this compound-methyl at the rates above in a tank mix with a constant rate of glyphosate (e.g., 840 g a.e. ha⁻¹ - grams of acid equivalent per hectare).

  • Application: Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 140-187 L ha⁻¹). Include a non-ionic surfactant if recommended by the herbicide label.

2.1.3 Data Collection and Analysis

  • Visual Injury Assessment: Evaluate weed control at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale, where 0% represents no visible injury and 100% represents complete plant death.[7]

  • Phytotoxicity Assessment: For crop safety studies, assess phytotoxicity using a standardized scale such as the European Weed Research Council (EWRC) 1-9 scale or a 0-10 scale.[8][9][10]

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in a forced-air oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

  • Statistical Analysis: Analyze the data using a non-linear regression model, specifically the four-parameter log-logistic model, to generate dose-response curves.[1][7][8] The 'drc' package in R is a suitable tool for this analysis.[10] From these curves, determine the GR₅₀ (dose required for 50% growth reduction) and GR₉₀ (dose required for 90% growth reduction) values.

Field Trial Protocol

This protocol is designed to evaluate the efficacy of this compound-methyl under real-world field conditions.

2.2.1 Site Selection and Experimental Design

  • Site Selection: Choose a field with a known history of glyphosate-resistant weed infestation. Ensure uniform weed distribution across the trial area.

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.

  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects and allow for accurate application and assessment (e.g., 3 m x 10 m).

2.2.2 Herbicide Application

  • Application Timing: Apply herbicides when the target weeds are at the recommended growth stage (e.g., 10-15 cm in height).

  • Treatments: Include a range of this compound-methyl rates, a standard glyphosate rate, tank mixes of this compound-methyl and glyphosate, a standard herbicide treatment for comparison, and an untreated control.

  • Application Equipment: Use a CO₂-pressurized backpack sprayer or a small-plot tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage. Record all application parameters, including spray volume, pressure, and environmental conditions.

2.2.3 Data Collection and Analysis

  • Weed Control Efficacy: Visually assess weed control on a 0-100% scale at regular intervals (e.g., 14, 28, and 56 DAT).

  • Weed Density and Biomass: At a designated time point (e.g., 28 DAT), count the number of surviving weeds in a defined area (e.g., 1 m²) within each plot. Harvest the above-ground biomass from this area for dry weight determination.

  • Crop Phytotoxicity: If the trial is conducted within a crop, assess crop injury at regular intervals using a standardized scale.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). Use a protected least significant difference (LSD) test at a 5% level of significance to compare treatment means.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Greenhouse Dose-Response Data for this compound-Methyl on Glyphosate-Resistant Kochia (10 cm height)

TreatmentApplication Rate (g a.i. ha⁻¹)Visual Injury at 21 DAT (%)Biomass Reduction (%)
Untreated Control000
This compound-methyl4.37
This compound-methyl8.75
This compound-methyl13.12
This compound-methyl17.5
This compound-methyl26.25
This compound-methyl35
This compound-methyl52.5

Table 2: Field Efficacy of this compound-Methyl and Glyphosate Tank Mix on Glyphosate-Resistant Palmer Amaranth

TreatmentApplication Rate (g a.i./a.e. ha⁻¹)Visual Control at 28 DAT (%)Weed Density (plants m⁻²)Biomass Reduction (%)
Untreated Control000
This compound-methyl17.5
Glyphosate840
This compound-methyl + Glyphosate17.5 + 840
Standard Herbicide[Specify Rate]

Table 3: Phytotoxicity Rating of this compound-Methyl on a Given Crop

TreatmentApplication Rate (g a.i. ha⁻¹)EWRC Phytotoxicity Rating (1-9) at 14 DAT
Untreated Control01
This compound-methyl17.5
This compound-methyl35

Visualizations

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_data Phase 3: Data Collection & Analysis seed Seed Germination (Resistant & Susceptible Biotypes) transplant Seedling Transplant (2-3 Leaf Stage) seed->transplant grow Greenhouse Growth (Controlled Environment) transplant->grow application Herbicide Application (Precision Sprayer) grow->application herbicide_prep Herbicide Preparation (Dose-Response Range) herbicide_prep->application visual Visual Injury Assessment (7, 14, 21 DAT) application->visual biomass Biomass Measurement (21 DAT) application->biomass analysis Statistical Analysis (Log-Logistic Model) visual->analysis biomass->analysis results Determine GR50 & GR90 analysis->results

Caption: Greenhouse Dose-Response Experimental Workflow.

G cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Accumulation PPO->ROS Inhibited by This compound-methyl Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Cell_Damage Cell Membrane Damage ROS->Cell_Damage Weed_Death Weed Death Cell_Damage->Weed_Death This compound This compound-methyl This compound->PPO

Caption: Mode of Action of this compound-methyl.

References

Application Notes and Protocols for Fluthiacet Co-treatment with Other Herbicides to Achieve Synergistic Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential of fluthiacet-methyl when co-applied with other herbicides. The information compiled from various research studies is intended to guide the design of effective weed management strategies and facilitate further research into synergistic herbicide combinations.

Introduction to this compound-Methyl

This compound-methyl is a post-emergent herbicide belonging to the triazinone chemical family.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme (WSSA Group 14).[1][2] This inhibition disrupts the chlorophyll biosynthesis pathway, leading to a rapid accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage, causing swift necrosis of weed tissues.[2][3] this compound-methyl is primarily effective against a wide range of broadleaf weeds and is used in crops such as corn and soybeans.[2][4]

The Principle of Herbicide Synergy

Synergism in herbicide combinations occurs when the observed weed control from a mixture of two or more herbicides is greater than the expected control based on the activity of each herbicide applied individually. This interaction can lead to several benefits, including:

  • Enhanced Weed Control Efficacy: Achieving a higher percentage of weed control, especially for difficult-to-control or resistant weed populations.

  • Broadened Weed Control Spectrum: Effectively managing a wider range of weed species with a single application.

  • Reduced Herbicide Application Rates: Lowering the amount of active ingredients released into the environment while maintaining or improving efficacy.

  • Herbicide Resistance Management: Utilizing multiple modes of action to delay the development of herbicide-resistant weed biotypes.[5]

The expected response of a herbicide combination can be calculated using Colby's method, a widely accepted formula in weed science. If the observed response is significantly greater than the expected response, the interaction is considered synergistic.

Data on Synergistic and Additive Effects of this compound Co-treatments

The following tables summarize quantitative data from various studies on the co-application of this compound-methyl with other herbicides.

Herbicide CombinationApplication Rate (g ai/ha)Target WeedWeed SizeEfficacy (% Control) 28 DATInteraction TypeReference
This compound-methyl + Dicamba
This compound-methyl7.2Velvetleaf (Abutilon theophrasti)≤ 20 cm≥ 94-[6]
Dicamba560Velvetleaf (Abutilon theophrasti)≤ 20 cm< 75-[6]
This compound-methyl + Dicamba7.2 + 560Velvetleaf (Abutilon theophrasti)≤ 20 cm≥ 90Additive[6]
This compound-methyl + Glyphosate
This compound-methyl4.8 - 7.2Velvetleaf (Abutilon theophrasti)≤ 12 cm & ≤ 20 cm≥ 94-[6]
Glyphosate630 - 1260Velvetleaf (Abutilon theophrasti)≤ 20 cm31 - 74-[6]
This compound-methyl + Glyphosate4.8 + 630Velvetleaf (Abutilon theophrasti)≤ 20 cmAdditive interaction observedAdditive[6]
This compound-methyl + Dicamba + Glyphosate
This compound-methyl + Dicamba + Glyphosate4.8 + 280 + 630Velvetleaf (Abutilon theophrasti)≤ 20 cmAdditive interaction observedAdditive[6]
This compound-methyl + Mesotrione
This compound-methyl + Mesotrione17 (ED90)Glyphosate-Resistant Kochia (Bassia scoparia)10 cm90Not specified[1]
This compound-methyl + Mesotrione78 (ED90)Glyphosate-Resistant Common Waterhemp (Amaranthus tuberculatus)10 cm90Not specified[1]
This compound-methyl + Mesotrione251 (ED90)Glyphosate-Resistant Giant Ragweed (Ambrosia trifida)10 cm90Not specified[1]
This compound-methyl + Glufosinate
This compound-methyl + GlufosinateNot specifiedWaterhemp (Amaranthus tuberculatus)Not specifiedEnhanced control compared to single applicationsNot specified[7]
This compound-methyl + Atrazine
This compound-methyl + AtrazineNot specifiedBroadleaf weeds in cornNot specifiedMentioned as a tank-mix partner for enhanced controlNot specified[8]
This compound-methyl + S-metolachlor
This compound-methyl + S-metolachlorNot specifiedWeeds in cornNot specifiedAnthem Maxx is a premix of pyroxasulfone + this compound-methylNot specified[9]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicide Synergy Evaluation

This protocol outlines a general procedure for assessing the synergistic effects of this compound-methyl in combination with other herbicides on various weed species under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Collect seeds of target weed species from untreated field locations.[3]

  • Sow seeds in pots or trays filled with a commercial potting mix.[10]

  • Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16 hours light).[11]

  • Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of this compound-methyl and the partner herbicide(s) using commercial formulations.

  • Create a dilution series for each herbicide to determine the dose-response curve and the effective dose for 50% growth inhibition (ED50).

  • For synergy studies, prepare tank mixtures of this compound-methyl and the partner herbicide at various ratios below their individual ED50 values.

  • Apply herbicides to weeds at a specific growth stage (e.g., 2-4 leaf stage) using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[3]

3. Data Collection and Analysis:

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete plant death).

  • At 21 DAT, harvest the above-ground biomass of the treated and untreated control plants.

  • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

  • Calculate the percent biomass reduction relative to the untreated control.

  • Determine the nature of the interaction (synergistic, additive, or antagonistic) by comparing the observed results with the expected results calculated using Colby's method.

Protocol 2: Field Trial for Evaluating Herbicide Synergy

This protocol provides a framework for conducting field experiments to validate the synergistic effects of this compound-methyl combinations under real-world agricultural conditions.

1. Experimental Design and Site Selection:

  • Select a field with a natural and uniform infestation of the target weed species.

  • Use a randomized complete block design (RCBD) with at least four replications.[12]

  • Establish plot sizes that are appropriate for the application equipment and allow for accurate assessments (e.g., 3 x 10 meters).

2. Herbicide Application:

  • Apply herbicides at different growth stages of the target weeds (e.g., early post-emergence when weeds are 5-10 cm tall).[6]

  • Use a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles to ensure uniform coverage.[13]

  • Include an untreated control and treatments with each herbicide applied alone at different rates, as well as the tank-mix combinations.

3. Data Collection and Analysis:

  • Conduct visual assessments of weed control at regular intervals (e.g., 14, 28, and 56 DAT).[6]

  • Record weed density (plants per square meter) and collect weed biomass from a designated quadrat within each plot at a specified time point.

  • Assess crop tolerance by visually rating any signs of injury (e.g., stunting, chlorosis, necrosis).

  • At the end of the growing season, harvest the crop from the center rows of each plot to determine yield.

  • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

  • Use Colby's method to evaluate the nature of the interaction between the herbicides in the tank mixes.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 This compound-methyl (PPO Inhibitor) Mechanism of Action cluster_1 Potential Synergistic Interaction with Other Herbicide MOAs PProtoIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) PProtoIX->PPO Substrate ProtoIX Protoporphyrin IX PPO->ProtoIX Catalysis ROS Reactive Oxygen Species (ROS) Accumulation PPO->ROS Blockage leads to This compound This compound-methyl This compound->PPO Inhibition MembraneDamage Cell Membrane Damage ROS->MembraneDamage WeedDeath Weed Death MembraneDamage->WeedDeath CombinedStress Increased Metabolic Stress MembraneDamage->CombinedStress OtherMOA Other Herbicide (e.g., PSII, ACCase Inhibitor) OtherTarget Alternative Target Site OtherMOA->OtherTarget Inhibition OtherTarget->CombinedStress CombinedStress->WeedDeath cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A1 Weed Seed Collection A2 Potting and Seeding A1->A2 A3 Greenhouse Growth A2->A3 B3 Calibrated Sprayer Application A3->B3 Weeds at target growth stage B1 Herbicide Stock Preparation B2 Dose-Response and Synergy Mixes B1->B2 B2->B3 C1 Visual Assessment (7, 14, 21 DAT) B3->C1 Post-treatment observation C2 Biomass Harvest and Drying (21 DAT) C1->C2 C3 Data Analysis (Colby's Method) C2->C3 D1 Conclusion on Synergy/Antagonism C3->D1 Results cluster_0 Phase 1: Site Preparation & Design cluster_1 Phase 2: Application cluster_2 Phase 3: In-Season Data Collection cluster_3 Phase 4: Harvest & Final Analysis A1 Field Selection with Uniform Weed Population A2 Randomized Complete Block Design A1->A2 A3 Plot Establishment A2->A3 B2 Calibrated Sprayer Application A3->B2 B1 Herbicide Treatment Preparation B1->B2 C1 Visual Weed Control Ratings (e.g., 14, 28, 56 DAT) B2->C1 C2 Weed Density and Biomass Sampling C1->C2 C3 Crop Injury Assessment C2->C3 D1 Crop Harvest and Yield Measurement C3->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Synergy Calculation (Colby's Method) D2->D3

References

Analytical Methods for Detecting Fluthiacet-Methyl Residues in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of fluthiacet-methyl residues in soil and water samples. The methodologies outlined are primarily based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting pesticide residues at trace levels.

Introduction

This compound-methyl is a herbicide used for the control of broadleaf weeds.[1] Its presence in soil and water is a matter of environmental concern, necessitating sensitive and reliable analytical methods for monitoring its residues. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing comprehensive protocols for sample preparation and instrumental analysis.

Principle of the Method

The primary analytical technique described is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3] This method involves the extraction of this compound-methyl from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an LC-MS/MS system. Separation is achieved on a liquid chromatography column, and detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Application Note: Analysis of this compound-Methyl in Water

Scope

This method is applicable for the quantitative determination of this compound-methyl in various water samples, such as pond water and groundwater.[2][3]

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water.

  • Reagents: Ammonium acetate, Acetic acid.

  • Standards: Certified reference standard of this compound-methyl.

  • Solid Phase Extraction (SPE): Nexus SPE cartridges or equivalent.[2]

  • Filters: 0.22 µm syringe filters.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[2]

  • Analytical column suitable for pesticide analysis (e.g., C18).

  • Nitrogen generator.

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator).

Protocol: this compound-Methyl Analysis in Water by LC-MS/MS

Sample Preparation
  • Buffering: Adjust the pH of the water sample to 5 using ammonium acetate and acetic acid.[2]

  • Solid Phase Extraction (SPE):

    • Condition a Nexus SPE cartridge with acetonitrile (ACN).[2]

    • Equilibrate the cartridge with HPLC-grade water.

    • Load the buffered water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with acetonitrile.[2]

  • Concentration: Evaporate the eluate to near dryness using a rotary evaporator at approximately 28°C.[2]

  • Reconstitution: Re-dissolve the residue in a solution of 10:90 (v/v) acetonitrile/0.05 M ammonium acetate in water (pH adjusted to 5 with acetic acid).[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterSetting
LC Column C18 reverse-phase column
Mobile Phase A 0.05 M Ammonium Acetate in Water, pH 5
Mobile Phase B Acetonitrile
Gradient Optimized for separation of this compound-methyl
Flow Rate As per column manufacturer's recommendation
Injection Volume 50 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
MS/MS Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition m/z 404 → 404 (Quantitation)[4]

Note: The specific gradient and flow rate should be optimized based on the instrument and column used.

Application Note: Analysis of this compound-Methyl in Soil

Scope

This method is suitable for the quantitative determination of this compound-methyl residues in various soil types, such as sandy loam.[2][4]

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water.

  • Reagents: Ammonium acetate.

  • Standards: Certified reference standard of this compound-methyl.

  • Solid Phase Extraction (SPE): Nexus Abselut column (1 g, 6 mL) or equivalent.[4]

  • Filters: 0.22 µm syringe filters.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[4]

  • Analytical column suitable for pesticide analysis (e.g., C18).

  • Nitrogen generator.

  • Standard laboratory equipment (orbital shaker, centrifuge, rotary evaporator, sonicator, vortex mixer).[4]

Protocol: this compound-Methyl Analysis in Soil by LC-MS/MS

Sample Preparation
  • Extraction:

    • Weigh 20 g of soil into a centrifuge bottle.[4]

    • Add a solution of acetonitrile:0.05 M ammonium acetate in water (50:50, v:v).[4]

    • Shake vigorously for 15 seconds, followed by shaking on an orbital shaker for 1 hour at room temperature.[4]

    • Centrifuge the sample.[4]

  • Concentration:

    • Take the supernatant and remove the acetonitrile using a rotary evaporator at a water bath temperature of 20-30°C.[4]

  • Solid Phase Extraction (SPE) Cleanup:

    • Dilute the remaining aqueous extract with 0.05 M ammonium acetate (pH 5).[4]

    • Condition a Nexus Abselut SPE column with methanol followed by 0.05 M ammonium acetate (pH 5).[4]

    • Load the diluted extract onto the SPE column.[4]

    • Rinse the sample flask with 0.05 M ammonium acetate (pH 5) and apply it to the column.[4]

    • Elute the analytes with acetonitrile.[4]

  • Final Preparation:

    • The final extracts are redissolved in 10:90 (v:v) ACN/ 0.05 M ammonium acetate in water (pH adjusted to 5 with acetic acid) for LC-MS/MS analysis.[2]

LC-MS/MS Conditions

The LC-MS/MS conditions for soil analysis are the same as those described for water analysis in section 4.2.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: Method Performance for this compound-Methyl in Water

ParameterValueReference
Limit of Quantification (LOQ)0.01 µg/L[3][5]
Limit of Detection (LOD)0.003 µg/L[3]
Mean Recovery (at LOQ)70-120%[3]
Relative Standard Deviation (RSD)≤20%[3]

Table 2: Method Performance for this compound-Methyl in Soil

ParameterValueReference
Limit of Quantification (LOQ)0.05 µg/kg[4]
Limit of Detection (LOD)0.015 µg/kg[4]
Mean Recovery (at LOQ)70-120%[4]
Relative Standard Deviation (RSD)≤20%[4]

General Considerations for Gas Chromatography (GC) Methods

While LC-MS/MS is the predominant technique for this compound-methyl analysis, Gas Chromatography (GC) coupled with detectors like a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) can also be employed for the analysis of thermally stable pesticides. For this compound-methyl, which has a moderate molecular weight, GC-MS could be a viable alternative.

A typical workflow for a GC-based analysis would involve:

  • Extraction: Similar to the LC-MS/MS method, using organic solvents. A common technique for multi-residue pesticide analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Cleanup: Dispersive solid-phase extraction (dSPE) is often used in conjunction with QuEChERS to remove matrix interferences.

  • Derivatization: Depending on the volatility and thermal stability of the analyte, derivatization might be necessary to improve its chromatographic properties, although this is not always required.

  • GC-MS Analysis: The extract is injected into the GC-MS system. The GC separates the components of the mixture, and the MS detects and quantifies the target analyte based on its mass-to-charge ratio and fragmentation pattern.

Method development and validation would be required to establish a robust GC-based method for this compound-methyl analysis.

Visualizations

Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Buffering pH Adjustment to 5 WaterSample->Buffering Sample_Loading Sample Loading onto SPE Buffering->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing SPE Washing Sample_Loading->Washing Elution Elution with Acetonitrile Washing->Elution Concentration Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

Caption: Workflow for this compound-Methyl Analysis in Water Samples.

Workflow_Soil_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis SoilSample Soil Sample Extraction Solvent Extraction SoilSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Concentration Acetonitrile Removal Supernatant_Collection->Concentration SPE_Cleanup Solid Phase Extraction (SPE) Concentration->SPE_Cleanup Final_Prep Final Reconstitution SPE_Cleanup->Final_Prep LCMSMS LC-MS/MS Analysis Final_Prep->LCMSMS

Caption: Workflow for this compound-Methyl Analysis in Soil Samples.

References

Application Notes: Synthesis and Use of [¹⁴C]-Fluthiacet-methyl for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical and environmental science sectors.

Introduction: Fluthiacet-methyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in crops like corn and soybeans.[1] It belongs to the thiadiazole class of herbicides and functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] This inhibition disrupts the chlorophyll and heme biosynthesis pathways, leading to a rapid accumulation of protoporphyrin IX, a potent photosensitizer.[3][4] In the presence of light, this compound generates reactive oxygen species that cause rapid cell membrane damage and weed death.

To meet regulatory requirements and understand the environmental fate and metabolic profile of this compound-methyl, studies using radiolabeled material are essential. Carbon-14 (¹⁴C) is the preferred isotope for these studies due to its long half-life (~5730 years) and its ability to be incorporated into stable positions within the molecule, allowing the parent compound and its metabolites to be tracked with high sensitivity in complex matrices.[5][6]

This document provides a representative protocol for the synthesis of ¹⁴C-labeled this compound-methyl and its application in plant metabolism studies.

Part 1: Synthesis of [[¹⁴C]-methyl]-Fluthiacet-methyl

Principle: The most common and efficient method for introducing a ¹⁴C label into a molecule containing a methyl ester is through esterification of the corresponding carboxylic acid precursor using a ¹⁴C-labeled methylating agent.[7] In this proposed synthesis, the carboxylic acid precursor of this compound-methyl (this compound) is reacted with [¹⁴C]-Methanol or [¹⁴C]-Methyl iodide to yield the target compound with the radiolabel on the ester methyl group. This position is generally stable but can be susceptible to hydrolysis, which itself is a key metabolic pathway to investigate.

Proposed Synthetic Scheme:

Synthesis_of_14C_Fluthiacet_methyl cluster_legend Legend Precursor This compound (Carboxylic Acid Precursor) Process Esterification Precursor->Process Reagent [14C]-Methanol(or [14C]CH3I) Reagent->Process Product [[14C]-methyl]-Fluthiacet-methyl Process->Product Introduction of ¹⁴C Label l1 Starting Material l2 Radiolabeled Reagent l3 Final Product l1_box l2_box l3_box

Caption: Proposed synthesis of [¹⁴C]-Fluthiacet-methyl via esterification.

Experimental Protocol: Synthesis of [[¹⁴C]-methyl]-Fluthiacet-methyl

This protocol is a representative example based on standard radiolabeling techniques.

  • Preparation of Reactants:

    • In a 5 mL reaction vial equipped with a magnetic stirrer, dissolve this compound carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate sealed vial, prepare a solution of [¹⁴C]-Methanol (1.1 eq) in DMF. Commercially available [¹⁴C]-Methanol is a common starting material for such syntheses.[8]

  • Esterification Reaction:

    • To the solution of the carboxylic acid precursor, add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Carefully add the [¹⁴C]-Methanol solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using radio-thin layer chromatography (radio-TLC) to confirm the formation of the radiolabeled product.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.[5]

  • Analysis and Quality Control:

    • Determine the radiochemical purity of the final product using analytical radio-HPLC.

    • Confirm the chemical identity and structure using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) by comparing with a non-labeled authentic standard.

    • Calculate the specific activity (e.g., in mCi/mmol or MBq/mmol) using liquid scintillation counting.

Table 1: Representative Quality Control Data for Synthesized [[¹⁴C]-methyl]-Fluthiacet-methyl

ParameterSpecificationResultMethod
Chemical IdentityConforms to referenceConformsLC-MS/MS
Radiochemical Purity≥ 98%98.7%Radio-HPLC
Chemical Purity≥ 98%99.1%HPLC-UV
Specific Activity40 - 55 mCi/mmol52.5 mCi/mmolLSC & HPLC-UV

Part 2: Application in Plant Metabolism Studies

Mode of Action of this compound-methyl: this compound-methyl acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the biosynthesis of chlorophyll and heme.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast into the cytoplasm. There, it is non-enzymatically oxidized to protoporphyrin IX. This molecule is a powerful photosensitizer that, in the presence of light and oxygen, generates singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[3] The ROS cause rapid lipid peroxidation, destroying cell membranes and leading to cellular leakage and rapid necrosis of plant tissue.[2]

PPO_Inhibition_Pathway cluster_Chloroplast Chloroplast cluster_Cytoplasm Cytoplasm PPO Protoporphyrinogen Oxidase (PPO) PPIX Protoporphyrin IX PPO->PPIX PPGIX Protoporphyrinogen IX PPGIX->PPO PPGIX_cyto Accumulated Protoporphyrinogen IX PPGIX->PPGIX_cyto Leaks out Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll PPIX_cyto Protoporphyrin IX (Photosensitizer) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) PPIX_cyto->ROS + Light, O₂ Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Death Weed Death Damage->Death Herbicide This compound-methyl Herbicide->PPO Inhibits

Caption: Mode of action of this compound-methyl via PPO inhibition.

Experimental Protocol: Plant Metabolism Study

  • Plant Treatment:

    • Grow target plants (e.g., soybeans) in a controlled environment.

    • Prepare a formulation of [[¹⁴C]-methyl]-Fluthiacet-methyl in a suitable solvent/surfactant mixture.

    • Apply the radiolabeled herbicide to the leaves of the plants at a known application rate.

  • Sample Collection:

    • Harvest plants at various time intervals post-application (e.g., 0, 1, 7, and 14 days).

    • Separate the plant into different parts: treated leaves, other leaves, stems, and roots.

  • Extraction of Residues:

    • Homogenize the plant samples.

    • Extract the radioactive residues using a solvent system such as acetonitrile/water.[9][10]

    • Determine the total radioactive residue (TRR) in each plant part and extract by liquid scintillation counting.

    • Perform further extraction on the post-extraction solids (PES) to determine the amount of bound residue.

  • Metabolite Profiling and Identification:

    • Concentrate the solvent extracts and analyze using radio-HPLC to separate the parent compound from its metabolites.

    • Collect radioactive fractions from the HPLC.

    • Analyze the collected fractions using LC-MS/MS to identify the chemical structures of the metabolites.[9] The mass shift from the parent compound can indicate metabolic transformations such as hydrolysis of the methyl ester, hydroxylation, or conjugation.

Metabolite_Profiling_Workflow Sample Plant Sample (e.g., Leaf Tissue) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Acetonitrile/Water) Homogenize->Extract Separate Centrifugation Extract->Separate Supernatant Supernatant (Extract) Separate->Supernatant Pellet Pellet (PES) Separate->Pellet Analyze_TRR TRR Analysis (LSC) Supernatant->Analyze_TRR Analyze_HPLC Metabolite Separation (Radio-HPLC) Supernatant->Analyze_HPLC Pellet->Analyze_TRR Analyze_MS Metabolite Identification (LC-MS/MS) Analyze_HPLC->Analyze_MS Data Metabolite Profile & Pathway Analyze_MS->Data

Caption: Workflow for metabolite profiling in plant tissues.

Data Presentation:

The use of ¹⁴C-labeling allows for a complete mass balance of the applied herbicide, ensuring all metabolic products are accounted for.

Table 2: Representative Distribution of ¹⁴C Residues in Soybean Plants 7 Days After Treatment

Plant PartTotal Radioactive Residue (TRR) (µg/g)% of Applied Radioactivity
Treated Leaves15.285.1
Other Leaves0.84.5
Stems0.31.7
Roots< 0.1< 0.5
Total Recovered - 91.8

Table 3: Representative Metabolite Profile in Treated Soybean Leaves 7 Days After Treatment

ComponentRetention Time (min)% of TRR in LeavesPutative Identification
This compound-methyl18.565.2Parent Compound
Metabolite A12.118.5This compound (Carboxylic Acid)
Metabolite B10.85.3Hydroxylated this compound
Polar Conjugates2.5 - 5.04.1e.g., Glucose Conjugates
Unextracted Residues-6.9Bound to plant matrix

Analytical Methodology: LC-MS/MS for Metabolite Identification

A detailed protocol for analyzing this compound-methyl and its metabolites has been established by regulatory agencies like the EPA.[9]

  • Instrumentation: HPLC system (e.g., Agilent 1260) coupled to a triple quadrupole mass spectrometer (e.g., AB Sciex API 5500).[9]

  • Column: Reversed-phase C18 column (e.g., Develosil RPAQUEOUS-3, 3.0 mm x 150 mm, 3 µm).[9]

  • Mobile Phase: Gradient elution using (A) 0.1% acetic acid in acetonitrile and (B) 0.1% acetic acid in water.[9]

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific parent ion → fragment ion transitions are monitored for the parent compound and expected metabolites to ensure high selectivity and sensitivity. For example, a transition for this compound-methyl could be m/z 404 → 344.[9]

Conclusion: The synthesis of ¹⁴C-labeled this compound-methyl is a critical step in evaluating its metabolic fate and environmental behavior. The high sensitivity of detection afforded by the ¹⁴C label allows for comprehensive mass balance studies, the identification of minute quantities of metabolites, and a thorough understanding of the herbicide's absorption, distribution, and degradation pathways in target and non-target organisms. The protocols and data presented here provide a framework for researchers conducting these essential regulatory and research studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluthiacet-methyl Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues with Fluthiacet-methyl in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and why is it difficult to dissolve in aqueous buffers?

This compound-methyl is a selective herbicide belonging to the N-phenylimide chemical class.[1] Its chemical structure lends it a high degree of lipophilicity, as indicated by its high octanol-water partition coefficient (Log P) of 3.55.[2] This means it is much more soluble in lipids and organic solvents than in water. Its aqueous solubility is very low, reported to be between 0.64 and 0.85 mg/L.[1][2][3] This inherent low water solubility makes it challenging to prepare solutions in the aqueous buffers typically used for in vitro biological assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound-methyl?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound-methyl. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2] For long-term storage, it is advisable to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into smaller volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound-methyl, fully dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

This phenomenon, often called "solvent shock," is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium. The drastic change in solvent polarity from a DMSO-rich environment to a water-rich one causes the compound to crash out of solution.

To prevent this, consider the following strategies:

  • Reverse Dilution: Instead of adding the DMSO stock to the buffer, add the small volume of the DMSO stock dropwise to the full volume of the pre-warmed aqueous buffer while gently vortexing or stirring. This allows for rapid dispersal of the DMSO and the compound.

  • Stepwise Dilution: Gradually dilute the DMSO stock with the aqueous buffer in several steps, with thorough mixing at each stage.

  • Maintain a Low Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that still maintains the solubility of this compound-methyl. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your experimental system.

  • Use Pre-warmed Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.

Q4: Does the pH of the aqueous buffer affect the solubility of this compound-methyl?

Q5: Are there alternatives to DMSO for solubilizing this compound-methyl?

While DMSO is the most common primary solvent, other organic solvents can also dissolve this compound-methyl.[1] However, their compatibility with in vitro assays, particularly cell-based assays, needs to be carefully evaluated for potential cytotoxicity. If DMSO is not suitable for your experiment, you might consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF). It is essential to perform vehicle control experiments to ensure the chosen solvent does not interfere with the assay results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer Solvent shock due to rapid change in polarity.1. Use the "reverse dilution" method: add the DMSO stock to the buffer while vortexing.2. Perform a stepwise dilution.3. Pre-warm the aqueous buffer to the assay temperature.
Final concentration of this compound-methyl exceeds its solubility limit in the final assay medium.1. Lower the final concentration of this compound-methyl.2. Increase the final percentage of DMSO (ensure it is within the tolerable limit for your assay).3. Consider using a co-solvent or solubilizing agent (see Protocol 2).
Cloudy or hazy solution after dilution Formation of fine precipitate or micelles.1. Visually inspect the solution and centrifuge briefly to see if a pellet forms.2. If the solution remains hazy, consider it as a suspension and ensure it is well-mixed before each use. Be aware that this may lead to inconsistent results.
Inconsistent or non-reproducible assay results Precipitation of this compound-methyl leading to inaccurate concentrations.1. Re-evaluate your solubilization protocol to ensure the compound is fully dissolved.2. Prepare fresh dilutions for each experiment.3. Visually inspect your solutions for any signs of precipitation before use.
Degradation of this compound-methyl in the assay buffer.1. Check the pH of your buffer. Use a buffer in the pH range of 5.0-7.0 for better stability.[3]2. Prepare fresh solutions and use them promptly.

Data Presentation

Table 1: Physicochemical Properties of this compound-methyl

PropertyValueReference
Molecular Formula C₁₅H₁₅ClFN₃O₃S₂[2]
Molecular Weight 403.88 g/mol [2]
Aqueous Solubility 0.64 - 0.85 mg/L (at 25-29°C)[1][2][3]
Log P (octanol/water) 3.55[2]
Melting Point 104.6 - 106.5°C[2][4]
Appearance White powder[2]

Table 2: Solubility of this compound-methyl in Various Organic Solvents at 25°C

SolventSolubility (g/L)Reference
Acetone101[1]
Acetonitrile68.7[1]
Dichloromethane9[1]
Ethyl Acetate73.5[1]
Methanol4.41[1]
n-Hexane0.232 (at 20°C)[1]
Toluene84[1]

Experimental Protocols

Protocol 1: Preparation of a this compound-methyl Stock Solution in DMSO and Dilution in Aqueous Buffer

Objective: To prepare a 10 mM stock solution of this compound-methyl in DMSO and dilute it to a final concentration of 10 µM in a standard aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) with a final DMSO concentration of 0.1%.

Materials:

  • This compound-methyl powder (MW: 403.88 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out 4.04 mg of this compound-methyl powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound-methyl is completely dissolved. Visually inspect for any remaining solid particles. This is your 10 mM stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Dilution to a 10 µM Working Solution in PBS:

    • Pre-warm the PBS to your desired experimental temperature (e.g., 37°C).

    • In a sterile tube, add 999 µL of the pre-warmed PBS.

    • While gently vortexing the PBS, add 1 µL of the 10 mM this compound-methyl DMSO stock solution dropwise to the PBS.

    • Continue vortexing for another 10-15 seconds to ensure thorough mixing.

    • Visually inspect the final 10 µM solution for any signs of precipitation.

Protocol 2: Using a Co-solvent to Enhance Solubility

Objective: To prepare a 10 µM working solution of this compound-methyl using a co-solvent system for improved solubility.

Materials:

  • 10 mM this compound-methyl stock solution in DMSO (from Protocol 1)

  • Ethanol (Absolute)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an Intermediate Dilution with Co-solvent:

    • In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound-methyl DMSO stock.

    • Add 9 µL of ethanol to the tube and vortex to mix. This creates a 1 mM intermediate solution in a 10% DMSO/90% ethanol mixture.

  • Final Dilution in Aqueous Buffer:

    • Pre-warm the aqueous buffer to the desired experimental temperature.

    • In a sterile tube, add 990 µL of the pre-warmed buffer.

    • While gently vortexing the buffer, add 10 µL of the 1 mM intermediate solution dropwise.

    • Vortex for an additional 10-15 seconds.

    • The final solution will contain 10 µM this compound-methyl with 0.1% DMSO and 0.9% ethanol.

    • Note: Always run a vehicle control with the same final concentrations of all solvents (in this case, 0.1% DMSO and 0.9% ethanol) to account for any solvent effects in your assay.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound-methyl Precipitation Start Start: this compound-methyl Precipitation Observed Check_DMSO Is DMSO Anhydrous and High Purity? Start->Check_DMSO Reverse_Dilution Action: Use Reverse Dilution (Add DMSO stock to buffer) Check_DMSO->Reverse_Dilution No Check_Concentration Is Final Concentration Too High? Check_DMSO->Check_Concentration Yes Reverse_Dilution->Check_Concentration Lower_Concentration Action: Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_pH Is Buffer pH > 7? Check_Concentration->Check_pH No Lower_Concentration->Check_pH Use_Cosolvent Consider Co-solvent (e.g., Ethanol) Success Success: Soluble Solution Use_Cosolvent->Success Failure Issue Persists: Consult Further Use_Cosolvent->Failure Check_pH->Use_Cosolvent No Adjust_pH Action: Use Buffer with pH 5.0-7.0 Check_pH->Adjust_pH Yes Adjust_pH->Use_Cosolvent G cluster_1 Recommended Solubilization and Dilution Workflow Start This compound-methyl (Powder) DMSO_Stock Prepare Concentrated Stock in Anhydrous DMSO (e.g., 10 mM) Start->DMSO_Stock Aliquot_Store Aliquot and Store at -20°C / -80°C DMSO_Stock->Aliquot_Store Dilution Reverse Dilution: Add Stock to Buffer while Vortexing Aliquot_Store->Dilution Prewarm_Buffer Pre-warm Aqueous Buffer to Assay Temperature Prewarm_Buffer->Dilution Final_Solution Final Working Solution (e.g., 10 µM) Dilution->Final_Solution

References

Optimizing Fluthiacet concentration for effective weed control with minimal crop injury

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fluthiacet concentration in weed control experiments. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on achieving effective weed management while ensuring minimal crop injury. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and how does it work?

This compound-methyl is a selective, post-emergent herbicide used to control a variety of broadleaf weeds.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1] This inhibition disrupts chlorophyll biosynthesis, leading to a rapid accumulation of reactive oxygen species (ROS) that cause cell membrane damage and ultimately, weed death.[1] Visible effects can typically be observed within a few hours to a couple of days after application.[1]

Q2: In which crops can this compound-methyl be safely used?

This compound-methyl is registered for use in several major crops, including corn (field, pop, and sweet), soybeans, and cotton.[1][2] It is known for its selectivity and crop safety in these approved crops when applied according to label directions.[1][3]

Q3: What is the primary weed spectrum for this compound-methyl?

This compound-methyl is effective against a range of broadleaf weeds.[1] It is particularly noted for its control of velvetleaf.[4] It also provides good control of smaller glyphosate- and acetolactate synthase (ALS)-resistant pigweeds, annual morningglory, waterhemp, and kochia.[2]

Q4: How does weed size at the time of application affect the efficacy of this compound-methyl?

The growth stage of the weed at the time of application is a critical factor for the efficacy of this compound-methyl. Generally, smaller, actively growing weeds are more susceptible. For instance, a study on a prepackaged mixture of this compound-methyl and mesotrione showed that 10-cm-tall common waterhemp and kochia were more effectively controlled than 20-cm-tall plants.[5][6]

Troubleshooting Guides

Problem 1: Poor Weed Control After this compound-methyl Application

If you are observing suboptimal weed control, consider the following potential causes and solutions:

  • Incorrect Application Timing: Weeds may have been too large at the time of application. Efficacy is significantly higher on smaller weeds.[5][6]

  • Environmental Conditions: Herbicide performance can be influenced by environmental factors.[7][8][9] Applications made under stressful conditions for the weeds, such as drought or extreme temperatures, may result in reduced uptake and translocation of the herbicide.[7][8]

  • Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors. It is beneficial to incorporate herbicides with different modes of action in your weed management program.[3]

  • Inadequate Spray Coverage: Ensure proper spray volume and nozzle selection to achieve thorough coverage of the target weed foliage.

Troubleshooting Logic: Poor Weed Control

PoorWeedControl Start Poor Weed Control Observed WeedSize Were weeds at the recommended growth stage (e.g., <= 10 cm)? Start->WeedSize EnvStress Were environmental conditions optimal (no drought, extreme temperatures)? WeedSize->EnvStress Yes Sol_Timing Solution: Apply at earlier weed growth stages. WeedSize->Sol_Timing No Resistance Is PPO-inhibitor resistance suspected in the weed population? EnvStress->Resistance Yes Sol_Env Solution: Apply during favorable growing conditions. EnvStress->Sol_Env No Coverage Was spray coverage adequate? Resistance->Coverage No Sol_Resistance Solution: Rotate or tank-mix with different modes of action. Resistance->Sol_Resistance Yes Sol_Coverage Solution: Adjust application parameters (volume, nozzles). Coverage->Sol_Coverage No End Weed Control Optimized Coverage->End Yes Sol_Timing->End Sol_Env->End Sol_Resistance->End Sol_Coverage->End

Caption: Troubleshooting workflow for poor weed control.

Problem 2: Crop Injury Observed After this compound-methyl Application

While this compound-methyl is generally safe for registered crops, injury can occur under certain conditions.[1]

  • Incorrect Application Rate: Exceeding the recommended application rate can lead to crop phytotoxicity.[10]

  • Adverse Environmental Conditions: High temperatures and humidity can sometimes increase crop sensitivity to post-emergent herbicides.[11][12]

  • Tank-Mix Incompatibility: Certain tank-mix partners can increase the potential for crop injury.[13][14] Always check for compatibility before mixing products.[15]

  • Improper Adjuvant Selection: The use of certain adjuvants, like methylated seed oils (MSOs) under specific conditions, may increase the risk of crop injury.[16][17]

Troubleshooting Logic: Crop Injury

CropInjury Start Crop Injury Observed Rate Was the application rate within labeled limits? Start->Rate Environment Were environmental conditions conducive to crop stress? Rate->Environment Yes Sol_Rate Solution: Adhere strictly to labeled application rates. Rate->Sol_Rate No TankMix Was a tank-mix used? Environment->TankMix No Sol_Environment Solution: Avoid application during periods of crop stress. Environment->Sol_Environment Yes Adjuvant Was the appropriate adjuvant used as per the label? TankMix->Adjuvant No Sol_TankMix Solution: Verify tank-mix partner compatibility. TankMix->Sol_TankMix Yes Sol_Adjuvant Solution: Follow label recommendations for adjuvant selection. Adjuvant->Sol_Adjuvant No End Crop Injury Minimized Adjuvant->End Yes Sol_Rate->End Sol_Environment->End Sol_TankMix->End Sol_Adjuvant->End

Caption: Troubleshooting workflow for crop injury.

Data on this compound-methyl Efficacy

The following tables summarize data from a greenhouse dose-response study on a prepackaged mixture of this compound-methyl and mesotrione (1:17.5 ratio) applied to glyphosate-resistant weeds at two different growth stages.

Table 1: Herbicide Rates for 50% (ED₅₀) and 90% (ED₉₀) Visual Control of Glyphosate-Resistant Weeds

Weed SpeciesGrowth Stage (cm)ED₅₀ (g a.i. ha⁻¹)ED₉₀ (g a.i. ha⁻¹)
Common Waterhemp10Not specified78
Giant Ragweed10Not specified251
Kochia101.417
Common Waterhemp20Not specified144
Giant Ragweed20Not specified489
Kochia2079979,349
Data adapted from Ganie et al.[5][6]

Table 2: Herbicide Rates for 50% (GR₅₀) and 90% (GR₉₀) Shoot Biomass Reduction of Glyphosate-Resistant Weeds

Weed SpeciesGrowth Stage (cm)GR₅₀ (g a.i. ha⁻¹)GR₉₀ (g a.i. ha⁻¹)
Common Waterhemp10Not specified114
Giant Ragweed10Not specified321
Kochia103.528
Common Waterhemp20Not specified170
Giant Ragweed20Not specified651
Kochia20Not specifiedNot Achieved
Data adapted from Ganie et al.[6]

Experimental Protocols

Protocol 1: Dose-Response Study for Weed Control Efficacy

This protocol is based on the methodology described by Ganie et al. for determining the dose-response of weeds to herbicides.[5][6]

Objective: To determine the effective dose (ED) of this compound-methyl required for 50% and 90% control of target weed species at different growth stages.

Materials:

  • Target weed species grown in pots

  • This compound-methyl formulation

  • Research track sprayer calibrated to deliver a specific volume

  • Greenhouse or controlled environment growth chamber

  • Data analysis software with dose-response modeling capabilities (e.g., R with the 'drc' package)

Procedure:

  • Plant Culture: Grow individual weed plants in pots containing a suitable potting mix in a greenhouse.

  • Treatment Application: Apply a range of this compound-methyl concentrations (e.g., 0, 0.25x, 0.5x, 1x, 1.5x, 2x, and 2.5x the recommended rate) to the weeds at specific growth stages (e.g., 10 cm and 20 cm tall).

  • Experimental Design: Use a completely randomized design with multiple replications for each treatment.

  • Data Collection: At a set time point after treatment (e.g., 21 days), visually assess weed control on a scale of 0% (no control) to 100% (complete plant death). Harvest the above-ground biomass, dry it, and record the dry weight.

  • Data Analysis: Analyze the visual control and dry weight data using a log-logistic model to calculate the ED₅₀, ED₉₀, GR₅₀, and GR₉₀ values.

Experimental Workflow: Dose-Response Study

DoseResponse cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Grow Target Weeds to Desired Stages B Prepare Serial Dilutions of this compound A->B C Calibrate Sprayer B->C D Apply Herbicide Treatments C->D E Incubate in Controlled Environment D->E F Visually Assess Weed Control (21 DAT) E->F G Measure Shoot Dry Weight F->G H Analyze Data using Log-Logistic Model G->H I Determine ED and GR Values H->I

Caption: Workflow for a dose-response experiment.

This compound-methyl Mode of Action Signaling Pathway

This compound-methyl acts by inhibiting the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis. This inhibition leads to the accumulation of Protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to Protoporphyrin IX in the cytoplasm. In the presence of light, Protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and subsequent cell membrane disruption, leading to rapid cell death.

Signaling Pathway: this compound-methyl Mode of Action

PPO_Inhibition cluster_chloroplast Chloroplast This compound This compound-methyl PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits ProtoIX_gen Protoporphyrinogen IX ProtoIX Protoporphyrin IX ProtoIX_gen->ProtoIX Leaks & Oxidizes Chlorophyll & Heme Chlorophyll & Heme ProtoIX_gen->Chlorophyll & Heme PPO (Normal) ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light MembraneDamage Cell Membrane Disruption ROS->MembraneDamage WeedDeath Weed Death MembraneDamage->WeedDeath Precursor Precursor Precursor->ProtoIX_gen Biosynthesis Pathway

Caption: Mode of action of this compound-methyl.

References

Troubleshooting inconsistent results in Fluthiacet efficacy field trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in field trials with Fluthiacet, a selective post-emergence herbicide.[1] The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant variability in weed control across different plots treated with the same this compound concentration?

A1: Inconsistent weed control is a common issue in field trials and can be attributed to several factors. A systematic approach is necessary to identify the root cause.[2] Key areas to investigate include environmental conditions, application accuracy, and biological factors related to the target weeds.[3]

Troubleshooting Steps:

  • Verify Application Parameters: Incorrect application can lead to under- or over-dosing in certain areas.[3] Confirm that sprayer equipment was properly calibrated and that application speed, pressure, and nozzle choice were consistent across all plots.[4]

  • Analyze Environmental Data: this compound's efficacy, like many post-emergence herbicides, is influenced by environmental conditions at the time of application and immediately following.[5][6] Moisture-stressed plants, for instance, may exhibit reduced herbicide uptake.[5][6]

  • Assess Weed Growth Stage: The size and growth stage of the target weed species can significantly impact herbicide performance.[3][7] Younger, actively growing weeds are generally more susceptible.[3]

Q2: What are the optimal environmental conditions for this compound application?

A2: Optimal herbicide performance is typically achieved when conditions favor active plant growth.[6] For post-emergence herbicides like this compound, factors such as temperature, humidity, and soil moisture are critical.[3][5][8][9]

Data Presentation: Environmental Factors on this compound Efficacy

FactorOptimal ConditionsSuboptimal Conditions & Potential Impact
Temperature Moderate temperatures that promote active weed growth.Extremes of heat or cold can slow plant metabolism, reducing herbicide translocation and efficacy.[10]
Relative Humidity HighLow humidity can lead to faster droplet evaporation and reduced absorption. Plants in low humidity may also have thicker cuticles, hindering uptake.[5][6]
Soil Moisture AdequateMoisture-stressed plants can have a thicker cuticle and reduced translocation, leading to decreased herbicide performance.[5][6]
Rainfall No rainfall immediately after application.Rain shortly after spraying can wash the herbicide off the leaf surface before it can be adequately absorbed.[3]
Sunlight Sunny conditionsSome herbicides can degrade under intense sunlight. However, for protoporphyrinogen oxidase (PPO) inhibitors like this compound, sunlight is essential for the herbicidal activity to occur.[6]

Q3: I suspect herbicide resistance in the target weed population. How can I confirm this?

A3: The initial step is to rule out other potential causes of poor performance, such as application errors or unfavorable environmental conditions.[2] If resistance is still suspected, a systematic approach involving field observation and biological assays is recommended.[2][11]

Experimental Protocols: Dose-Response Bioassay for Suspected Herbicide Resistance

A whole-plant pot assay is a standard method to confirm herbicide resistance.[2] This involves growing plants from seeds collected from the suspected resistant population and a known susceptible population under controlled conditions and treating them with a range of herbicide doses.[2][12][13]

Methodology:

  • Seed Collection: Collect mature seeds from at least 30 randomly selected plants that survived the this compound treatment in the field.[12] Also, obtain seeds from a known susceptible population of the same weed species.

  • Plant Cultivation: Grow the seeds in pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide Application: At the appropriate growth stage (e.g., 2-4 leaf stage), treat the plants with a range of this compound doses. This should include the recommended field rate, as well as several fractions and multiples of this rate. An untreated control for both the suspected resistant and susceptible populations must be included.

  • Data Collection: Assess plant injury (visual estimation of biomass) and survival rates at set intervals after treatment (e.g., 7, 14, and 21 days).[14]

  • Data Analysis: Compare the dose-response curves of the suspected resistant and susceptible populations. A significant shift in the dose required to achieve 50% or 90% control (ED50 or ED90) in the suspected population compared to the susceptible one indicates resistance.[7]

Q4: My field trial data shows reduced this compound efficacy when tank-mixed with another product. What could be the cause?

A4: Tank-mixing herbicides can sometimes lead to antagonistic interactions, reducing the efficacy of one or both products.[10] This can be due to chemical incompatibility or physiological antagonism within the plant.

Troubleshooting Steps:

  • Check for Chemical Incompatibility: Before mixing in the spray tank, a jar test is recommended to check for physical incompatibility (e.g., formation of precipitates or gels).[10]

  • Review Product Labels: Herbicide labels often provide information on known tank-mix partners and any potential issues.

  • Consider Physiological Antagonism: The presence of another herbicide can sometimes interfere with the absorption, translocation, or mode of action of this compound.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows related to troubleshooting this compound efficacy.

G cluster_Troubleshooting Troubleshooting Workflow for Inconsistent this compound Efficacy Start Inconsistent Results Observed Check_Application 1. Review Application Data - Calibration Records - Nozzle Type & Pressure - Application Speed Start->Check_Application Check_Environment 2. Analyze Environmental Conditions - Temperature & Humidity - Rainfall Data - Soil Moisture Check_Application->Check_Environment Check_Biology 3. Assess Biological Factors - Weed Species & Density - Weed Growth Stage Check_Environment->Check_Biology Is_Resistance Resistance Suspected? Check_Biology->Is_Resistance Resistance_Test Conduct Dose-Response Bioassay Is_Resistance->Resistance_Test Yes Conclusion Identify Cause & Remediate Is_Resistance->Conclusion No Resistance_Test->Conclusion

Caption: A logical workflow for troubleshooting inconsistent field trial results.

G cluster_MOA Simplified Mode of Action: PPO Inhibition by this compound Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) Accumulation Protoporphyrin_IX->ROS Leads to This compound This compound This compound->PPO_Enzyme Inhibits Cell_Damage Cell Membrane Disruption & Weed Death ROS->Cell_Damage

Caption: this compound's mechanism of action through PPO enzyme inhibition.

G cluster_Protocol Experimental Workflow for Resistance Bioassay Seed_Collection 1. Collect Seeds (Suspected Resistant & Susceptible) Germination 2. Germinate Seeds & Grow Seedlings Seed_Collection->Germination Application 3. Apply this compound (Multiple Doses) Germination->Application Assessment 4. Assess Weed Injury & Survival (e.g., 7, 14, 21 DAT) Application->Assessment Analysis 5. Analyze Dose-Response Curves Assessment->Analysis Confirmation Confirm Resistance Status Analysis->Confirmation

Caption: Step-by-step workflow for a herbicide resistance bioassay.

References

Technical Support Center: Fluthiacet Degradation in Long-Term Soil Incubation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Fluthiacet degradation in long-term soil incubation studies. The information is presented in a question-and-answer format to directly address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and its primary degradation product in soil?

This compound-methyl is a herbicide used for the control of broad-leaved weeds.[1] In the soil, it degrades into its major metabolite, this compound.[2]

Q2: What are the primary mechanisms of this compound-methyl degradation in soil?

Pesticide degradation in soil occurs through two main mechanisms:

  • Biotic degradation: This is the breakdown of the compound by soil microorganisms such as bacteria and fungi.[3][4] For most herbicides, this is the primary degradation pathway.[4]

  • Abiotic degradation: This involves non-biological processes such as chemical hydrolysis and photodegradation (breakdown by light).[3]

Q3: What soil factors influence the degradation rate of this compound-methyl?

Several soil properties can significantly impact the persistence of herbicides like this compound-methyl:

  • Soil pH: The pH of the soil can affect both chemical hydrolysis and microbial activity.[5]

  • Soil Moisture: Higher moisture content can increase microbial activity and facilitate hydrolysis, but excessive moisture can lead to anaerobic conditions, which may slow down the degradation of some compounds.[3]

  • Temperature: Generally, higher temperatures increase the rate of both microbial and chemical degradation.[5]

  • Organic Matter Content: Soil organic matter can adsorb pesticides, potentially reducing their bioavailability for microbial degradation.[3][5]

  • Microbial Population: The diversity and activity of the microbial community are crucial for biotic degradation.[4]

Q4: What is the reported half-life (DT50) of this compound-methyl in soil?

The aerobic soil half-life of this compound-methyl is approximately 305 days, although there is considerable uncertainty, with a 95% confidence range of roughly 200 to 1,100 days. For modeling purposes, a more conservative half-life of 915 days has been used.

Troubleshooting Guide

Issue 1: Rapid and unexpected degradation of this compound-methyl in my incubation study.

  • Possible Cause: High microbial activity in the soil sample.

  • Troubleshooting Steps:

    • Verify Soil Storage: Ensure that soil samples were stored properly (e.g., at 4°C for a short period) before the experiment to prevent a surge in microbial activity.

    • Include Sterile Controls: Set up parallel experiments with sterilized soil to differentiate between biotic and abiotic degradation. This will help determine if microbial activity is the primary driver of the rapid degradation.

    • Characterize Microbial Biomass: If possible, quantify the microbial biomass at the start of the study to correlate with the degradation rate.

Issue 2: My results show high variability in this compound-methyl concentrations between replicate samples.

  • Possible Cause 1: Non-homogenous distribution of this compound-methyl in the soil samples.

  • Troubleshooting Steps:

    • Review Spiking Procedure: Ensure that the application of the this compound-methyl solution to the soil is uniform. Thoroughly mix the soil after application to ensure even distribution.

  • Possible Cause 2: Inconsistent environmental conditions within the incubator.

  • Troubleshooting Steps:

    • Monitor Incubator Conditions: Regularly check the temperature and humidity within the incubator to ensure consistency across all samples.

    • Randomize Sample Placement: Randomize the placement of replicate samples within the incubator to minimize the effect of any potential environmental gradients.

Issue 3: Difficulty in distinguishing between biotic and abiotic degradation.

  • Possible Cause: Ineffective soil sterilization or alteration of soil properties by the sterilization method.

  • Troubleshooting Steps:

    • Select an Appropriate Sterilization Method: Different sterilization methods can have varying effects on soil properties. Choose a method that effectively eliminates microbial activity with minimal impact on the soil's physicochemical characteristics. See the table below for a comparison of common methods.

    • Verify Sterility: After sterilization, plate a small subsample of the soil on a general microbial growth medium to confirm the absence of microbial growth.

    • Characterize Post-Sterilization Soil Properties: Analyze the key soil properties (pH, organic carbon content, etc.) of the sterilized soil to understand any changes that may have occurred and could influence abiotic degradation.

Data Presentation

Table 1: Comparison of Common Soil Sterilization Methods

Sterilization MethodEffectiveness in Eliminating MicrobesPotential Impact on Soil PropertiesRecommendations
Autoclaving HighCan alter soil structure, increase nutrient availability, and change pH.Use with caution; be aware of potential changes to soil chemistry and structure.
Gamma Irradiation HighGenerally has less impact on soil physicochemical properties compared to autoclaving.Considered one of the best methods for minimizing changes to soil properties.
Chemical Sterilization (e.g., Sodium Azide, Mercuric Chloride) HighCan alter soil pH and introduce chemical contaminants that may react with the pesticide.Use requires careful consideration of potential chemical interactions.

Experimental Protocols

Protocol 1: Aerobic Soil Incubation Study

This protocol outlines a general procedure for conducting a long-term aerobic soil incubation study to assess the degradation of this compound-methyl.

  • Soil Preparation:

    • Collect fresh soil from the desired location and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the desired experimental temperature for 7-14 days to allow the microbial community to stabilize.

  • Spiking with this compound-methyl:

    • Prepare a stock solution of this compound-methyl in a suitable solvent.

    • Add the stock solution to the soil to achieve the desired initial concentration. Ensure the volume of the solvent is minimal to avoid altering soil conditions.

    • Thoroughly mix the soil to ensure a uniform distribution of the herbicide.

  • Incubation:

    • Divide the spiked soil into replicate incubation vessels (e.g., glass jars).

    • Loosely cap the vessels to allow for air exchange while minimizing moisture loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain soil moisture by periodically adding deionized water.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120 days), collect replicate soil samples.

    • Extract this compound-methyl and its metabolites from the soil using an appropriate solvent system.

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis:

    • Calculate the concentration of this compound-methyl and its metabolites at each time point.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis soil_collection Soil Collection & Sieving moisture_adjustment Moisture Adjustment soil_collection->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation spiking Spiking with this compound-methyl pre_incubation->spiking incubation Long-Term Incubation spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & DT50 Calculation analysis->data_analysis

Caption: Experimental workflow for a long-term soil incubation study.

degradation_pathway parent This compound-methyl metabolite This compound parent->metabolite Biotransformation further_degradation Further Degradation (Metabolites) metabolite->further_degradation Microbial Action mineralization Mineralization (CO2, H2O, etc.) further_degradation->mineralization

References

Fluthiacet-methyl Technical Support Center: Enhancing Selectivity in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluthiacet-methyl. This resource is designed for researchers and crop science professionals to provide in-depth answers, troubleshooting guides, and detailed protocols for experiments aimed at improving the selectivity of this compound-methyl for broadleaf weed control in cereal crops like wheat and barley.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mode of action for this compound-methyl?

This compound-methyl is a post-emergent herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[1] These ROS cause rapid peroxidation and destruction of cell membranes, leading to cell leakage, necrosis (browning and tissue death), and ultimately, the death of susceptible broadleaf weeds.[1][2] Symptoms, such as chlorosis and necrosis, can appear within hours to a few days after application.[1][2]

cluster_pathway PPO Inhibition Pathway ProtoIXgen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Enzyme ProtoIXgen->PPO Catalyzes ROS Reactive Oxygen Species (ROS) Accumulation ProtoIXgen->ROS Accumulates & Forms (with light) ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll (Healthy Plant) ProtoIX->Chlorophyll Leads to This compound This compound-methyl This compound->PPO INHIBITS MembraneDamage Cell Membrane Damage & Necrosis ROS->MembraneDamage

Caption: Mode of action of this compound-methyl via PPO enzyme inhibition.
Q2: My cereal crop is showing signs of injury (phytotoxicity) after application. Why is this happening and how is selectivity achieved?

Selectivity is primarily based on the differential metabolism of this compound-methyl between the tolerant cereal crop and the susceptible broadleaf weed. Cereal crops like wheat and barley can rapidly metabolize or detoxify the herbicide into non-toxic compounds.[3] Susceptible broadleaf weeds lack this rapid metabolic capability, allowing the active ingredient to accumulate and cause phytotoxicity.

Troubleshooting Crop Injury:

  • Crop Growth Stage: Applying herbicides outside the recommended growth stage can increase the risk of injury.[4] Cereal crops may be more sensitive during early development or later reproductive stages.

  • Environmental Stress: Conditions such as drought, extreme temperatures (high or low), frost, or waterlogged soil can slow the crop's metabolic rate, reducing its ability to detoxify the herbicide and leading to increased injury.[5][6] Applying this compound-methyl to a stressed crop is not recommended.[4]

  • Tank-Mix Incompatibility: Certain tank-mix partners, particularly those in emulsifiable concentrate (EC) formulations, or specific adjuvants like crop oil concentrates (COC), can increase herbicide uptake in the crop, potentially overwhelming its metabolic defenses and causing injury.[4][7]

  • Application Rate: Exceeding the label-recommended application rate is a primary cause of crop injury.

cluster_selectivity Mechanism of this compound-methyl Selectivity cluster_cereal Cereal Crop (Tolerant) cluster_weed Broadleaf Weed (Susceptible) Fluthiacet_App This compound-methyl Application Cereal_Uptake Herbicide Uptake Fluthiacet_App->Cereal_Uptake Weed_Uptake Herbicide Uptake Fluthiacet_App->Weed_Uptake Cereal_Metabolism Rapid Metabolic Detoxification Cereal_Uptake->Cereal_Metabolism Cereal_Outcome Healthy Crop Cereal_Metabolism->Cereal_Outcome Weed_Metabolism Slow or No Metabolism Weed_Uptake->Weed_Metabolism Weed_PPO PPO Inhibition & Cell Damage Weed_Metabolism->Weed_PPO Weed_Outcome Weed Death Weed_PPO->Weed_Outcome

Caption: Differential metabolism of this compound-methyl in cereals vs. weeds.
Q3: Weed control is inconsistent or poor. What factors should I investigate?

Poor weed control can result from a variety of factors related to application, weed biology, and environmental conditions. Use the following decision tree to troubleshoot potential causes.

Troubleshooting Poor Efficacy:

  • Weed Size and Stage: this compound-methyl is most effective on small, actively growing broadleaf weeds.[4] Efficacy decreases significantly on larger, more mature, or hardened-off weeds.

  • Environmental Conditions: As with crop injury, environmental stress on weeds (drought, cold) can reduce herbicide uptake and translocation, leading to poor control.[5][8]

  • Application Coverage: Inadequate spray coverage will result in poor control. Ensure proper nozzle selection, pressure, and water volume to achieve uniform coverage of target weeds.

  • Rainfast Period: Rainfall shortly after application can wash the herbicide off the leaf surfaces before it can be adequately absorbed.[4][9] Check the product label for the specific rainfast period.

  • Herbicide Resistance: While less common for PPO inhibitors compared to other modes of action, the potential for herbicide-resistant weed biotypes should be considered, especially in fields with a history of repeated use of the same herbicide group.[10]

Start Start: Poor Weed Control WeedStage Were weeds small & actively growing? Start->WeedStage Coverage Was spray coverage adequate? WeedStage->Coverage Yes Outcome_Good Likely Cause Identified WeedStage->Outcome_Good No (Apply at earlier stage) Environment Were environmental conditions optimal (no stress, good humidity)? Coverage->Environment Yes Coverage->Outcome_Good No (Adjust sprayer setup) Rain Was application rain-free for the recommended period? Environment->Rain Yes Environment->Outcome_Good No (Apply in better conditions) Resistance Consider potential for herbicide resistance. Investigate tank-mixes. Rain->Resistance Yes Rain->Outcome_Good No (Re-application may be needed)

Caption: Troubleshooting workflow for poor this compound-methyl efficacy.
Q4: How can I improve the performance of this compound-methyl with adjuvants or tank-mix partners?

Optimizing your spray solution with adjuvants and tank-mixing with other herbicides are key strategies to enhance efficacy and broaden the weed control spectrum.

Adjuvants: Adjuvants are added to the spray tank to improve the performance of a herbicide.[11][12] Their functions include increasing spray retention, improving spreading on the leaf surface, and enhancing absorption through the plant's waxy cuticle.[7] The choice of adjuvant can significantly impact performance, especially under challenging environmental conditions.[7][13]

Table 1: Common Adjuvant Types and Their Functions

Adjuvant TypePrimary Function(s)Best Use Case with this compound-methylPotential Concerns
Non-ionic Surfactant (NIS) Reduces water surface tension, improves spray spreading and retention.[7][14]Standard conditions with actively growing weeds.May provide insufficient enhancement under dry or stressful conditions.
Crop Oil Concentrate (COC) Penetrates the leaf cuticle, increasing herbicide absorption.Dry conditions or for harder-to-control weeds with thick cuticles.Can increase the risk of crop injury, especially at high temperatures.[4]
Methylated Seed Oil (MSO) Aggressively dissolves leaf wax, providing maximum herbicide absorption.[7]Very stressful conditions (drought) or for tough, mature weeds.[7]Highest potential for crop injury; use with caution and follow label advice.[4][7]
Ammonium Sulfate (AMS) / Urea Ammonium Nitrate (UAN) Conditions hard water to prevent herbicide antagonism and can enhance uptake.[7][14]When using hard water or to provide an additional small boost in efficacy.Must be used in conjunction with a surfactant or oil concentrate.

Tank-Mixing: Tank-mixing this compound-methyl with herbicides that have different modes of action is an effective strategy to:

  • Broaden the Weed Control Spectrum: Control weeds that this compound-methyl is weak on.

  • Manage Herbicide Resistance: Using multiple modes of action delays the development of resistant weeds.[15]

  • Achieve Synergy: In some cases, the combined effect of two herbicides is greater than the sum of their individual effects.[15][16]

Table 2: Potential Tank-Mix Partners for Broad-Spectrum Control in Cereals

Herbicide Group (Mode of Action)Example Active IngredientsPrimary Target WeedsNotes
Group 4 (Synthetic Auxins) 2,4-D, MCPA, Fluroxypyr, DicambaKochia, Russian thistle, Wild buckwheat, Canada thistle[14][17]Provides robust control of many common and difficult broadleaf weeds. Follow specific product labels for crop stage restrictions.[18]
Group 2 (ALS Inhibitors) Tribenuron, Metsulfuron, Florasulam[19]Brassica species (mustards), Mayweed chamomile, Cleavers[17]Effective on a different spectrum of weeds. Essential for resistance management. Be aware of crop rotation restrictions.[4]
Group 6 (Photosystem II Inhibitors) BromoxynilVolunteer canola, Wild Radish, Fat Hen[17]Provides fast-acting contact activity on certain weeds.[17] Can be harsh on the crop under certain temperature fluctuations.[17]

Disclaimer: Always conduct a jar test to ensure physical compatibility before mixing products in the spray tank.[18] Read and follow the labels of all tank-mix partners, adhering to the most restrictive instructions for application timing, rates, and crop rotation.[18][20]

Experimental Protocols

Protocol 1: Greenhouse Assay for Evaluating Crop Selectivity and Weed Efficacy

This protocol outlines a whole-plant bioassay to determine the dose-response of a cereal crop and target broadleaf weeds to this compound-methyl.[21]

Start Start: Experimental Design Planting 1. Plant Seeds (Cereal & Weed Species) in Pots Start->Planting Growth 2. Grow Plants to Target Stage (e.g., 2-3 leaf) Planting->Growth Prep 3. Prepare Herbicide Dose Range (e.g., 0x, 0.5x, 1x, 2x, 4x) Growth->Prep Spray 4. Apply Treatments (Calibrated Sprayer) Prep->Spray Incubate 5. Return to Greenhouse (Controlled Conditions) Spray->Incubate Assess 6. Data Collection (e.g., 7, 14, 21 DAT*) - Visual Injury Rating - Biomass (Fresh/Dry Weight) Incubate->Assess Analyze 7. Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Assess->Analyze End End: Determine Selectivity & Efficacy (GR50/ED50) Analyze->End Note *DAT = Days After Treatment

Caption: Standard workflow for a herbicide selectivity and efficacy bioassay.

1. Objective: To quantify the tolerance of a specific cereal cultivar and the susceptibility of target broadleaf weeds to increasing rates of this compound-methyl.

2. Materials:

  • Seeds of the desired cereal crop (e.g., Triticum aestivum) and target weeds (e.g., Amaranthus retroflexus, Chenopodium album).

  • Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.

  • Controlled environment greenhouse or growth chamber.

  • This compound-methyl formulation and appropriate adjuvants.

  • Research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Analytical balance, drying oven.

3. Methodology:

  • Plant Preparation: Sow 3-5 seeds of either the cereal or a weed species per pot. After emergence, thin to a uniform number of plants (e.g., 1 cereal plant or 3 weed plants per pot).

  • Growth: Grow plants until they reach the target growth stage for application (e.g., 2-3 true leaves for broadleaf weeds, Zadoks stage 12-13 for cereals).[21]

  • Experimental Design: Arrange pots in a randomized complete block design (RCBD) with 4-6 replications for each treatment.

  • Treatments: Prepare a series of herbicide doses, including an untreated control (0x) and multiples of the recommended field rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x).

  • Application: Place pots in the cabinet sprayer and apply the herbicide treatments uniformly.

  • Post-Application Care: Return pots to the greenhouse and water as needed, avoiding watering over the top of the foliage for the first 24 hours.

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually rate crop injury and weed control on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground plant tissue, record the fresh weight, then dry in an oven (e.g., at 70°C for 72 hours) and record the dry weight.

4. Data Analysis:

  • Analyze biomass data using Analysis of Variance (ANOVA).

  • Use the data to perform a non-linear regression analysis to generate dose-response curves and calculate the GR₅₀ (dose required to cause a 50% reduction in growth) for both crop and weed species. The selectivity index can be calculated as (GR₅₀ of Crop) / (GR₅₀ of Weed).

Protocol 2: Evaluating Tank-Mix Interactions (Synergy, Additivity, Antagonism)

This protocol uses Colby's method to determine if the interaction between this compound-methyl and a tank-mix partner is synergistic, additive, or antagonistic.[22]

1. Objective: To assess the biological interaction of a tank-mix combination on a specific broadleaf weed.

2. Methodology:

  • Follow the experimental setup described in Protocol 1 .

  • Treatments: In addition to the dose-response for each individual herbicide, include treatments for the tank-mix combinations at various rates. A key set of treatments would be:

    • Untreated Control

    • This compound-methyl at rate 'X' (e.g., its GR₂₅)

    • Herbicide 'B' at rate 'Y' (e.g., its GR₂₅)

    • Tank-mix of this compound-methyl (rate X) + Herbicide B (rate Y)

  • Data Collection: Collect biomass data (dry weight) at 21 DAT as the primary endpoint.

3. Data Analysis (Colby's Method):

  • Calculate the observed percent control for each treatment relative to the untreated control:

    • Observed % Control = (1 - (Dry Weight of Treated / Dry Weight of Control)) * 100

  • Calculate the expected percent control for the tank-mix using Colby's formula:

    • Expected % Control (E) = A + B - (A * B / 100)

    • Where 'A' is the observed % control from this compound-methyl alone and 'B' is the observed % control from Herbicide B alone.

  • Interpret the Results:

    • If Observed > Expected , the interaction is Synergistic .

    • If Observed ≈ Expected , the interaction is Additive .

    • If Observed < Expected , the interaction is Antagonistic .

This systematic approach allows for the quantitative identification of beneficial or detrimental tank-mix combinations, guiding recommendations for improved weed management strategies.[15][22]

References

Addressing matrix effects in the mass spectrometric analysis of Fluthiacet

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of the herbicide Fluthiacet.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate matrix effects and ensure accurate quantification.

Question: I am observing significant signal suppression or enhancement for this compound in my sample matrix. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly for complex matrices like soil, water, and agricultural products. An official analytical method for this compound has noted that significant matrix effects are to be expected, necessitating the use of matrix-matched standards for accurate quantification.[1]

Troubleshooting Steps:

  • Confirm Matrix Effect: To confirm that the issue is a matrix effect, compare the signal intensity of a this compound standard in a pure solvent with that of a standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.

  • Optimize Sample Preparation: The goal of sample preparation is to remove interfering matrix components before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): For soil and water samples, a robust SPE cleanup is crucial. A validated method for this compound and its metabolites in soil involves extraction with an acetonitrile/ammonium acetate solution followed by cleanup using a Nexus Abselut SPE column.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is highly effective for plant-based matrices. A typical QuEChERS workflow involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup. For acidic pesticides like this compound, an acidified QuEChERS approach using acetonitrile with 1% formic acid may improve recoveries.[2]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.

    • Column Choice: A C18 reversed-phase column is commonly used for the analysis of this compound and other pesticides.[3][4]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any interfering peaks from the matrix.

  • Method of Quantification: When matrix effects cannot be completely eliminated through sample preparation and chromatography, specific quantification strategies are necessary.

    • Matrix-Matched Standards: This is the recommended approach for this compound analysis.[1] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing a reliable means of normalization. While highly effective, the availability and cost of a specific SIL-IS for this compound should be considered.

  • Dilution: If the concentration of this compound in the sample is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this approach may compromise the limit of detection.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., soil, water, plant material). This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, resulting in inaccurate quantification. For this compound, significant matrix effects have been observed, making it a critical consideration for method development.[1]

Q2: Why is the QuEChERS method recommended for analyzing this compound in plant-based foods?

A2: The QuEChERS method is a streamlined sample preparation technique that effectively removes a wide range of matrix interferences from complex samples like fruits and vegetables.[5] It combines extraction and cleanup into a simple two-step process, improving laboratory efficiency. A study analyzing 331 pesticides, including this compound-methyl, in plant-based food demonstrated good recoveries using a QuEChERS-based sample preparation.[3]

Q3: Can I use a solvent-based calibration curve for this compound quantification?

A3: Due to the significant matrix effects observed with this compound, using a solvent-based calibration curve is not recommended as it can lead to inaccurate results.[1] Matrix-matched calibration is the preferred method to ensure that the standards and samples experience similar matrix-induced signal changes.

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: A common setup for this compound analysis involves an LC system with a C18 column coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor and product ion transitions for this compound and its metabolites have been documented in EPA methods. For example, for this compound-methyl, a quantitation ion transition of m/z 404→404 has been used.[1]

Q5: Are there any specific considerations for acidic herbicides like this compound?

A5: Yes, the acidic nature of this compound can influence its extraction and chromatographic behavior. Using an acidified extraction solvent (e.g., acetonitrile with formic acid) in the QuEChERS method can improve the recovery of acidic pesticides.[2] During LC analysis, the mobile phase pH should be controlled to ensure consistent retention and peak shape.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on this compound analysis.

Table 1: Recovery of this compound-methyl in Plant-Based Food using QuEChERS and LC-MS/MS

MatrixSpiked Concentration (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Cabbage5067.2 - 1083.5 - 8.5
Cabbage10067.2 - 1083.5 - 8.5

Data extracted from a multi-residue pesticide analysis study which included this compound-methyl.[3]

Table 2: Method Performance for this compound and its Metabolites in Soil

AnalyteFortification Level (µg/kg)Mean Recovery (%)RSD (%)
This compound-methyl0.05 (LOQ)Within guidelinesWithin guidelines
This compound-methyl0.5 (10xLOQ)Within guidelinesWithin guidelines

This data is from an EPA report on an analytical method for this compound. The report states that mean recoveries and RSDs were within guidelines, but does not provide the specific numerical values in the accessible text.[1] The limit of quantitation (LOQ) was established at 0.05 µg/kg.[1]

Experimental Protocols

Protocol 1: Sample Preparation of Soil Samples for this compound Analysis

This protocol is based on the methodology described in EPA documents for the analysis of this compound and its metabolites in soil.[1]

  • Sample Weighing: Weigh 20 ± 0.1 g of homogenized soil into a centrifuge bottle.

  • Fortification (for QC): Fortify with a standard solution of this compound and its metabolites in an acetonitrile/ammonium acetate solution.

  • Extraction:

    • Add acetonitrile:0.05 M ammonium acetate in water (50:50, v:v).

    • Shake vigorously for approximately 15 seconds.

    • Place on an orbital shaker for about 1 hour at room temperature.

    • Centrifuge the sample.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pre-condition a Mega Bond Elut SAX SPE column (1 g/6 mL) with 10 mL of acetonitrile:0.05 M ammonium acetate in water (50:50, v:v) containing ammonium hydroxide.

    • Load an 80 mL aliquot of the supernatant onto the SPE column.

    • Rinse the column twice with the acetonitrile/ammonium acetate solution.

    • Combine the eluate and rinsates.

    • Remove the acetonitrile via rotary evaporation.

    • Dilute the remaining sample with 20 mL of 0.05 M ammonium acetate, pH 5.

    • Apply the diluted sample to a pre-conditioned Nexus Abselut column (1 g, 6 mL).

  • Final Elution and Preparation for Analysis:

    • Elute the analytes from the Nexus column with acetonitrile.

    • Reduce the volume of the eluate using a rotary evaporator.

    • Add 500 µL of acetonitrile to the residue and vortex.

    • Dilute the final extract to 5 mL with 0.05 M ammonium acetate, pH 5.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Plant-Based Matrices

This is a general QuEChERS protocol that has been shown to be effective for a wide range of pesticides, including this compound-methyl, in plant-based foods.[3]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (for acidic pesticides like this compound, consider using acetonitrile with 1% formic acid).[2]

    • Add an appropriate internal standard if used.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant (the acetonitrile layer).

    • Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB). The choice of sorbent depends on the matrix; for pigmented samples, GCB can be used to remove chlorophyll.

    • Shake for 30 seconds and then centrifuge.

  • Final Extract Preparation:

    • The supernatant is the final extract. It can be analyzed directly by LC-MS/MS or diluted with the mobile phase if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample (Soil or Plant Material) extraction Extraction (Acetonitrile-based solvent) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Cleanup (SPE or dSPE) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract Supernatant lcms LC-MS/MS Analysis (C18 Column, MRM Mode) final_extract->lcms data_processing Data Processing (Quantification using Matrix-Matched Standards) lcms->data_processing result Final Result (this compound Concentration) data_processing->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate this compound Quantification (Suspected Matrix Effect) confirm_me Confirm Matrix Effect? (Compare Solvent vs. Matrix Spike) start->confirm_me optimize_sp Optimize Sample Preparation (SPE or QuEChERS) confirm_me->optimize_sp Yes end_bad Re-evaluate Method confirm_me->end_bad No optimize_chrom Improve Chromatographic Separation optimize_sp->optimize_chrom use_mmc Implement Matrix-Matched Calibration optimize_chrom->use_mmc use_sil Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil Alternative end_good Accurate Quantification use_mmc->end_good use_sil->end_good

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Refinement of Protocols for Extracting Fluthiacet-Methyl and its Metabolites from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their methods for extracting fluthiacet-methyl and its metabolites from complex matrices such as soil, water, and plant tissues.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction and analysis of this compound-methyl and its metabolites.

Question Answer
Why am I seeing low recovery of this compound-methyl and its metabolites from my soil samples? Low recovery from soil can be due to several factors. Strong adsorption to soil organic matter is a common issue. Ensure your extraction solvent has sufficient elution strength; a mixture of acetonitrile and a buffered aqueous solution (e.g., 50:50 v/v acetonitrile:0.05 M ammonium acetate at pH 5) is often effective.[1] Inadequate shaking or extraction time can also lead to incomplete extraction. It is recommended to shake samples vigorously for at least one hour.[1] Finally, ensure your sample is homogenous before extraction.
I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of plant extracts. How can I mitigate this? Matrix effects are a known challenge in the analysis of complex samples like plant tissues.[1] To address this, the use of matrix-matched standards is highly recommended .[1] This involves preparing your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples. Additionally, optimizing the sample cleanup step is crucial. For plant matrices, a dispersive solid-phase extraction (dSPE) cleanup using a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments can be effective.
My results for some of the more polar metabolites are not reproducible. What could be the cause? Poor reproducibility for polar metabolites can stem from inconsistent extraction or their interaction with analytical hardware. Ensure the pH of your extraction solvent is controlled , as the charge state of polar metabolites can influence their solubility and retention. A buffered solution, such as ammonium acetate at pH 5, helps maintain a consistent pH.[2] Also, consider the possibility of analyte interaction with metal surfaces in the LC system. Using PEEK tubing and fittings can sometimes improve the peak shape and reproducibility of sensitive compounds.
I am having trouble with emulsion formation during the liquid-liquid extraction step for water samples. What can I do? Emulsion formation is a common issue in liquid-liquid extraction. To prevent this, try gentle, repeated inversions of the separation funnel instead of vigorous shaking. If an emulsion has already formed, you can try adding a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase, which can help break the emulsion. Centrifugation of the sample can also be an effective way to separate the layers.
What are the optimal storage conditions for my extracts before analysis? To ensure the stability of this compound-methyl and its metabolites, extracts should be stored under refrigerated conditions (typically between 4°C and 10°C).[2] For longer-term storage, freezing (usually < -4°C) is recommended.[2] It is also advisable to store extracts in amber vials to protect them from light, which can cause degradation of photosensitive compounds. Re-analysis of stored extracts against freshly prepared standards can help assess stability over time.[2]

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and limits of detection (LOD) for this compound-methyl and its key metabolites in soil and water matrices as reported in validated analytical methods.

Table 1: Limits of Quantification (LOQ) and Detection (LOD) in Soil [1]

AnalyteLOQ (µg/kg)LOD (µg/kg)
This compound-methyl (CGA-248757)0.050.015
CGA-3004020.050.015
CGA-3004030.050.015
CGA-3004040.050.015
CGA-3300570.050.015

Table 2: Limits of Quantification (LOQ) and Detection (LOD) in Water [2]

AnalyteLOQ (µg/L)LOD (µg/L)
This compound-methyl (CGA-248757)0.010.003
CGA-3004020.010.003
CGA-3004030.010.003
CGA-3004040.010.003
CGA-3300570.010.003

Experimental Protocols

Protocol 1: Extraction of this compound-Methyl and Metabolites from Soil

This protocol is based on established and validated methods for the analysis of this compound-methyl and its metabolites in soil.[1]

1. Sample Preparation:

  • Weigh 20 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

2. Fortification (for QC and method validation):

  • Fortify the sample with a mixed standard solution of this compound-methyl and its metabolites in a 10:90 (v/v) acetonitrile:0.05 M ammonium acetate (pH 5) solution.

3. Extraction:

  • Add 20 mL of extraction solvent (50:50 v/v acetonitrile:0.05 M ammonium acetate, pH 5).
  • Shake vigorously on an orbital shaker for 1 hour at room temperature.
  • Centrifuge at approximately 8000 rpm for 8 minutes.
  • Decant the supernatant into a clean collection tube.

4. Solid Phase Extraction (SPE) Cleanup:

  • Condition a Mega Bond Elut SAX SPE cartridge (1 g/6 mL) with 10 mL of the extraction solvent.
  • Load an 8 mL aliquot of the supernatant onto the SPE cartridge.
  • Elute the analytes with an additional 7 mL of acetonitrile.
  • Add 0.25 mL of 0.05 M ammonium acetate (pH 5) to the eluate as a water trap.

5. Concentration and Reconstitution:

  • Concentrate the eluate to approximately 0.5 mL using a rotary evaporator with a water bath temperature of 25-30°C.
  • Add 500 µL of acetonitrile and vortex for 1 minute.
  • Dilute the sample to 5 mL with 0.05 M ammonium acetate (pH 5).
  • Vortex for 30 seconds and sonicate for 1 minute.

6. Analysis:

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze by LC-MS/MS.

Protocol 2: Extraction of this compound-Methyl and Metabolites from Water

This protocol is adapted from validated methods for the determination of this compound-methyl and its metabolites in water samples.[2]

1. Sample Preparation:

  • Measure 100 mL of the water sample into a suitable container.
  • Buffer the sample to pH 5 using ammonium acetate and acetic acid.

2. Solid Phase Extraction (SPE):

  • Condition a Nexus SPE cartridge with 6 mL of methanol followed by 10 mL of 0.05 M ammonium acetate (pH 5).
  • Apply the buffered water sample to the SPE cartridge at a flow rate of approximately 5 mL/min.
  • Wash the cartridge with 5 mL of deionized water.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes with 9 mL of acetonitrile.

3. Concentration and Reconstitution:

  • Concentrate the eluate to near dryness using a rotary evaporator with a water bath at 28°C.
  • Redissolve the residue in 1 mL of 10:90 (v:v) acetonitrile:0.05 M ammonium acetate (pH 5).

4. Analysis:

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
  • Analyze by LC-MS/MS.

Protocol 3: QuEChERS-based Extraction of this compound-Methyl and Metabolites from Plant Matrices (Soybean, Corn)

This protocol provides a general framework for the extraction of this compound-methyl and its metabolites from plant tissues, adapting the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3]

1. Sample Homogenization:

  • Homogenize a representative sample of the plant material (e.g., soybean grain, corn stalk) to a fine powder or paste. For dry samples, a cryogenic grinder may be necessary.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of water (if the sample has low moisture content).
  • Add 15 mL of 1% acetic acid in acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6-8 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube.
  • The dSPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) and PSA (e.g., 150 mg). For matrices with high pigment content like corn leaves, GCB (e.g., 15 mg) can be added. For matrices with high fat content like soybeans, C18 (e.g., 150 mg) can be added.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The extract may need to be diluted with an appropriate solvent (e.g., the initial mobile phase of the LC method) before injection.
  • Analyze by LC-MS/MS.

Visualizations

The following diagrams illustrate the experimental workflows for the extraction protocols.

Extraction_Workflow_Soil cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Weigh 20g Soil B Add Extraction Solvent A->B C Shake 1 hr B->C D Centrifuge C->D E Collect Supernatant D->E F SPE Cleanup E->F G Concentrate & Reconstitute F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the extraction of this compound-methyl from soil samples.

Extraction_Workflow_Water cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis A Buffer 100mL Water to pH 5 B Load on Conditioned SPE Cartridge A->B C Wash & Dry Cartridge B->C D Elute with Acetonitrile C->D E Concentrate & Reconstitute D->E F LC-MS/MS Analysis E->F

Caption: Workflow for the extraction of this compound-methyl from water samples.

QuEChERS_Workflow_Plant A Homogenize Plant Sample B Extraction with Acetonitrile & Salts A->B C Centrifuge B->C D Take Supernatant C->D E dSPE Cleanup D->E F Centrifuge E->F G Filter Supernatant F->G H LC-MS/MS Analysis G->H

References

Mitigating the impact of environmental factors on Fluthiacet performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of environmental factors on Fluthiacet performance during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Reduced or Inconsistent Weed Control

  • Potential Cause: Suboptimal environmental conditions can significantly impact the efficacy of this compound, a protoporphyrinogen oxidase (PPO) inhibitor.[1] The activity of PPO inhibitors is influenced by factors such as temperature, humidity, and light intensity.[1]

  • Solution:

    • Temperature: Ensure experiments are conducted within the optimal temperature range for this compound activity. Efficacy generally increases with warmer temperatures.[2] Avoid cool conditions, which can slow down the herbicide's metabolic activation in the target plant.[3]

    • Humidity: High humidity can enhance the absorption of foliar-applied herbicides by keeping spray droplets moist on the leaf surface for a longer duration.[4][5] If possible, maintain a high-humidity environment during and after application.

    • Light: this compound, like other PPO inhibitors, requires light to induce the formation of reactive oxygen species that cause cell death.[6][7] Ensure adequate light intensity following application for optimal performance.

Issue 2: Crop or Non-Target Plant Injury

  • Potential Cause: Off-target spray drift or improper application can lead to phytotoxicity in desirable plants. Symptoms of PPO inhibitor injury include water-soaked lesions, chlorosis (yellowing), and necrosis (browning) of plant tissue, which can appear within hours of application, especially in bright sunlight.[8]

  • Solution:

    • Application Technique: Calibrate spray equipment carefully to ensure accurate and uniform application. Use appropriate nozzles to minimize spray drift.

    • Environmental Conditions at Application: Avoid spraying during windy conditions to prevent drift. Be mindful of temperature inversions, which can also contribute to drift.

    • Adjuvants: Use recommended adjuvants, such as methylated seed oil (MSO) or crop oil concentrate (COC), to improve spray coverage and absorption by the target weeds, which can help in reducing the amount of active ingredient needed and minimizing off-target effects.[8]

Issue 3: Variable Performance in Different Soil Types

  • Potential Cause: Soil properties, particularly organic matter content and pH, can significantly affect the bioavailability and degradation of soil-applied this compound.

  • Solution:

    • Soil Organic Matter: Higher organic matter content can lead to increased adsorption of the herbicide, reducing its availability for weed uptake.[9][10][11] Consider adjusting application rates based on the organic matter content of your experimental soil.

    • Soil pH: Soil pH can influence the chemical form and persistence of herbicides.[4][12] While specific data for this compound is limited, it is a crucial factor to monitor and control in soil-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a post-emergent herbicide that works by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6] This enzyme is crucial for the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to the death of the weed.[6]

Q2: How quickly can I expect to see symptoms after applying this compound?

A2: Symptoms of this compound application can appear very rapidly, often within a few hours to a couple of days.[6] The initial signs are typically water-soaked lesions on the leaves, followed by chlorosis, desiccation, and necrosis.[8] The speed of action is generally faster under optimal environmental conditions, such as bright sunlight and warm temperatures.

Q3: Can this compound be used for pre-emergence weed control?

A3: this compound is primarily a contact, post-emergent herbicide with limited soil activity.[6] It is most effective on weeds that have already emerged.

Q4: What are the primary environmental factors that influence this compound's performance?

A4: The key environmental factors affecting this compound's efficacy are temperature, humidity, light intensity, soil organic matter, and soil pH.[1] Generally, conditions that favor active plant growth, such as warm temperatures and high humidity, will enhance the performance of this compound.

Q5: Can I tank-mix this compound with other herbicides?

A5: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control.[13] Always conduct a compatibility test before mixing large quantities.

Data Presentation

Table 1: Illustrative Impact of Temperature on this compound Efficacy

Temperature Range (°C)Illustrative Weed Control (%)Notes
10 - 1540 - 60Reduced metabolic activity in weeds can lead to slower uptake and action.
15 - 2560 - 85Good efficacy under standard growing conditions.
25 - 3585 - 95+Optimal temperature range for rapid and high efficacy. This compound has been reported to be two to three times more effective at higher temperatures compared to 10°C.[2]

Disclaimer: The data in this table is illustrative and based on qualitative descriptions from research. Actual results may vary depending on the weed species, growth stage, and other experimental conditions.

Table 2: Illustrative Impact of Soil Organic Matter on this compound Efficacy

Soil Organic Matter (%)Illustrative Weed Control (%)Notes
1 - 380 - 95High bioavailability of the herbicide in the soil solution.
3 - 565 - 80Increased adsorption to organic matter, reducing the available concentration.
> 550 - 65Significant binding of the herbicide to organic matter, potentially requiring higher application rates for effective control.[9][11]

Disclaimer: The data in this table is illustrative. The degree of efficacy reduction is dependent on the specific characteristics of the organic matter and other soil properties.

Table 3: Illustrative Impact of Soil pH on this compound Efficacy

Soil pHIllustrative Weed Control (%)Notes
5.0 - 6.070 - 85Herbicide availability can be influenced by soil pH.
6.0 - 7.585 - 95Generally considered an optimal pH range for the activity of many herbicides.
> 7.560 - 75Alkaline conditions can affect the chemical stability and degradation rate of some herbicides.

Disclaimer: The data in this table is illustrative. The specific impact of pH on this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Evaluating the Effect of Temperature on this compound Efficacy

  • Plant Propagation: Grow a uniform batch of the target weed species in pots containing a standardized potting mix. Maintain the plants in a controlled environment with consistent light and watering until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Acclimatization: Move the potted plants to separate growth chambers set at different temperatures (e.g., 15°C, 25°C, and 35°C) for 24-48 hours to allow them to acclimatize.

  • Herbicide Application: Prepare the this compound solution at the desired concentration, including any necessary adjuvants. Apply the herbicide uniformly to the plants in each temperature-controlled chamber using a calibrated sprayer. Include an untreated control group at each temperature.

  • Post-Treatment Incubation: Return the treated plants to their respective temperature-controlled chambers and maintain the set temperatures for the duration of the experiment.

  • Efficacy Assessment: Visually assess weed control at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no control, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Analyze the visual ratings and biomass data to determine the effect of temperature on this compound efficacy.

Protocol 2: Assessing the Impact of Soil Organic Matter on this compound Efficacy

  • Soil Preparation: Prepare a series of soil mixtures with varying levels of organic matter (e.g., 1%, 3%, 5%, and 10%). This can be achieved by mixing sand, loam, and a high-organic matter substrate in different ratios.

  • Potting and Planting: Fill pots with the different soil mixtures and plant seeds of the target weed species. Grow the plants under controlled greenhouse conditions until they reach the appropriate growth stage for a pre-emergence or early post-emergence application.

  • Herbicide Application: Apply this compound at a standard rate to the soil surface (for pre-emergence) or to the emerged seedlings (for post-emergence) in each organic matter treatment group. Include an untreated control for each soil type.

  • Incubation and Growth: Maintain the pots in a controlled environment with consistent temperature, light, and watering.

  • Efficacy Assessment: For pre-emergence trials, count the number of emerged seedlings at regular intervals. For post-emergence trials, visually assess weed control and measure biomass as described in Protocol 1.

  • Data Analysis: Compare the weed emergence, control ratings, and biomass across the different soil organic matter levels to determine its impact on this compound performance.

Visualizations

Fluthiacet_Mode_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Precursor This compound This compound This compound->PPO_Enzyme Inhibits Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Causes Weed_Death Weed Death Cell_Membrane->Weed_Death Leads to

Caption: Mode of action of this compound as a PPO inhibitor.

Environmental_Factors_Workflow Fluthiacet_Application This compound Application Herbicide_Performance Herbicide Performance Fluthiacet_Application->Herbicide_Performance Influences Environmental_Factors Environmental Factors Temperature Temperature Environmental_Factors->Temperature Humidity Humidity Environmental_Factors->Humidity Light Light Intensity Environmental_Factors->Light Environmental_Factors->Herbicide_Performance Impacts Soil_Properties Soil Properties Organic_Matter Organic Matter Soil_Properties->Organic_Matter pH pH Soil_Properties->pH Soil_Properties->Herbicide_Performance Impacts

Caption: Key environmental factors influencing this compound performance.

Troubleshooting_Logic Poor_Performance Poor this compound Performance Check_Environment Check Environmental Conditions Poor_Performance->Check_Environment Check_Application Review Application Technique Poor_Performance->Check_Application Check_Soil Analyze Soil Properties Poor_Performance->Check_Soil Optimize_Temp Optimize Temperature Check_Environment->Optimize_Temp Optimize_Humidity Increase Humidity Check_Environment->Optimize_Humidity Ensure_Light Ensure Adequate Light Check_Environment->Ensure_Light Calibrate_Sprayer Calibrate Sprayer Check_Application->Calibrate_Sprayer Use_Adjuvants Use Correct Adjuvants Check_Application->Use_Adjuvants Adjust_Rate_for_OM Adjust Rate for Organic Matter Check_Soil->Adjust_Rate_for_OM Monitor_pH Monitor Soil pH Check_Soil->Monitor_pH Improved_Efficacy Improved Efficacy Optimize_Temp->Improved_Efficacy Optimize_Humidity->Improved_Efficacy Ensure_Light->Improved_Efficacy Calibrate_Sprayer->Improved_Efficacy Use_Adjuvants->Improved_Efficacy Adjust_Rate_for_OM->Improved_Efficacy Monitor_pH->Improved_Efficacy

Caption: Troubleshooting logic for suboptimal this compound performance.

References

Troubleshooting unexpected phytotoxicity of Fluthiacet in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phytotoxicity of Fluthiacet in non-target organisms during research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound-methyl is a selective, post-emergent herbicide that controls broadleaf weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][3] This enzyme is crucial for the chlorophyll biosynthesis pathway in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and cell membrane damage, leading to the death of the susceptible plant.[1]

Q2: We are observing phytotoxicity in a non-target plant species in our experiment. What are the potential causes?

Unexpected phytotoxicity in non-target organisms can arise from several factors:

  • Contamination: Ensure all lab equipment, soil, water, and nutrient solutions are free from residual this compound or other herbicides.

  • Experimental Variability: Inconsistent application, environmental fluctuations (light, temperature, humidity), or biological variability within the non-target species can lead to unexpected results.[4][5]

  • Off-Target Effects: While the primary target is PPO, high concentrations or specific metabolic pathways in the non-target organism could lead to off-target molecular interactions.[6][7]

  • Soil Persistence and Uptake: this compound's persistence in the soil can be influenced by factors like microbial activity and temperature.[8] Non-target plants might be more susceptible to uptake from the soil than anticipated.

  • Metabolic Susceptibility: The non-target organism may lack the metabolic pathways to detoxify this compound effectively, leading to the accumulation of toxic compounds.

Q3: How can we mitigate or troubleshoot unexpected phytotoxicity in our experiments?

To address unexpected phytotoxicity, consider the following troubleshooting steps:

  • Verify Herbicide Concentration: Double-check all calculations and dilutions for the this compound stock and working solutions. Prepare fresh solutions to rule out degradation or concentration errors.

  • Conduct a Dose-Response Analysis: Perform a dose-response experiment with a wide range of this compound concentrations on the non-target species to determine its specific sensitivity (e.g., EC50).

  • Review Environmental Controls: Ensure consistent and controlled environmental conditions (photoperiod, light intensity, temperature, humidity) for all experimental units to minimize variability.[5]

  • Assess Soil and Media: If working with soil, analyze its composition, pH, and organic matter content, as these can affect herbicide availability and degradation.[8][9] Consider using a standardized, inert growth medium for better control.

  • Isolate Experimental Units: Ensure there is no cross-contamination between treated and untreated units, for example, through water splashing or airborne particles.

Troubleshooting Guides

Issue 1: High variability in phytotoxicity symptoms among replicates of the same treatment.
  • Question: We are seeing inconsistent levels of leaf necrosis and growth inhibition in our non-target plants, even though they are receiving the same concentration of this compound. What could be the cause?

  • Answer: High variability within treatment groups is a common issue in phytotoxicity studies and can be addressed by:

    • Standardizing Plant Material: Use plants of the same age, developmental stage, and genetic background.

    • Improving Application Technique: Ensure a uniform application of this compound. For spray applications, use a calibrated sprayer to deliver a consistent volume and droplet size. For soil applications, ensure even distribution in the growth medium.

    • Homogenizing Growth Conditions: Check for and eliminate micro-environmental differences within your growth chamber or greenhouse, such as variations in light intensity or temperature across different shelves or benches.[5]

    • Randomizing Experimental Units: Use a randomized complete block design to account for potential spatial variability in environmental conditions.[10]

Diagram: Troubleshooting Workflow for High Experimental Variability

G start High Variability Observed sub_issue1 Inconsistent Plant Material? start->sub_issue1 sub_issue2 Uneven Herbicide Application? start->sub_issue2 sub_issue3 Environmental Gradients? start->sub_issue3 solution1 Standardize plant age, size, and genetics sub_issue1->solution1 solution2 Calibrate application equipment and standardize technique sub_issue2->solution2 solution3 Randomize plant positions and monitor micro-environment sub_issue3->solution3 end_node Reduced Variability solution1->end_node solution2->end_node solution3->end_node

Caption: A workflow diagram for diagnosing and mitigating high experimental variability.

Issue 2: Phytotoxicity observed in aquatic non-target organisms (e.g., algae, Lemna minor).
  • Question: Our experiments with aquatic ecosystems are showing that this compound is impacting the growth of microalgae and aquatic plants at lower-than-expected concentrations. Why might this be happening?

  • Answer: Aquatic systems present unique challenges for herbicide testing. Herbicides can have significant effects on non-target aquatic organisms like algae and plants, which are crucial to the ecosystem's health.[11][12]

    • Direct Exposure: Unlike terrestrial plants, aquatic organisms are directly and continuously exposed to the herbicide dissolved in their growth medium.

    • Species Sensitivity: Different species of algae and aquatic plants have varying sensitivities to herbicides.[12] The species in your system may be particularly susceptible to PPO inhibitors.

    • Formulation Effects: The formulation of the this compound product being used (e.g., emulsifiable concentrates) may contain adjuvants or surfactants that have their own toxicity to aquatic life.

    • Water Chemistry: The pH, hardness, and temperature of the water can influence the stability and bioavailability of this compound.[13]

Quantitative Data

The following table summarizes hypothetical phytotoxicity data for this compound-methyl on various non-target organisms. This data is for illustrative purposes to guide experimental design, as specific regulatory data for unexpected phytotoxicity is not always publicly available.

Organism TypeSpeciesEndpointValue (g a.i./ha)Exposure DurationReference
Terrestrial Plant Brassica napus (Rapeseed)ER50 (Vegetative Vigor)5.514 daysHypothetical
Terrestrial Plant Zea mays (Corn)NOEC (Seedling Emergence)> 5021 days[1]
Aquatic Plant Lemna gibba (Duckweed)EC50 (Growth Rate Inhibition)0.015 mg/L7 daysHypothetical
Aquatic Algae Scenedesmus subspicatusEC50 (Growth Inhibition)0.008 mg/L72 hoursHypothetical

ER50: The effective rate that causes a 50% reduction in a measured parameter. NOEC: No Observed Effect Concentration. EC50: The effective concentration that causes a 50% response. a.i./ha: active ingredient per hectare.

Key Experimental Protocols

Protocol 1: Seedling Emergence and Vigor Test for Non-Target Terrestrial Plants

This protocol is adapted from standard methods to assess the effect of this compound on the early growth of non-target plants.

  • Preparation of Growth Medium:

    • Use a standardized sandy loam soil with known pH and organic matter content.

    • Prepare different soil concentrations of this compound by thoroughly mixing the required amount of a stock solution into the soil. Include a control group with no herbicide.

  • Planting:

    • Fill pots with the prepared soil.

    • Sow a predetermined number of seeds (e.g., 10) of the non-target plant species at a uniform depth.

  • Growth Conditions:

    • Place the pots in a controlled environment chamber with a 16:8 hour light:dark cycle, 22°C/18°C day/night temperature, and 60% relative humidity.

    • Water the pots as needed to maintain consistent soil moisture.

  • Data Collection (after 14-21 days):

    • Count the number of emerged seedlings in each pot to determine the emergence rate.

    • Harvest the above-ground biomass (shoots).

    • Measure the shoot height of each seedling.

    • Dry the biomass at 60°C until a constant weight is achieved and record the dry weight.

  • Analysis:

    • Calculate the percent inhibition for emergence, shoot height, and dry weight relative to the control group.

    • Use the data to determine the ER50 or NOEC values.

Diagram: this compound's Primary Mechanism of Action

G cluster_chloroplast Chloroplast Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Protoporphyrinogen_IX Protoporphyrinogen IX Porphobilinogen->Protoporphyrinogen_IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Catalysis ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO Inhibition MembraneDamage Cell Membrane Damage ROS->MembraneDamage

Caption: The signaling pathway of this compound's PPO inhibition leading to cell death.

References

Optimizing spray droplet size and coverage for maximal Fluthiacet uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray droplet size and coverage for maximal Fluthiacet-methyl uptake.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound-methyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide.

Problem Potential Cause Recommended Solution
Poor weed control despite correct this compound-methyl dosage Inadequate Spray Coverage: this compound-methyl is a contact herbicide, meaning it is primarily effective where it directly touches the plant tissue.[1][2] Insufficient coverage of the weed foliage will result in poor control.- Increase Spray Volume: Higher spray volumes generally improve coverage. For PPO inhibitors, enhanced performance is often seen with higher spray volumes.[1] - Select Appropriate Nozzles: Use nozzles that produce a droplet spectrum suitable for contact herbicides, generally medium-sized droplets, to ensure thorough coverage.[3][4] - Optimize Boom Height: Ensure the spray boom is at the correct height to achieve uniform spray patterns and overlap.
Incorrect Droplet Size: Droplets that are too large may bounce off leaves, while droplets that are too small are prone to drift and evaporation before reaching the target.[5] For contact herbicides, smaller droplets can increase efficacy, but a balance must be struck to minimize drift.[6]- Adjust Nozzle Type and Pressure: Select nozzles and operating pressures that produce a medium droplet size classification. Avoid nozzles that produce very coarse or very fine droplets.[3][7]
Unfavorable Environmental Conditions: The efficacy of PPO inhibitors is influenced by environmental factors.[8] Low humidity and high temperatures can lead to rapid droplet evaporation.- Time of Application: Apply this compound-methyl during periods of higher humidity and moderate temperatures, such as early morning or late afternoon, to maximize droplet survival and uptake.[9]
Weed Growth Stage: this compound-methyl is most effective on small, actively growing weeds.[10] Larger, more mature weeds are often less susceptible.- Scout Fields Regularly: Apply this compound-methyl when target weeds are in the early stages of development for optimal results.
Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors.[8]- Rotate Herbicides: Implement a herbicide rotation program with different modes of action to manage and prevent resistance.[10]
Inconsistent weed control across the treated area Uneven Spray Distribution: This can be caused by improper nozzle selection, worn or clogged nozzles, incorrect boom height, or variable sprayer speed.- Calibrate Sprayer: Regularly calibrate your spray equipment to ensure accurate and uniform application.[3] - Check Nozzles: Inspect nozzles for wear and blockages. Replace worn nozzles and ensure all nozzles on the boom are of the same type and size.
Variable Weed Density or Size: Different areas of the field may have varying levels of weed infestation or weeds at different growth stages.- Site-Specific Management: Consider site-specific weed management approaches to tailor application parameters to different areas.[11]
Crop phytotoxicity observed after application Spray Drift: Fine spray droplets can drift onto non-target crop plants, causing injury.- Use Drift-Reducing Nozzles: Select nozzles designed to produce larger, heavier droplets that are less prone to drift.[7] - Avoid Spraying in Windy Conditions: Do not spray when wind speeds are high.[4]
Incorrect Adjuvant Use: The use of an inappropriate adjuvant or an incorrect rate can sometimes increase crop sensitivity.[1]- Follow Label Recommendations: Always adhere to the adjuvant recommendations on the this compound-methyl product label.
Post-Emergence Application Timing: Applying certain PPO-inhibiting herbicides after crop emergence can cause severe injury.[12]- Adhere to Application Window: Strictly follow the recommended application timing for the specific crop as stated on the herbicide label.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound-methyl?

A1: this compound-methyl is a protoporphyrinogen oxidase (PPO) inhibitor.[13] It works by inhibiting the PPO enzyme in plants, which is essential for chlorophyll biosynthesis.[1][13] This inhibition leads to the accumulation of toxic molecules that, in the presence of light, cause rapid destruction of cell membranes, resulting in wilting and necrosis of the plant tissue.[1][2]

Q2: What is the optimal droplet size for this compound-methyl application?

A2: As a contact herbicide, this compound-methyl generally benefits from smaller droplets that provide better coverage.[6] However, very fine droplets are susceptible to drift. Therefore, a medium droplet size is often recommended as a compromise to ensure good target coverage while minimizing off-target movement.[3][14] The ideal droplet size can also be influenced by the target weed species, with coarse droplets being more effective on broad-leaved weeds and fine to medium droplets being more effective on grasses.[14][15]

Q3: How does spray volume affect the efficacy of this compound-methyl?

A3: Higher spray volumes generally lead to better coverage of the target weed foliage, which is crucial for a contact herbicide like this compound-methyl.[1] Increased spray volume can enhance weed control, especially in dense canopies or on larger weeds.[11] However, the optimal spray volume can vary depending on the nozzle type and weed species.

Q4: What type of adjuvants should be used with this compound-methyl?

A4: The specific adjuvant recommendations for this compound-methyl will be provided on the product label and should be followed closely.[1] Generally, activator adjuvants such as nonionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) are used to improve the performance of post-emergence herbicides by enhancing spray retention and penetration of the leaf surface.[16][17] The choice between NIS, COC, and MSO can depend on environmental conditions and the weed species being targeted.[18]

Q5: What are the ideal environmental conditions for applying this compound-methyl?

A5: For optimal performance, apply this compound-methyl when weeds are actively growing. Ideal conditions include moderate temperatures, high relative humidity, and adequate soil moisture.[8][9] High light intensity can increase the activity of PPO inhibitors.[8] Avoid applying during periods of drought stress or extreme temperatures, as this can reduce herbicide uptake and efficacy.[10]

Experimental Protocols

Protocol 1: Evaluating the Effect of Droplet Size on this compound-methyl Efficacy

Objective: To determine the optimal spray droplet size for maximizing the efficacy of this compound-methyl on a target weed species.

Methodology:

  • Plant Culture: Grow the target weed species in pots under controlled greenhouse conditions to ensure uniformity.

  • Herbicide Preparation: Prepare a stock solution of this compound-methyl according to the manufacturer's recommendations.

  • Nozzle Selection: Select a range of nozzles that produce different droplet size classifications (e.g., Fine, Medium, Coarse) at a constant pressure and spray volume.

  • Spray Application: Treat the weeds at a consistent growth stage using a research track sprayer. Ensure each droplet size treatment is replicated.

  • Data Collection: At set intervals after application (e.g., 3, 7, and 14 days), visually assess weed control using a 0-100% scale (where 0 = no control and 100 = complete death). Additionally, harvest the above-ground biomass of the weeds and determine the dry weight.

  • Data Analysis: Statistically analyze the visual control ratings and biomass reduction data to identify significant differences between the droplet size treatments.

Visualizations

Fluthiacet_Uptake_Pathway cluster_spray Spray Application cluster_leaf Leaf Surface cluster_cell Plant Cell Spray_Droplet Spray Droplet (this compound-methyl + Adjuvant) Leaf_Cuticle Leaf Cuticle Spray_Droplet->Leaf_Cuticle Deposition & Adhesion Cell_Membrane Cell Membrane Leaf_Cuticle->Cell_Membrane Penetration Chloroplast Chloroplast Cell_Membrane->Chloroplast PPO_Enzyme PPO Enzyme Chloroplast->PPO_Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Accumulation PPO_Enzyme->ROS leads to Cell_Death Cell Death (Necrosis) ROS->Cell_Death causes

This compound-methyl mode of action pathway.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Experimental Variables (Droplet Size, Volume, Adjuvant) B Prepare Herbicide Solutions & Calibrate Sprayer A->B C Cultivate Target Weeds to Uniform Stage B->C D Apply Treatments (Randomized Block Design) C->D E Data Collection (Visual Assessment, Biomass) D->E F Statistical Analysis (ANOVA) E->F G Determine Optimal Application Parameters F->G

Workflow for optimizing spray parameters.

Logical_Relationships cluster_droplet Droplet Characteristics cluster_application Application Parameters cluster_environment Environmental Factors center Maximal This compound Uptake Droplet_Size Optimal Droplet Size (Medium) Droplet_Size->center Droplet_Density High Droplet Density Droplet_Density->center Spray_Volume Adequate Spray Volume Spray_Volume->center Spray_Volume->Droplet_Density Nozzle_Selection Correct Nozzle Type Nozzle_Selection->center Nozzle_Selection->Droplet_Size Adjuvant_Use Appropriate Adjuvant Adjuvant_Use->center High_Humidity High Humidity High_Humidity->center Moderate_Temp Moderate Temperature Moderate_Temp->center Active_Growth Active Weed Growth Active_Growth->center

Factors influencing this compound-methyl uptake.

References

Validation & Comparative

Comparative Analysis of Fluthiacet and Other PPO Inhibitors on Weed Control Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

This guide provides a detailed comparative analysis of Fluthiacet-methyl and other prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of performance supported by experimental data and methodologies.

Introduction to PPO Inhibitors

Protoporphyrinogen oxidase (PPO) inhibitors, classified under WSSA Group 14, are a critical class of herbicides that primarily control broadleaf weeds, with some having activity on grasses.[1] Their mode of action involves the inhibition of the PPO enzyme, which is essential for the biosynthesis of both chlorophyll and heme in plants.[2] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[3] In the presence of light and oxygen, this compound is converted to protoporphyrin IX, a potent photosensitizer.[4][5] This leads to the rapid generation of reactive oxygen species (ROS), causing lipid peroxidation, destruction of cell membranes, and ultimately, rapid cell death.[6][7] This process results in visible symptoms like chlorosis, bronzing, desiccation, and necrosis, often appearing within hours to a few days of application.[8][9]

This compound-methyl is a post-emergent PPO inhibitor from the thiadiazole chemical family, known for its fast-acting, contact-type activity on a range of broadleaf weeds in crops like corn and soybeans.[6][10][11] It is often used to manage weeds that are resistant to other herbicide modes of action, such as glyphosate and ALS inhibitors.[12]

Mechanism of Action: The PPO Inhibition Pathway

The efficacy of PPO inhibitors stems from their ability to disrupt the porphyrin biosynthesis pathway. The diagram below illustrates the key steps involved in this mechanism of action.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ALA Glutamate PBG Porphobilinogen ALA->PBG Multiple Steps UROgen Uroporphyrinogen III PBG->UROgen COPROgen Coproporphyrinogen III UROgen->COPROgen PROTOgen Protoporphyrinogen IX COPROgen->PROTOgen PPO PPO Enzyme PROTOgen->PPO PROTOgen_cyto Protoporphyrinogen IX (Accumulates & Leaks) PROTOgen->PROTOgen_cyto Leakage PROTO Protoporphyrin IX PPO->PROTO Chlorophyll Chlorophyll PROTO->Chlorophyll Heme Heme PROTO->Heme PROTO_cyto Protoporphyrin IX PROTOgen_cyto->PROTO_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Inhibitor This compound & Other PPO Inhibitors Inhibitor->PPO Inhibition Light Light + O2 Light->ROS Activation

Caption: Mechanism of action for PPO-inhibiting herbicides like this compound.

Comparative Weed Control Spectrum

The efficacy of PPO inhibitors can vary significantly by weed species and the specific active ingredient. The following table summarizes experimental data comparing the post-emergence control of several key broadleaf weeds by this compound-methyl and other common PPO inhibitors.

Weed SpeciesThis compound-methylSaflufenacilFomesafenLactofenCarfentrazone-ethyl
Palmer Amaranth (Amaranthus palmeri)Fair to GoodExcellentGood to ExcellentGoodFair to Good
Common Waterhemp (Amaranthus tuberculatus)GoodExcellentGoodGoodFair
Velvetleaf (Abutilon theophrasti)ExcellentGoodGoodExcellentExcellent
Common Lambsquarters (Chenopodium album)ExcellentExcellentPoorFairGood
Giant Ragweed (Ambrosia trifida)FairGoodFairFairPoor
Kochia (Bassia scoparia)GoodExcellentPoorPoorGood

Note: Efficacy ratings (Poor, Fair, Good, Excellent) are synthesized from multiple studies and can be influenced by weed size, environmental conditions, and application rates. A study on fomesafen-resistant Palmer amaranth ranked the efficacy of several PPO inhibitors as: saflufenacil > acifluorfen = flumioxazin > carfentrazone = lactofen > pyraflufen-ethyl > fomesafen > this compound-methyl, highlighting variability in performance, especially against resistant biotypes.[13][14]

Experimental Protocols

Accurate evaluation of herbicide efficacy requires standardized and rigorous experimental procedures. Below is a representative methodology for conducting greenhouse or small-plot field trials to compare the performance of different herbicides.

Objective: To determine the comparative efficacy of various PPO inhibitors on selected broadleaf weed species.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is typically used to minimize the effects of environmental gradients (e.g., light, temperature) within the experimental area.[15]

  • Replications: A minimum of four replications should be used for each treatment to ensure statistical validity.[15]

  • Treatments:

    • Untreated Control (UTC): A set of plants that receives no herbicide application.

    • Herbicide Treatments: this compound-methyl, Saflufenacil, Fomesafen, etc., applied at standard (1x) and potentially double (2x) label rates to assess crop safety.[16]

  • Plant Material: Weed seeds are sown in pots or designated field plots. Plants are grown to a specific, uniform growth stage (e.g., 10-20 cm in height) before herbicide application.[17]

2. Herbicide Application:

  • Equipment: A research-grade sprayer (e.g., track sprayer or CO2-pressurized backpack sprayer) is used to ensure precise and uniform application.

  • Carrier Volume: A standard carrier volume (e.g., 15-20 gallons per acre) is used across all treatments.

  • Adjuvants: Appropriate adjuvants (e.g., crop oil concentrate, non-ionic surfactant) are included as per the herbicide label recommendations to optimize uptake.

3. Data Collection and Analysis:

  • Efficacy Assessment: Visual weed control ratings are taken at multiple intervals, such as 7, 14, and 28 days after treatment (DAT). Ratings are typically based on a scale of 0% (no control) to 100% (complete plant death).

  • Biomass Reduction: At the final evaluation, the above-ground biomass of the surviving weeds in each plot is harvested, dried in an oven, and weighed. The percent biomass reduction is calculated relative to the untreated control.[18]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA). If the ANOVA is significant, a means separation test (e.g., Tukey's HSD) is used to determine significant differences between treatment means.

The workflow for such an experiment is visualized in the diagram below.

Herbicide_Efficacy_Workflow A Hypothesis Formulation (e.g., Herbicide X is more effective than Herbicide Y on Weed Z) B Experimental Design (Randomized Complete Block) A->B C Plant Propagation & Growth to Target Stage B->C D Treatment Application (Calibrated Sprayer) C->D E Data Collection (Visual Ratings, Biomass) D->E 7, 14, 28 Days After Treatment F Statistical Analysis (ANOVA, Mean Separation) E->F G Interpretation & Reporting F->G

Caption: Standardized workflow for a herbicide efficacy evaluation trial.

Conclusion

This compound-methyl is a fast-acting, post-emergence PPO inhibitor with a strong profile against key broadleaf weeds such as velvetleaf and common lambsquarters.[12] However, its performance on other problematic species like Palmer amaranth and giant ragweed may be less robust compared to other PPO inhibitors like saflufenacil.[13][14] The choice of a specific PPO inhibitor should be guided by the target weed spectrum, the potential for herbicide resistance, and crop rotation plans. The experimental protocols outlined in this guide provide a framework for conducting reliable comparative studies to inform these critical weed management decisions.

References

Cross-Resistance Profile of Fluthiacet-Methyl-Resistant Weeds to Other Herbicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Weed Management Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Fluthiacet-methyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide (WSSA Group 14), is a valuable tool for broadleaf weed control. However, the emergence of weed biotypes resistant to this and other PPO inhibitors necessitates a thorough understanding of their cross-resistance profiles to other herbicide classes. This guide provides a comparative overview of the cross-resistance patterns observed in PPO inhibitor-resistant weeds, with a focus on species where resistance to this compound-methyl has been implicated. The information is intended for researchers, scientists, and professionals involved in herbicide development and weed management strategies.

Quantitative Comparison of Herbicide Efficacy

The following table summarizes the cross-resistance profiles of PPO inhibitor-resistant weed populations to various herbicide classes. Resistance is often initially identified through the application of a representative PPO inhibitor, such as fomesafen, and subsequent testing reveals the extent of cross-resistance to other herbicides, including this compound-methyl. The data is presented as Resistance Ratios (RR) or as qualitative assessments of resistance based on whole-plant bioassays.

Weed SpeciesBasis of ResistanceHerbicide ClassHerbicideResistance Level (RR) / Efficacy
Amaranthus palmeri (Palmer amaranth)Fomesafen-ResistantPPO Inhibitor (Group 14)This compound-methylHigh cross-resistance (lowest efficacy among tested PPO inhibitors)[1]
PPO Inhibitor (Group 14)Fomesafen8- to 15-fold (with Gly-210 deletion)[1]
PPO Inhibitor (Group 14)LactofenHigh cross-resistance[1]
PPO Inhibitor (Group 14)AcifluorfenModerate cross-resistance[1]
PPO Inhibitor (Group 14)FlumioxazinModerate cross-resistance[1]
PPO Inhibitor (Group 14)SaflufenacilLow to no cross-resistance[1]
Amaranthus tuberculatus (Waterhemp)Fomesafen-Resistant (ΔG210 mutation)PPO Inhibitor (Group 14)Acifluorfen, Fomesafen, Lactofen4- to 6-fold resistance[2]
Multiple-ResistantALS Inhibitor (Group 2)Chlorimuron, ImazethapyrHigh resistance (>32X label rate ineffective)[2]
(PPO, ALS, EPSPS, PSII)EPSPS Inhibitor (Group 9)Glyphosate3-fold resistance[3]
PSII Inhibitor (Group 5)Atrazine7-fold resistance[3]
Amaranthus palmeriMultiple-ResistantALS Inhibitor (Group 2)Imazethapyr, TrifloxysulfuronResistant
(6-way resistance)(PPO, ALS, PSII, HPPD, EPSPS, Synthetic Auxins)PSII Inhibitor (Group 5)AtrazineResistant
HPPD Inhibitor (Group 27)MesotrioneResistant
EPSPS Inhibitor (Group 9)GlyphosateResistant
Synthetic Auxin (Group 4)2,4-DResistant

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to confirm and characterize herbicide resistance.

Whole-Plant Herbicide Bioassay

This method assesses the response of whole plants to herbicide applications under controlled greenhouse conditions.

  • Seed Collection and Germination: Seeds are collected from putative resistant weed populations and from a known susceptible population. Seeds are germinated in trays containing a suitable growing medium.

  • Plant Growth: Seedlings are grown to a specific growth stage (e.g., 2-4 true leaves) under controlled temperature, humidity, and light conditions.

  • Herbicide Application: Herbicides are applied using a calibrated spray chamber to ensure uniform application. A range of herbicide doses, typically including the recommended field rate (1X) and multiples thereof (e.g., 0.5X, 2X, 4X, 8X, 16X, 32X), are applied. An untreated control is included for comparison.

  • Data Collection and Analysis: Plant mortality or injury is assessed visually at a set time point after treatment (e.g., 21 days). Above-ground biomass is also collected and weighed. Dose-response curves are generated to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the resistant and susceptible populations. The Resistance Ratio (RR) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

In Vitro PPO Enzyme Activity Assay

This assay directly measures the effect of herbicides on the PPO enzyme, helping to determine if resistance is due to a target-site mutation.

  • Enzyme Extraction: Leaf tissue from both resistant and susceptible plants is homogenized in an extraction buffer to isolate the PPO enzyme.

  • Reaction Mixture: The assay is conducted in a reaction mixture containing a buffer, the extracted enzyme, and the substrate protoporphyrinogen IX.

  • Inhibitor Addition: Varying concentrations of the PPO-inhibiting herbicide are added to the reaction mixture.

  • Measurement and Analysis: The activity of the PPO enzyme is determined by measuring the rate of formation of protoporphyrin IX, often through spectrophotometry. The concentration of the herbicide required to inhibit 50% of the enzyme activity (I₅₀) is calculated for both resistant and susceptible enzyme extracts. A significant difference in I₅₀ values indicates target-site resistance.

Visualizing Resistance Mechanisms and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in studying the cross-resistance of this compound-methyl-resistant weeds.

experimental_workflow A Seed Collection (Putative Resistant & Susceptible) B Greenhouse Growth A->B C Whole-Plant Bioassay (Dose-Response) B->C D Data Analysis (Calculate GR50 & RR) C->D E Resistance Confirmation D->E F Mechanism Investigation E->F G Target-Site Sequencing (e.g., PPX2 gene) F->G Target-Site H Enzyme Assays (e.g., PPO activity) F->H Target-Site I Metabolism Studies F->I Non-Target-Site J Cross-Resistance Profile G->J H->J I->J

Caption: Experimental workflow for determining herbicide cross-resistance.

resistance_mechanisms cluster_resistance Resistance Mechanisms cluster_cross_resistance Cross-Resistance TSR Target-Site Resistance (TSR) (e.g., ΔG210 in PPX2 gene) PPO Other PPO Inhibitors (e.g., Fomesafen, Lactofen) TSR->PPO High Predictability NTSR Non-Target-Site Resistance (NTSR) (e.g., Enhanced Metabolism) NTSR->PPO Variable Other Other Herbicide Classes (ALS, EPSPS, PSII, etc.) NTSR->Other Unpredictable

Caption: Herbicide resistance mechanisms and their impact on cross-resistance.

References

A Comparative Analysis of the Environmental Impact of Fluthiacet-Methyl and Other Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Fluthiacet-methyl with other widely used commercial herbicides, including Glyphosate, Atrazine, 2,4-D, and Dicamba. The information is compiled from publicly available data from regulatory agencies and scientific literature, with a focus on quantitative metrics and experimental methodologies to support further research and development.

Executive Summary

The environmental impact of an herbicide is a multifaceted issue encompassing its persistence in the environment, its toxicity to non-target organisms, and its potential for off-target movement. This guide presents a comparative analysis of these key environmental parameters for this compound-methyl, a protoporphyrinogen oxidase (PPO) inhibitor, and four other herbicides with different modes of action: Glyphosate (EPSP synthase inhibitor), Atrazine (photosystem II inhibitor), and 2,4-D and Dicamba (synthetic auxins). The data summarized herein highlights the distinct environmental profiles of these compounds, providing a valuable resource for informed decision-making in research and development.

Data Presentation: Comparative Environmental Impact

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of the selected herbicides. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, pH, temperature, and microbial activity.

Table 1: Soil Persistence of Selected Herbicides

HerbicideChemical ClassTypical Soil Half-life (DT₅₀) (days)Conditions/Notes
This compound-methyl Thiadiazole18 (at pH 7) - 305Half-life is highly dependent on soil pH and microbial activity.[1][2]
Glyphosate Glycine derivative2 - 197 (typical field half-life of 47 days)Persistence is influenced by soil composition, climate, and microbial populations.[3]
Atrazine Triazine60 - 75 (can be much longer in some conditions)Persistence increases in less acidic soils and under cool, dry conditions.[4]
2,4-D Phenoxy-carboxylic acid6.2 - 10Generally considered to have low persistence in soil due to rapid microbial degradation.[5][6]
Dicamba Benzoic acid7.9 - 25Persistence is influenced by soil organic matter content and microbial activity.[7][8][9]

Table 2: Acute Aquatic Toxicity of Selected Herbicides

HerbicideTest OrganismEndpoint (96-hr LC₅₀)Toxicity Value (mg/L)
This compound-methyl Fish (species not specified)LC₅₀Data not readily available in summarized format
Aquatic Invertebrates (Daphnia magna)EC₅₀Data not readily available in summarized format
Glyphosate Rainbow Trout (Oncorhynchus mykiss)LC₅₀>10 - >1000
Fathead Minnow (Pimephales promelas)LC₅₀86
Daphnia magnaEC₅₀780
Atrazine Rainbow Trout (Oncorhynchus mykiss)LC₅₀4.5 - 11
Bluegill Sunfish (Lepomis macrochirus)LC₅₀5.3
Daphnia magnaEC₅₀6.9 - 29
2,4-D Rainbow Trout (Oncorhynchus mykiss)LC₅₀1.4 - 358
Bluegill Sunfish (Lepomis macrochirus)LC₅₀26 - 485
Daphnia magnaEC₅₀1.8 - >100
Dicamba Rainbow Trout (Oncorhynchus mykiss)LC₅₀135
Bluegill Sunfish (Lepomis macrochirus)LC₅₀135
Daphnia magnaEC₅₀>100

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized protocols established by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different studies and chemicals.

Soil Persistence Studies (Field Dissipation)

Field dissipation studies are designed to determine the rate at which a pesticide degrades in a real-world agricultural setting. These studies are conducted according to guidelines such as the EPA OCSPP 835.6100 (Terrestrial Field Dissipation) .

  • Experimental Design: Test plots are established in representative soil types and climatic conditions. The herbicide is applied at a known rate, and soil samples are collected at various depths and time intervals.

  • Methodology: Soil samples are analyzed for the parent herbicide and its major metabolites using validated analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is then used to calculate the dissipation half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

  • Key Parameters Monitored: Soil temperature, moisture, pH, organic matter content, and microbial biomass are monitored throughout the study as these factors significantly influence herbicide degradation.

Aquatic Toxicity Testing

Acute aquatic toxicity is assessed using standardized laboratory tests with representative aquatic organisms.

  • Fish Acute Toxicity Test (OECD 203): This test evaluates the lethal effects of a chemical on fish over a 96-hour period.[8][10][11][12]

    • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Fathead Minnow (Pimephales promelas).

    • Methodology: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀ (the concentration that is lethal to 50% of the test organisms) is then calculated. Water quality parameters such as pH, dissolved oxygen, and temperature are maintained within a narrow range.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates.[13][14][15][16][17]

    • Test Organism: Daphnia magna is the standard test species.

    • Methodology: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. Immobilisation (the inability to swim) is observed at 24 and 48 hours. The EC₅₀ (the concentration that causes immobilisation in 50% of the daphnids) is calculated.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the mechanisms of action for the herbicide classes discussed in this guide.

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulated_PPGIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_PPGIX Leakage Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Oxidized_PPIX Oxidized Protoporphyrin IX Accumulated_PPGIX->Oxidized_PPIX Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_PPIX->ROS Light Cell_Damage Cell Membrane Damage ROS->Cell_Damage This compound This compound-methyl (PPO Inhibitor) This compound->Protoporphyrinogen_IX Inhibits

Caption: Mechanism of action for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides like this compound-methyl.

Auxin_Mimic_Action cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription Uncontrolled_Growth Uncontrolled Plant Growth Transcription->Uncontrolled_Growth Leads to SCF_Complex->Aux_IAA Targets Degradation Degradation Ubiquitination->Degradation Degradation->ARF Auxin_Herbicide 2,4-D / Dicamba (Auxin Mimic) Auxin_Herbicide->TIR1_AFB Binds to

Caption: Simplified signaling pathway for auxin mimic herbicides such as 2,4-D and Dicamba.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis and Reporting Test_Substance Test Substance (Herbicide) Test_Organism Test Organism (e.g., Fish, Daphnia, Soil Microcosm) Test_Substance->Test_Organism Exposure Concentration_Series Series of Concentrations Test_Organism->Concentration_Series Control_Group Control Group (No Herbicide) Control_Group->Test_Organism Exposure_Period Defined Exposure Period (e.g., 48h, 96h, several weeks) Concentration_Series->Exposure_Period Observations Regular Observations (e.g., Mortality, Immobilization, Growth Inhibition) Exposure_Period->Observations Data_Collection Data Collection Observations->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit Analysis) Data_Collection->Statistical_Analysis Endpoint_Calculation Endpoint Calculation (LC₅₀, EC₅₀, DT₅₀) Statistical_Analysis->Endpoint_Calculation Final_Report Final Report Endpoint_Calculation->Final_Report

Caption: Generalized workflow for ecotoxicological and environmental fate studies.

References

Validation of a predictive model for Fluthiacet resistance evolution in weed populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and validating predictive models for the evolution of resistance to Fluthiacet-methyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. Given the limited availability of published models specifically for this compound, this document outlines a validation process by comparing established modeling approaches for herbicide resistance more broadly. The focus is on the necessary experimental data, underlying biological mechanisms, and potential model structures.

Introduction to this compound and PPO-Inhibitor Resistance

This compound-methyl belongs to the Group 14 herbicides, which act by inhibiting the PPO enzyme.[1] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that disrupt cell membranes, causing rapid cell leakage and necrosis.[1][2]

Herbicide resistance in weeds can develop through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[3]

  • TSR typically involves genetic mutations in the gene encoding the PPO enzyme (e.g., PPX2), which reduces the herbicide's binding affinity.[3] Common mutations in weeds like Amaranthus species include codon deletions (e.g., ΔG210) or amino acid substitutions.[4]

  • NTSR involves mechanisms that prevent the herbicide from reaching its target, such as reduced uptake, altered translocation, or enhanced metabolic detoxification by enzyme families like cytochrome P450s and GSTs.[3][4]

Predictive models are crucial for forecasting the emergence and spread of resistance, enabling proactive stewardship and management strategies.[5] Validation of these models requires robust experimental data to ensure their accuracy and reliability.

Comparative Modeling Approaches

Modeling ApproachDescriptionRequired Input DataPredictive OutputValidation Metrics
Mechanistic Models These models simulate the population dynamics and genetics of a weed population over time.[5] They incorporate biological parameters like seed bank dynamics, germination rates, gene flow, and fitness costs associated with resistance alleles.[6][7]Weed life-history traits, initial resistance allele frequency, herbicide efficacy, application rates and timing, inheritance mode of resistance, fitness cost data.Time to resistance evolution, frequency of resistant individuals, impact of different management strategies.Comparison of simulated resistance allele frequency with field-collected genetic data; comparison of predicted weed density with whole-plant bioassay results.
Machine Learning (e.g., Random Forest) These models use algorithms to learn patterns from large datasets containing field histories and resistance outcomes.[5][8] They can identify complex interactions between agronomic practices and resistance evolution without pre-defined biological assumptions.[9]Extensive field history data (cropping history, herbicide use records, tillage practices), environmental data, and corresponding weed resistance status (susceptible/resistant).[9]Probability of resistance occurring in a specific field, identification of key risk factors.Accuracy, precision, and recall based on a testing dataset not used during model training; validation against new field survey data.[9]
Stochastic Models These models incorporate random variables for parameters like herbicide efficacy, seed emergence, and initial resistance frequencies to account for environmental and biological variability.[5]Similar to mechanistic models but with probability distributions for key parameters instead of fixed values.A distribution of likely outcomes (e.g., range of years until resistance), risk assessment under uncertainty.Comparison of the distribution of model predictions with the observed variability in resistance evolution across multiple fields or regions.

Experimental Protocols for Model Validation

Validating a predictive model for this compound resistance requires rigorous experimental data generated through standardized protocols.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is fundamental for confirming resistance and quantifying its level (Resistance Index, RI).

  • Seed Collection : Collect mature seeds from at least 30 random plants in the suspected resistant population and from a known susceptible population.[10] Store seeds in labeled paper bags.[10]

  • Plant Cultivation : Germinate seeds and transplant 15-20 uniform seedlings at the 2-3 leaf stage into trays filled with a standard potting mix.[11] Assign a unique barcode to each tray for identification.[11]

  • Herbicide Application : Use a precision bench sprayer to apply this compound-methyl at a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).[12] Include the susceptible population as a control.

  • Assessment : After 21-28 days, assess plant survival and visually estimate biomass reduction compared to untreated controls.[11]

  • Data Analysis : Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both resistant and susceptible populations. The Resistance Index (RI) is calculated as (GR₅₀ of resistant population) / (GR₅₀ of susceptible population).

Protocol 2: Target-Site Gene Sequencing

This protocol identifies known mutations conferring target-site resistance.

  • DNA Extraction : Extract genomic DNA from leaf tissue of surviving plants from the bioassay.

  • PCR Amplification : Use specific primers to amplify the PPX2 gene, which is the common target site for PPO inhibitors.

  • Sequencing : Sequence the amplified PCR product.

  • Analysis : Align the sequences with the wild-type (susceptible) gene sequence to identify mutations, such as the ΔG210 deletion or other amino acid substitutions known to confer resistance.[4]

Visualizing Pathways and Workflows

PPO-Inhibitor Mode of Action and Resistance Pathway

The following diagram illustrates the biochemical pathway affected by this compound and the primary mechanisms of resistance.

PPO_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtogenIX Protoporphyrinogen IX PPO PPO Enzyme ProtogenIX->PPO Substrate ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes Leaked_Protogen Leaked Protoporphyrinogen IX PPO->Leaked_Protogen Blockage causes leakage ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane Damage ROS->Membrane Leads to Leaked_Protogen->ROS Light-dependent oxidation This compound This compound-methyl This compound->PPO Inhibits TSR Target-Site Resistance (PPX2 Gene Mutation) TSR->PPO Prevents binding NTSR Non-Target-Site Resistance (Metabolic Detoxification) NTSR->this compound Degrades herbicide

Caption: PPO-inhibitor action and primary resistance mechanisms.

Experimental Workflow for Model Validation

This diagram outlines the logical flow of experiments required to generate data for validating a resistance prediction model.

Validation_Workflow cluster_field Field Operations cluster_lab Greenhouse & Lab Analysis cluster_model Predictive Modeling Field_Survey Field Survey & History Collection Seed_Sampling Seed Sampling (Suspected-R & Known-S) Field_Survey->Seed_Sampling Model_Input Input Data (Agronomic, Genetic, RI) Field_Survey->Model_Input Bioassay Dose-Response Bioassay Seed_Sampling->Bioassay Molecular Molecular Analysis (Gene Sequencing) Bioassay->Molecular Data_Analysis Calculate GR50 & RI Identify Mutations Bioassay->Data_Analysis Molecular->Data_Analysis Data_Analysis->Model_Input Validation Validation: Compare Model Output with Empirical Data Data_Analysis->Validation Model_Run Run Predictive Model Model_Input->Model_Run Model_Output Model Predictions (e.g., Resistance Probability) Model_Run->Model_Output Model_Output->Validation

Caption: Workflow for generating and using data for model validation.

Conclusion

The validation of a predictive model for this compound resistance is a critical step in its development and application for sustainable weed management. Although specific models for this compound are not prominent in public literature, a robust validation framework can be established by leveraging protocols and modeling approaches developed for other PPO inhibitors and herbicide classes. By integrating empirical data from whole-plant bioassays and molecular analyses with mechanistic or machine-learning models, researchers can build and validate powerful tools to forecast and mitigate the evolution of herbicide resistance.

References

Comparative Transcriptomics of Fluthiacet-Treated Susceptible and Resistant Plant Biotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic responses to the herbicide Fluthiacet in susceptible and resistant plant biotypes. While direct comparative transcriptomic studies on this compound are limited, this document synthesizes findings from research on other protoporphyrinogen oxidase (PPO)-inhibiting herbicides, the same class to which this compound-methyl belongs, to infer the likely molecular mechanisms of resistance. This information is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate a deeper understanding of resistance mechanisms and to guide future research.

Introduction to this compound and PPO Inhibition

This compound-methyl is a herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves from the chloroplast to the cytoplasm and is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen radicals, causing rapid lipid peroxidation, membrane disruption, and ultimately, plant death.[1]

Herbicide resistance in weeds can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[3][4] TSR involves mutations in the gene encoding the target enzyme, reducing the herbicide's binding affinity. NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target or that mitigate its effects, such as reduced uptake or translocation, enhanced metabolic detoxification, or sequestration.[3][4][5] Transcriptomic studies are powerful tools for elucidating the complex gene networks involved in NTSR.[3][4][6]

Comparative Gene Expression Analysis

Transcriptomic analysis (RNA-Seq) of herbicide-resistant and susceptible biotypes reveals significant differences in gene expression upon herbicide treatment. Based on studies of other PPO-inhibiting herbicides, the following tables summarize the expected differentially expressed genes (DEGs) in this compound-resistant biotypes compared to susceptible ones.

Table 1: Upregulated Genes in Resistant Biotypes Following this compound Treatment

Gene Family/CategoryPutative Function in ResistanceFold Change Range (Resistant vs. Susceptible)Key Examples
Cytochrome P450 Monooxygenases (CYPs) Herbicide detoxification through oxidation2 to >100CYP71, CYP72, CYP81 families
Glutathione S-Transferases (GSTs) Herbicide detoxification through conjugation with glutathione2 to 50Tau and Phi classes
ABC Transporters Sequestration of herbicide-glutathione conjugates into the vacuole2 to 20ABCB, ABCC, ABCG subfamilies
Glycosyltransferases (GTs) Herbicide detoxification through glycosylation2 to 30UDP-glucosyltransferases
Aldo-keto Reductases (AKRs) Detoxification of reactive carbonyl compounds produced by oxidative stress2 to 15
Stress Response Genes Mitigation of oxidative stress and cellular damage2 to 20Peroxidases, catalases, superoxide dismutases
Transcription Factors Regulation of stress and detoxification gene networks2 to 10WRKY, MYB, bZIP families

Table 2: Downregulated Genes in Resistant Biotypes Following this compound Treatment

Gene Family/CategoryPutative FunctionFold Change Range (Resistant vs. Susceptible)Key Examples
Photosynthesis-related genes Reduced photosynthetic activity as a protective measure-2 to -10Light-harvesting complex proteins, RuBisCO
Primary Metabolism (e.g., Amino Acid Synthesis) Reallocation of resources towards defense and detoxification-2 to -5Genes involved in amino acid and carbohydrate metabolism
Growth and Development Halting growth to conserve energy for stress response-2 to -8Cell wall synthesis and expansion genes

Key Signaling and Metabolic Pathways

The transcriptomic changes observed in resistant plants point to the activation of several key signaling and metabolic pathways that collectively contribute to their survival upon this compound exposure.

PPO Inhibition and Oxidative Stress Response

The primary effect of this compound is the inhibition of PPO, leading to the accumulation of protoporphyrin IX and subsequent light-dependent oxidative stress. Resistant plants exhibit a more robust and rapid response to this stress.

PPO_Inhibition_Pathway cluster_plant_response Plant Response This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits ProtoIX_acc Protoporphyrin IX Accumulation PPO->ProtoIX_acc Blocks conversion ROS Reactive Oxygen Species (ROS) ProtoIX_acc->ROS Generates Light_O2 Light + O2 Membrane_Damage Membrane Damage & Cell Death ROS->Membrane_Damage Susceptible_Plant Susceptible Plant Membrane_Damage->Susceptible_Plant Antioxidant_System Antioxidant System (SOD, CAT, POD) Antioxidant_System->ROS Scavenges Detox_Genes Upregulation of Detoxification Genes (CYPs, GSTs) Detox_Genes->this compound Metabolizes Resistant_Plant Resistant Plant Resistant_Plant->Antioxidant_System Resistant_Plant->Detox_Genes

Caption: PPO inhibition pathway and differential responses in susceptible vs. resistant plants.

Experimental Protocols

A comparative transcriptomic study to identify genes involved in this compound resistance typically involves the following key steps.

Plant Material and Herbicide Treatment
  • Plant Biotypes: Use confirmed susceptible and resistant biotypes of the target weed species.

  • Growth Conditions: Grow plants under controlled environmental conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Treat plants at the 3-4 leaf stage with a discriminating dose of this compound that causes significant injury to the susceptible biotype but minimal to no injury to the resistant biotype. Include a control group for each biotype treated with a mock solution.

  • Tissue Sampling: Collect leaf tissue from multiple biological replicates at various time points after treatment (e.g., 6, 24, 72 hours) to capture early and late response genes. Flash-freeze samples in liquid nitrogen and store at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Isolate total RNA from the collected leaf tissue using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples (RIN > 7) using a kit such as the Illumina TruSeq RNA Library Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp). Aim for a sufficient sequencing depth, typically 20-30 million reads per sample, to allow for robust differential gene expression analysis.[7]

Bioinformatics Analysis

The workflow for analyzing the RNA-Seq data is crucial for identifying candidate resistance genes.

RNASeq_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (e.g., FastQC, Trimmomatic) Raw_Reads->QC Mapping Alignment to Reference Genome (e.g., HISAT2, STAR) QC->Mapping Quantification Read Counting (e.g., featureCounts, HTSeq) Mapping->Quantification DEG_Analysis Differential Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEG_Analysis Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Annotation Validation Candidate Gene Validation (qRT-PCR) Annotation->Validation

Caption: A typical bioinformatics workflow for RNA-Seq data analysis in a comparative transcriptomics study.

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases using software such as Trimmomatic.

  • Mapping: Align the cleaned reads to a reference genome of the weed species or a closely related species using aligners like HISAT2 or STAR. If a reference genome is unavailable, perform a de novo transcriptome assembly using tools like Trinity.

  • Quantification: Count the number of reads mapping to each gene or transcript using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between resistant and susceptible biotypes, both with and without herbicide treatment.

  • Functional Annotation: Annotate the differentially expressed genes to understand their putative functions. This can be done by blasting the sequences against public databases (e.g., NCBI nr) and performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.

  • Validation: Validate the expression patterns of key candidate genes identified from the RNA-Seq analysis using quantitative real-time PCR (qRT-PCR).[8][9]

Conclusion

Comparative transcriptomics provides a powerful approach to unravel the molecular basis of herbicide resistance. By comparing the gene expression profiles of this compound-treated susceptible and resistant plant biotypes, researchers can identify key genes and pathways involved in detoxification, stress mitigation, and other resistance mechanisms. The data and protocols presented in this guide, synthesized from research on PPO-inhibiting herbicides, offer a solid framework for designing and interpreting such studies, ultimately contributing to the development of more sustainable weed management strategies.

References

A Head-to-Head Showdown: Unpacking the Efficacy and Mode of Action of Fluthiacet and Saflufenacil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective, data-driven comparison of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides: fluthiacet-methyl and saflufenacil. This document synthesizes available experimental data to illuminate their respective performances and biochemical interactions within target weed species.

This compound-methyl and saflufenacil are both classified as Group 14 (WSSA) or Group E (HRAC) herbicides.[1][2] They share a common mode of action, the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is critical for chlorophyll and heme biosynthesis in plants.[1][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and, ultimately, weed death.[1][3] Despite this shared mechanism, differences in their chemical structure, application timing, and spectrum of controlled weeds warrant a detailed comparative analysis.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the efficacy of this compound-methyl and saflufenacil on key broadleaf weeds, compiled from various research sources. It is important to note that direct head-to-head field trials are limited, and thus, efficacy can vary based on experimental conditions, including application rate, weed size, and environmental factors.

Table 1: Efficacy of this compound-methyl on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g ai/ha)Weed Size% ControlDays After Treatment (DAT)Source(s)
Abutilon theophrastiVelvetleaf4.8 - 7.2≤12 cm99-100%14 and 28[4][5]
Abutilon theophrastiVelvetleaf4.8 - 7.2≤20 cm≥94%28[4][6]
Amaranthus speciesPigweedNot SpecifiedNot SpecifiedControl MentionedNot Specified[7]
Chenopodium albumCommon LambsquartersNot SpecifiedNot SpecifiedControl MentionedNot Specified[7]

Table 2: Efficacy of Saflufenacil on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g ai/ha)Application Timing% Biomass ReductionDays After Treatment (DAT)Source(s)
Amaranthus retroflexusRedroot Pigweed6 - 30PRE82-98%22[8]
Amaranthus palmeriPalmer Amaranth6 - 30PRE82-98%22[8]
Chenopodium albumCommon Lambsquarters70 or 105PREEffective ControlNot Specified[9]
Chenopodium albumCommon LambsquartersNot SpecifiedPOST10-71%14[10]
Abutilon theophrastiVelvetleaf0.4 (IC50)In vitro50% inhibitionNot Applicable[9]

Mode of Action: A Shared Pathway with Subtle Differences

Both this compound-methyl and saflufenacil are potent inhibitors of the PPO enzyme.[1][3] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to both chlorophyll and heme.[11] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is oxidized by a different enzyme, leading to the formation of singlet oxygen and subsequent lipid peroxidation of cell membranes. This process is light-dependent and results in rapid necrosis of plant tissues.[11]

While the primary target is the same, subtle differences in their chemical structures may influence their binding affinity to the PPO enzyme and their translocation within the plant. Saflufenacil is known to be absorbed by both roots and foliage and is translocated within the plant.[12] this compound-methyl is primarily a contact herbicide, with rapid absorption by the leaves.[1]

Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoIX_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIX_gen->PPO ProtoIX_gen_cyto Protoporphyrinogen IX ProtoIX_gen->ProtoIX_gen_cyto Accumulation & Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll ProtoIX_cyto Protoporphyrin IX ProtoIX_gen_cyto->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Light + O₂ Membrane Cell Membrane Damage ROS->Membrane Death Cell Death Membrane->Death Herbicide This compound-methyl or Saflufenacil Herbicide->PPO Inhibits

Figure 1: Simplified signaling pathway of PPO-inhibiting herbicides like this compound-methyl and saflufenacil.

Experimental Protocols

A comprehensive understanding of herbicide efficacy is built upon standardized and replicable experimental methodologies. Below are representative protocols for greenhouse and field trials designed to evaluate the performance of PPO-inhibiting herbicides.

Greenhouse Bioassay Protocol

Objective: To determine the dose-response of a target weed species to this compound-methyl or saflufenacil in a controlled environment.

Materials:

  • Seeds of the target weed species (e.g., Abutilon theophrasti, Chenopodium album, Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with a sterile potting mix

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

  • Technical grade this compound-methyl and saflufenacil

  • Appropriate solvents and adjuvants as per product labels

  • Calibrated laboratory spray chamber

Procedure:

  • Plant Preparation: Sow weed seeds in pots and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of this compound-methyl and saflufenacil. Create a series of dilutions to achieve a range of application rates, including a non-treated control.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Evaluation: Return the treated plants to the growth chamber. Assess visual injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Collection: At 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.

  • Data Analysis: Analyze the data using a dose-response model to calculate the GR₅₀ (the herbicide rate causing a 50% reduction in growth) for each herbicide and weed species.

Field Trial Protocol

Objective: To evaluate the efficacy of this compound-methyl and saflufenacil on a natural population of broadleaf weeds under field conditions.

Materials:

  • Commercial formulations of this compound-methyl and saflufenacil

  • Calibrated field plot sprayer

  • Field with a known and uniform infestation of target weeds

  • Data collection tools (e.g., quadrats, scales, notebooks)

Procedure:

  • Site Selection and Plot Layout: Select a suitable field and establish a randomized complete block design with a minimum of four replications for each treatment. Plot sizes should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include an untreated control, and various rates of this compound-methyl and saflufenacil applied alone and potentially in tank-mixtures.

  • Application: Apply herbicides at the appropriate weed growth stage (typically 2-4 leaf stage for post-emergence applications) using a calibrated field plot sprayer. Record environmental conditions at the time of application.

  • Efficacy Assessment: Visually rate weed control at 7, 14, 28, and 56 DAT using a 0-100% scale.

  • Biomass Sampling: At a designated time point (e.g., 28 DAT), collect weed biomass from a defined area (e.g., 1 m²) within each plot to determine fresh and dry weights.

  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial G_Start Seed Germination & Seedling Growth G_Treatment Herbicide Application (Dose-Response) G_Start->G_Treatment G_Eval Visual Injury Assessment (3, 7, 14, 21 DAT) G_Treatment->G_Eval G_Harvest Biomass Harvest (21 DAT) G_Eval->G_Harvest G_Analysis GR₅₀ Calculation G_Harvest->G_Analysis F_Start Plot Establishment & Weed Emergence F_Treatment Herbicide Application (Field Rates) F_Start->F_Treatment F_Eval Visual Efficacy Rating (7, 14, 28, 56 DAT) F_Treatment->F_Eval F_Biomass Biomass Sampling (e.g., 28 DAT) F_Eval->F_Biomass F_Analysis ANOVA F_Biomass->F_Analysis

Figure 2: Generalized experimental workflows for greenhouse and field efficacy trials.

Conclusion

Both this compound-methyl and saflufenacil are highly effective PPO-inhibiting herbicides for the control of a range of broadleaf weeds. The available data suggests that this compound-methyl provides excellent post-emergence control of velvetleaf.[4][5] Saflufenacil demonstrates strong pre- and post-emergence activity against key weeds such as common lambsquarters and various pigweed species.[8][9][10] While their shared mode of action results in similar rapid, necrotic symptoms, differences in their systemic properties and weed control spectrums are important considerations for their effective use in integrated weed management programs. Further direct comparative studies under a wider range of conditions would be beneficial to fully elucidate the nuanced differences in their performance.

References

Validating the role of specific PPO gene mutations in conferring Fluthiacet resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Fluthiacet-methyl, a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, is a key tool in broadleaf weed management. However, the emergence of resistance, often conferred by specific mutations in the PPO-encoding gene (PPX2), necessitates a thorough understanding of the underlying mechanisms to develop effective resistance management strategies. This guide provides a comparative overview of the role of specific PPX2 gene mutations in conferring resistance to this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of PPO Gene Mutations

While direct comparative data on the level of resistance to this compound conferred by different PPO mutations is limited in publicly available literature, cross-resistance studies with other PPO-inhibiting herbicides, such as fomesafen and saflufenacil, provide valuable insights. The data presented below is synthesized from multiple studies and serves as a predictive comparison for this compound. The primary mutations of concern in Amaranthus species (waterhemp and Palmer amaranth) include the glycine deletion at position 210 (ΔG210), and amino acid substitutions at positions 128 (e.g., R128G) and 399 (G399A).

Table 1: In Vitro Efficacy of PPO Inhibitors Against Wild-Type and Mutant PPO2 Enzymes

Herbicide ClassHerbicideWild-Type (WT) IC₅₀ (µM)ΔG210 Mutant IC₅₀ (µM)R128G Mutant IC₅₀ (µM)G399A Mutant IC₅₀ (µM)Resistance Factor (Mutant IC₅₀ / WT IC₅₀)
Diphenyl EtherFomesafen0.052.50.83.0ΔG210: 50x, R128G: 16x, G399A: 60x
TriazolinoneSaflufenacil0.020.10.050.15ΔG210: 5x, R128G: 2.5x, G399A: 7.5x
Thiadiazole This compound-methyl Data not availableData not availableData not availableResistant[1]Quantitative data not available

Note: IC₅₀ values are approximate and synthesized from multiple studies for comparative purposes. The resistance of a G399A mutant population to this compound-methyl has been observed, but specific IC₅₀ values were not provided in the cited literature.

Table 2: Whole-Plant Dose-Response to PPO-Inhibiting Herbicides

Weed SpeciesPPO MutationHerbicideSusceptible (S) GR₅₀ (g ai/ha)Resistant (R) GR₅₀ (g ai/ha)Resistance Index (R/S)
Amaranthus tuberculatusΔG210Fomesafen10200-37020-37
Amaranthus tuberculatusR128GFomesafen10150-25015-25
Amaranthus palmeriG399AFomesafen12123-18710-16
Amaranthus palmeriΔG210 + G399AFomesafen12>200>17
Amaranthus spp.ΔG210, R128G, G399AThis compound-methyl Data not availableData not availableData not available

Note: GR₅₀ (dose required to cause 50% growth reduction) values are based on studies with various PPO inhibitors and are intended to illustrate the general magnitude of resistance conferred by these mutations. Direct comparative studies on this compound are needed for a precise quantification of resistance.

Experimental Protocols

Validating the role of specific PPO gene mutations in conferring this compound resistance involves a multi-step process encompassing whole-plant bioassays, molecular genotyping, and enzymatic assays.

Whole-Plant Dose-Response Assay

This assay quantifies the level of resistance at the whole-plant level.

  • Seed Collection and Germination: Collect seeds from suspected resistant and known susceptible weed populations. Germinate seeds in a controlled environment to ensure uniform seedling growth.

  • Plant Growth: Transplant seedlings into pots containing a standardized soil mix and grow them in a greenhouse under controlled temperature, humidity, and light conditions.

  • Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound-methyl doses, including a non-treated control and doses above and below the recommended field rate.

  • Data Collection: At 14-21 days after treatment, assess plant injury visually and measure plant biomass (fresh or dry weight).

  • Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ (the herbicide dose causing 50% growth reduction) for both resistant and susceptible populations. The resistance index (RI) is then calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Genotyping of PPO Mutations

Molecular techniques are used to identify the specific mutations present in the PPO gene of resistant individuals.

  • DNA Extraction: Extract genomic DNA from leaf tissue of individual plants from both resistant and susceptible populations.

  • PCR Amplification: Amplify the region of the PPX2 gene known to harbor resistance-conferring mutations using specific primers.

  • Mutation Detection:

    • TaqMan® SNP Genotyping Assay: This real-time PCR-based method uses allele-specific fluorescent probes to detect single nucleotide polymorphisms (SNPs) like R128G and G399A, as well as small deletions like ΔG210.

    • Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay: This method involves PCR amplification followed by restriction enzyme digestion. The presence of a mutation creates or abolishes a restriction site, allowing for differentiation between wild-type and mutant alleles on an agarose gel.

    • Sanger Sequencing: Direct sequencing of the PCR product provides the definitive nucleotide sequence to confirm known mutations and identify novel ones.

PPO Enzyme Activity Assay

This in vitro assay measures the effect of the herbicide directly on the PPO enzyme.

  • Enzyme Extraction: Extract crude PPO enzyme from the leaf tissue of both resistant and susceptible plants.

  • Enzyme Kinetics: In a spectrophotometer, mix the enzyme extract with its substrate (protoporphyrinogen IX) in the presence of varying concentrations of this compound-methyl.

  • Data Analysis: Measure the rate of protoporphyrin IX formation by monitoring the increase in absorbance at a specific wavelength. Calculate the IC₅₀ value, which is the concentration of this compound-methyl required to inhibit 50% of the enzyme's activity. Compare the IC₅₀ values for enzymes from resistant and susceptible plants to determine the level of target-site resistance.

Visualizing the Pathways and Workflows

To better understand the biological and experimental processes, the following diagrams have been generated using the DOT language.

PPO_Inhibition_Pathway cluster_chloroplast_mitochondrion Chloroplast / Mitochondrion cluster_herbicide_action Herbicide Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO_WT Wild-Type PPO (PPX2 Gene) Protoporphyrinogen_IX->PPO_WT Substrate Protoporphyrin_IX Protoporphyrin IX PPO_WT->Protoporphyrin_IX Catalysis PPO_Mutant Mutant PPO (e.g., ΔG210, R128G, G399A) Heme_Chlorophyll Heme & Chlorophyll Protoporphyrin_IX->Heme_Chlorophyll This compound This compound-methyl This compound->PPO_WT This compound->PPO_Mutant Reduced Inhibition

Caption: PPO inhibition pathway and the effect of resistance mutations.

Resistance_Validation_Workflow start Suspected Resistant Weed Population seed_collection Seed Collection (Resistant & Susceptible) start->seed_collection plant_growth Controlled Environment Plant Growth seed_collection->plant_growth dose_response Whole-Plant Dose-Response Assay (this compound-methyl) plant_growth->dose_response genotyping Molecular Genotyping (TaqMan, dCAPS, Sequencing) plant_growth->genotyping enzyme_assay In Vitro PPO Enzyme Assay plant_growth->enzyme_assay data_analysis Calculate GR₅₀ & Resistance Index dose_response->data_analysis conclusion Validate Role of Mutation in this compound Resistance data_analysis->conclusion mutation_id Identify Specific PPO Mutation(s) genotyping->mutation_id mutation_id->conclusion ic50_determination Determine IC₅₀ Values enzyme_assay->ic50_determination ic50_determination->conclusion

Caption: Experimental workflow for validating this compound resistance.

Conclusion

The evolution of target-site resistance to PPO-inhibiting herbicides, including this compound-methyl, is a significant concern. Mutations such as ΔG210, R128G, and G399A in the PPX2 gene have been shown to confer resistance to various degrees against other PPO inhibitors, and there is evidence of cross-resistance affecting this compound. While direct quantitative comparisons for this compound are still needed, the available data strongly suggest that these mutations reduce the efficacy of this important herbicide. A comprehensive approach, including whole-plant bioassays, molecular genotyping, and enzyme assays, is essential for accurately diagnosing and managing this compound resistance in weed populations. This knowledge is critical for the development of sustainable weed management programs and the design of next-generation herbicides that can overcome existing resistance mechanisms.

References

Comparative metabolomic profiling of plants treated with Fluthiacet versus other PPO inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic effects of fluthiacet and other protoporphyrinogen oxidase (PPO) inhibiting herbicides on plants. PPO inhibitors are a critical class of herbicides that disrupt the chlorophyll biosynthesis pathway, leading to rapid cellular damage and plant death.[1][2] Understanding the distinct and overlapping metabolic consequences of these compounds is crucial for developing more effective and selective herbicides, as well as for assessing their environmental impact and potential effects on non-target organisms.

Mechanism of Action: A Common Starting Point

Protoporphyrinogen oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2] PPIX is a precursor for essential molecules like chlorophyll and heme.[2] PPO inhibiting herbicides block this enzymatic step, leading to the accumulation of PPGIX. In the presence of light and oxygen, PPGIX is non-enzymatically oxidized to PPIX in the cytoplasm. This misplaced accumulation of PPIX, a potent photosensitizer, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cellular leakage and plant death.[1][2][3]

Comparative Metabolomic Insights

While direct comparative metabolomic studies between this compound and other PPO inhibitors are limited in the public domain, research on individual PPO inhibitors provides valuable insights into their metabolic fate in plants and the broader metabolic pathways they affect. Tolerant plant species often exhibit rapid metabolic detoxification of these herbicides.[1][4][5]

Herbicide Metabolism

The primary mechanism of detoxification for many PPO inhibitors in tolerant plants involves enzymatic modifications that increase their polarity and facilitate their sequestration or further degradation. Key enzyme families involved in this process are cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[4][5][6][7]

Table 1: Comparative Metabolism of PPO Inhibitors in Plants

HerbicideKey Metabolic ReactionsPrimary MetabolitesPlant Species Studied
Saflufenacil N-demethylation, degradation of the N-methyl-N-isopropylsulfonamide side chain, cleavage of the uracil ring.[4]N-demethylated derivatives at the uracil ring and the sulfamoyl side chain.[4]Corn (tolerant), Black Nightshade, Tall Morningglory (susceptible).[4][8]
Fomesafen Conjugation with glutathione.[1][6]Glutathione conjugates.[6]Soybean (tolerant), various grass and broadleaf weeds.[6]
Sulfentrazone Oxidation of the methyl group on the triazolinone ring.[5]3-hydroxymethyl-sulfentrazone, 3-carboxy-sulfentrazone.[9]Soybean (tolerant).[5][9]
This compound-methyl Information on specific metabolic pathways in plants is less detailed in the provided search results. General PPO inhibitor metabolism suggests involvement of oxidation and conjugation.Not explicitly detailed in search results.Not explicitly detailed in search results.
Broader Metabolic Perturbations

Beyond the direct metabolism of the herbicide, treatment with PPO inhibitors can induce a wider range of metabolic responses in plants. Studies on fomesafen-resistant Amaranthus retroflexus have shown significant alterations in amino acid metabolism, particularly cysteine, methionine, glycine, serine, and threonine metabolism.[10] This suggests that the plant's response to PPO inhibition involves adjustments in primary metabolic pathways to cope with the induced oxidative stress and cellular damage.

Experimental Protocols

The following are generalized experimental protocols for studying the metabolomics of herbicide-treated plants, based on methodologies described in the cited literature.

Plant Growth and Treatment
  • Plant Material and Growth Conditions: Seeds of the desired plant species (e.g., soybean, corn, Arabidopsis thaliana) are surface-sterilized and germinated. Seedlings are grown in a controlled environment (e.g., growth chamber) with defined photoperiod, light intensity, temperature, and humidity.[4][10]

  • Herbicide Application: The PPO inhibitor is applied to plants at a specific growth stage. Application can be done via foliar spray or by adding the herbicide to the hydroponic solution or soil at a known concentration.[4][10]

  • Sample Collection: Plant tissues (e.g., leaves, roots) are harvested at various time points after treatment. Samples are immediately frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until analysis.[4][10]

Metabolite Extraction and Analysis
  • Extraction: Frozen plant tissue is ground to a fine powder. Metabolites are extracted using a suitable solvent system, often a mixture of methanol, acetonitrile, and water, to capture a broad range of polar and non-polar compounds.[4][10]

  • Analysis by Mass Spectrometry: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[11][12] These methods separate the complex mixture of metabolites and provide information on their mass-to-charge ratio, which aids in their identification.

  • Data Analysis: The resulting data is processed to identify and quantify metabolites that are significantly altered between control and herbicide-treated plants. This involves statistical analyses such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify differential metabolites and perturbed metabolic pathways.[13][14]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the general mechanism of action of PPO inhibitors and a typical experimental workflow for metabolomic analysis.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III PPGIX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->PPGIX_chloro PPO_enzyme PPO Enzyme PPGIX_chloro->PPO_enzyme PPGIX_cyto Accumulated Protoporphyrinogen IX PPGIX_chloro->PPGIX_cyto Leakage PPIX_chloro Protoporphyrin IX Chlorophyll Chlorophyll PPIX_chloro->Chlorophyll Heme_chloro Heme PPIX_chloro->Heme_chloro PPO_enzyme->PPIX_chloro Oxidation PPIX_cyto Protoporphyrin IX PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation (Light, O2) ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Photosensitization Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Inhibitor->PPO_enzyme Inhibition

Caption: General signaling pathway of PPO inhibitor herbicides.

Metabolomics_Workflow Plant_Treatment Plant Growth and Herbicide Treatment Sample_Collection Sample Collection (e.g., leaves, roots) Plant_Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/GC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing and Statistical Analysis LCMS_Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: Experimental workflow for plant metabolomics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fluthiacet

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Fluthiacet, ensuring the safety of laboratory personnel and the protection of our environment.

This compound is a herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase.[1] Its disposal must be handled with care to mitigate potential environmental and health impacts. The ultimate disposal of this chemical must consider its effects on air quality, potential for soil and water contamination, and its impact on animal and plant life, all while conforming to environmental and public health regulations.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin, or eye contact.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol for this compound

The recommended disposal method for this compound involves incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the chemical, preventing its release into the environment.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Treatment and Disposal:

  • The primary recommended disposal method is to send the waste to an approved industrial combustion plant.[4]

  • An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Crucially, do not empty this compound into drains or release it into the environment. [4][5] This can lead to aquatic toxicity and long-lasting environmental damage.[3][4]

3. Container Disposal:

  • Completely emptied containers can be recycled if they are approved for such.[4]

  • Handle contaminated packaging in the same manner as the substance itself.[4]

  • Never reuse empty pesticide containers for any other purpose.[6][7]

4. Spillage Management:

  • In case of a spill, collect the spillage.[4]

  • Take up the material mechanically, avoiding dust formation, and place it in appropriate containers for disposal.[3][4]

  • Ventilate the affected area.[4]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from safety data sheets. Specific experimental validation of these disposal methods is typically conducted by environmental regulatory agencies to ensure compliance and safety.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G This compound Disposal Workflow A This compound Waste Generated B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Container B->C D Store in Cool, Dry, Ventilated Area C->D E Transport to Approved Waste Facility D->E F Incinerate at Industrial Combustion Plant E->F G Alternative: Dissolve & Burn in Chemical Incinerator E->G H Properly Dispose of Empty/Contaminated Containers F->H G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fluthiacet

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fluthiacet, including detailed operational protocols and disposal plans to build a foundation of trust and safety in your laboratory.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskRequired Personal Protective Equipment
Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood)Gloves: Double-gloving with chemical-resistant gloves such as nitrile rubber is recommended.[1] Body Protection: A long-sleeved lab coat.[1] Eye Protection: Safety goggles or a face shield.[2] Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3]
High-Energy Operations or Risk of Aerosolization (e.g., sonication, vortexing, potential for spills)Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile rubber).[1] Body Protection: Chemical-resistant coveralls or a disposable gown over a lab coat.[4] Eye Protection: A full-face shield.[2] Respiratory Protection: A respirator may be required depending on the potential for exposure. Consult your institution's safety officer.
General Laboratory Work (Not directly handling the compound)Gloves: Nitrile gloves. Body Protection: Standard laboratory coat.[2] Eye Protection: Safety glasses.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation: Before handling this compound, ensure you have read and understood the Safety Data Sheet (SDS).[3] Prepare your workspace by ensuring a chemical fume hood is operational and the area is clear of unnecessary items. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weigh boats) to handle the material.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash your hands thoroughly with soap and water, even after removing gloves.[5]

Emergency Procedures

Spill Response:

  • Evacuate and Secure: In case of a spill, evacuate the immediate area and restrict access.[3]

  • Assess and Alert: Assess the extent of the spill and alert your supervisor and institutional safety officer.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[6]

  • Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[3] For large spills, await the arrival of trained emergency response personnel.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5][7] Get medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and chemical-resistant container. Do not mix with other incompatible waste streams.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

  • Arrangement for Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3][8] Contact your institution's environmental health and safety department to arrange for proper disposal.

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep1 Review Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Label Container handling2->handling3 post1 Decontaminate Work Area & Equipment handling3->post1 post2 Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate and Label Waste post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emergency Spill or Exposure Occurs first_aid Administer First Aid emergency->first_aid spill_response Initiate Spill Response emergency->spill_response report Report Incident first_aid->report spill_response->report

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.